[Lys5,MeLeu9,Nle10]-NKA(4-10)
Description
BenchChem offers high-quality [Lys5,MeLeu9,Nle10]-NKA(4-10) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Lys5,MeLeu9,Nle10]-NKA(4-10) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-4-[[6-amino-1-[[1-[[1-[[2-[[1-[(1-amino-1-oxohexan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H65N9O9/c1-7-8-16-27(34(42)52)44-38(56)30(19-23(2)3)48(6)31(49)22-43-39(57)33(24(4)5)47-37(55)29(20-25-14-10-9-11-15-25)46-36(54)28(17-12-13-18-40)45-35(53)26(41)21-32(50)51/h9-11,14-15,23-24,26-30,33H,7-8,12-13,16-22,40-41H2,1-6H3,(H2,42,52)(H,43,57)(H,44,56)(H,45,53)(H,46,54)(H,47,55)(H,50,51) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBMQAYBIOYAKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)N(C)C(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H65N9O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to [Lys5,MeLeu9,Nle10]-NKA(4-10)
Introduction
[Lys5,MeLeu9,Nle10]-NKA(4-10), also known as LMN-NKA, is a synthetic peptide analogue of Neurokinin A (NKA) (4-10). It is a highly selective and potent agonist for the neurokinin-2 (NK2) receptor, a member of the tachykinin receptor family.[1][2][3] Tachykinins are neuropeptides that play crucial roles in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception.[4] LMN-NKA's high selectivity for the NK2 receptor over NK1 and NK3 receptors makes it an invaluable tool for investigating the specific functions of the NK2 receptor in various tissues and its potential as a therapeutic agent.[5][6][7] This document provides a comprehensive technical overview of LMN-NKA, including its biochemical properties, biological activity, and the experimental protocols used to characterize it.
Biochemical Profile
| Property | Value | Reference |
| Molecular Weight | 804.0 g/mol | |
| Molecular Formula | C39H65N9O9 | |
| Amino Acid Sequence | Asp-Lys-Phe-Val-Gly-Leu(N-Me)-Nle-NH2 | [5] |
| Modifications | N-methylated Leucine at position 9, Norleucine at position 10, C-terminal amidation | |
| Synonyms | LMN-NKA, [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) | [2][5] |
| CAS Number | 137565-28-7 |
Pharmacological Data
Receptor Binding Affinity and Selectivity
LMN-NKA demonstrates high affinity for the NK2 receptor with significant selectivity over the NK1 receptor. This has been quantified through radioligand binding assays.[5][6][7]
| Parameter | Value | Species/Cell Line | Reference |
| NK2 Receptor IC50 | 6.1 nM | [1][3] | |
| NK2 Receptor IC50 | 0.87 nM | Isolated human colon circular muscle membranes | [8] |
| NK1/NK2 Ki Ratio | 674 | Human recombinant receptors in CHO cells | [6][7] |
| NK1/NK2 EC50 Ratio (Intracellular Calcium) | 105 | Human recombinant receptors in CHO cells | [6][7] |
| NK1/NK2 EC50 Ratio (cAMP Stimulation) | 74 | Human recombinant receptors in CHO cells | [6][7] |
In Vitro Functional Activity
The agonistic activity of LMN-NKA has been demonstrated through its ability to induce smooth muscle contraction in various isolated tissues.[8]
| Tissue | EC50 | Species | Reference |
| Rat Fundus | 117 nM | Rat | [8] |
| Rat Bladder | 10 nM | Rat | [8] |
| Rat Uterine Horns (proestrus/estrus) | 25.12 nM | Rat | [8] |
| Rat Uterine Horns (diestrus/metestrus) | 51.29 nM | Rat | [8] |
| Human Detrusor Muscle (pD2) | 8.1 | Human | [9] |
In Vivo Prokinetic Activity
LMN-NKA has shown significant prokinetic effects on the bladder and colon in various animal models, suggesting its potential for treating conditions related to smooth muscle hypocontractility.
| Animal Model | Administration Route | Dosage | Effect | Reference |
| Minipigs | Subcutaneous (s.c.) | 30-100 µg/kg | Increased peak bladder and colorectal pressures.[2][10] | [2][10] |
| Minipigs | Intravenous (i.v.) | 0.3 µg/kg | Increased bladder and colorectal pressures.[2][10] | [2][10] |
| Minipigs | Intranasal (i.n.) | 100 µg/kg | Increased bladder and colorectal pressures.[2][10] | [2][10] |
| Conscious Dogs | Intravenous (i.v.) | 10-100 µg/kg | Elicited micturition and defecation.[2][8] | [2][8] |
| Anesthetized Rats | Intravenous (i.v.) | 0.1-300 µg/kg | Dose-dependent increases in bladder pressure.[11] | [11] |
Signaling Pathways
Activation of the NK2 receptor by LMN-NKA initiates a signaling cascade through G-protein coupling, primarily involving the Gq/11 protein. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to smooth muscle contraction.
Caption: NK2 Receptor Signaling Pathway.
Experimental Protocols
In Vitro Smooth Muscle Contraction Assay
This protocol outlines a general method for assessing the contractile effect of LMN-NKA on isolated smooth muscle strips, such as the rat bladder or fundus.
1. Tissue Preparation:
-
Euthanize a rat according to approved animal care and use committee protocols.
-
Dissect the target tissue (e.g., urinary bladder, stomach fundus) and place it in cold, oxygenated Krebs-Henseleit solution.
-
Prepare longitudinal muscle strips of appropriate dimensions (e.g., 10 mm x 2 mm).
2. Organ Bath Setup:
-
Suspend the muscle strips in a temperature-controlled (37°C) organ bath containing oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution.
-
Connect one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.
3. Experimental Procedure:
-
Record baseline tension.
-
Construct a cumulative concentration-response curve by adding LMN-NKA to the organ bath in a stepwise manner, allowing the response to stabilize at each concentration.
-
After the final concentration, wash the tissue repeatedly to return to baseline.
4. Data Analysis:
-
Measure the peak tension developed at each concentration of LMN-NKA.
-
Normalize the responses to a maximal contractile agent (e.g., carbachol (B1668302) or KCl).
-
Calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximum effect (Emax) using non-linear regression analysis.
In Vivo Cystometry in Anesthetized Rats
This protocol describes a method to evaluate the effect of LMN-NKA on bladder pressure in an anesthetized animal model.[11]
Caption: In Vivo Cystometry Experimental Workflow.
[Lys5,MeLeu9,Nle10]-NKA(4-10) is a well-characterized and highly selective NK2 receptor agonist. Its potent and specific activity makes it an essential pharmacological tool for elucidating the physiological and pathophysiological roles of the NK2 receptor. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in the tachykinin system and its potential therapeutic applications, particularly in the context of gastrointestinal and urinary tract motility disorders.
References
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neurokinin A - Wikipedia [en.wikipedia.org]
- 5. [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) peptide [novoprolabs.com]
- 6. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 7. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. jurology.com [jurology.com]
- 10. Prokinetic Effects of the Neurokinin NK2 Receptor Agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) on Bladder and Colorectal Activity in Minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
An In-depth Technical Guide on the Core Mechanism of Action of [Lys5,MeLeu9,Nle10]-NKA(4-10)
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Lys5,MeLeu9,Nle10]-Neurokinin A(4-10), hereafter referred to as LMN-NKA, is a potent and highly selective synthetic peptide agonist for the neurokinin-2 (NK2) receptor. As a member of the tachykinin family, its mechanism of action is centered on the activation of this G-protein coupled receptor, leading to a cascade of intracellular signaling events that culminate in various physiological responses, most notably smooth muscle contraction. This technical guide provides a comprehensive overview of the core mechanism of action of LMN-NKA, including its receptor binding profile, downstream signaling pathways, and functional effects, supported by quantitative data and detailed experimental methodologies.
Introduction
Tachykinin peptides, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are a group of neuropeptides that play crucial roles in a wide array of physiological processes. Their actions are mediated through three distinct G-protein coupled receptors: NK1, NK2, and NK3. LMN-NKA is a truncated and modified analogue of NKA, designed to exhibit high affinity and selectivity for the NK2 receptor. This selectivity makes it an invaluable tool for elucidating the specific physiological functions of the NK2 receptor and a potential therapeutic agent for conditions involving smooth muscle dysregulation.
Receptor Binding and Affinity
LMN-NKA demonstrates a high affinity and remarkable selectivity for the human NK2 receptor over the NK1 receptor. This has been consistently shown in radioligand binding assays.
Table 1: Radioligand Binding Affinity of [Lys5,MeLeu9,Nle10]-NKA(4-10) at Human NK1 and NK2 Receptors
| Ligand | Receptor | Binding Assay | Ki (nM) | pKi | NK1/NK2 Ki Ratio | Reference |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | hNK2 | [125I]-NKA displacement | - | 9.90 | 674 | [1] |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | hNK1 | [3H]-Septide displacement | - | - | [1] | |
| Neurokinin A (NKA) | hNK2 | [125I]-NKA displacement | - | - | 20 | [1] |
| Neurokinin A (NKA) | hNK1 | [3H]-Septide displacement | - | - | [1] |
Note: Specific Ki values for LMN-NKA were not explicitly stated in the provided search results, but the high pKi and selectivity ratio indicate high affinity for the NK2 receptor.
Functional Potency and Efficacy
The agonist activity of LMN-NKA at the NK2 receptor translates into potent functional responses, primarily the mobilization of intracellular calcium and the stimulation of smooth muscle contraction.
Table 2: Functional Potency of [Lys5,MeLeu9,Nle10]-NKA(4-10) in In Vitro Assays
| Assay | Tissue/Cell Line | Parameter | Value | Reference |
| Intracellular Calcium Mobilization | CHO cells expressing hNK2 | pEC50 | - | [1] |
| Intracellular Calcium Mobilization | CHO cells expressing hNK1 | pEC50 | - | [1] |
| Cyclic AMP Stimulation | CHO cells expressing hNK2 | EC50 Ratio (NK1/NK2) | 74 | [1][2] |
| Smooth Muscle Contraction | Rat Bladder | EC50 (nM) | 10 | [3][4] |
| Smooth Muscle Contraction | Rat Fundus | EC50 (nM) | 117 | [3][4] |
| Smooth Muscle Contraction | Human Colon Circular Muscle | IC50 (nM) | 0.87 | [4] |
Signaling Pathways
Activation of the NK2 receptor by LMN-NKA initiates downstream signaling through the coupling of heterotrimeric G-proteins. The primary pathways involved are the Gq/11 and Gs pathways.
Upon binding of LMN-NKA, the NK2 receptor undergoes a conformational change, activating associated Gq/11 and Gs proteins.
-
Gq/11 Pathway : The activated Gαq/11 subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ is a primary driver of smooth muscle contraction. DAG, in concert with Ca2+, activates protein kinase C (PKC), which further contributes to the contractile response.
-
Gs Pathway : The activated Gαs subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] While the primary contractile signal is mediated through the Gq/11 pathway, the Gs-cAMP pathway can modulate the contractile response.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of LMN-NKA for the NK2 receptor.
Methodology:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled NK2 receptor ligand (e.g., [125I]-NKA) and varying concentrations of the unlabeled competitor, LMN-NKA.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Washing: The filters are washed with ice-cold buffer to minimize non-specific binding.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of LMN-NKA that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This assay measures the ability of LMN-NKA to induce an increase in intracellular calcium concentration.
Methodology:
-
Cell Preparation: CHO cells expressing the human NK2 receptor are cultured in appropriate media.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which can cross the cell membrane. Intracellular esterases cleave the AM ester group, trapping the fluorescent dye inside the cell.
-
Measurement: The cells are placed in a fluorometric imaging plate reader. A baseline fluorescence reading is taken before the addition of LMN-NKA.
-
Stimulation: Varying concentrations of LMN-NKA are added to the cells.
-
Data Acquisition: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured over time.
-
Data Analysis: The peak fluorescence response is plotted against the concentration of LMN-NKA to determine the EC50 value.
In Vivo Smooth Muscle Contraction Studies
These experiments assess the physiological effects of LMN-NKA on smooth muscle function in living organisms.
Methodology (Rat Model):
-
Animal Preparation: Anesthetized rats are used. Catheters are surgically placed in the bladder and colon to measure intravesical and intracolonic pressure, respectively.
-
Drug Administration: LMN-NKA is administered intravenously or subcutaneously at various doses.[5][6]
-
Data Recording: Bladder and colorectal pressure are continuously monitored and recorded.
-
Data Analysis: The peak pressure, duration of contraction, and dose-response relationships are analyzed to evaluate the prokinetic effects of LMN-NKA.[5][6] The effects can be challenged with selective NK1 and NK2 receptor antagonists to confirm the receptor mediating the response.[5]
Conclusion
[Lys5,MeLeu9,Nle10]-NKA(4-10) is a highly selective and potent agonist of the NK2 receptor. Its mechanism of action involves binding to the NK2 receptor and activating downstream signaling pathways, primarily through Gq/11 and Gs proteins. This leads to an increase in intracellular calcium and, to a lesser extent, cAMP, ultimately resulting in robust smooth muscle contraction. The high selectivity of LMN-NKA makes it an indispensable research tool for investigating the physiological roles of the NK2 receptor and a promising lead compound for the development of novel therapeutics targeting smooth muscle disorders.
References
- 1. Chronic, Twice-Daily Dosing of an NK2 Receptor Agonist [Lys5,MeLeu9,Nle10]-NKA(4-10), Produces Consistent Drug-Induced Micturition and Defecation in Chronic Spinal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into the activation of neurokinin 2 receptor by neurokinin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand binding [bio-protocol.org]
- 5. Pharmacodynamic evaluation of Lys5, MeLeu9, Nle10-NKA(4–10) prokinetic effects on bladder and colon activity in acute spinal cord transected and spinally intact rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
LMN-NKA: A Technical Guide to the Selective Neurokinin-2 Receptor Agagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the neurokinin A (NKA) analog, [Lys5,MeLeu9,Nle10]-NKA(4-10), commonly referred to as LMN-NKA. LMN-NKA is a potent and selective agonist for the neurokinin-2 (NK2) receptor, a G-protein coupled receptor involved in a variety of physiological processes, most notably smooth muscle contraction. This document collates in vitro and in vivo data, details key experimental methodologies, and visualizes the relevant biological pathways to serve as an in-depth resource for researchers in pharmacology and drug development. The primary focus is on the function of LMN-NKA as a prokinetic agent for bladder and bowel control.
Introduction
Tachykinins are a family of neuropeptides that mediate a wide range of biological effects through the activation of three distinct G-protein coupled receptors: neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3). Neurokinin A (NKA) is the endogenous ligand that preferentially activates the NK2 receptor. LMN-NKA is a synthetic analog of NKA, modified to enhance its potency and selectivity for the NK2 receptor. Its potential as a therapeutic agent stems from its ability to induce smooth muscle contraction, making it a candidate for treating conditions characterized by smooth muscle hypomotility, such as neurogenic bladder and bowel dysfunction.
In Vitro Pharmacology
Receptor Binding Affinity
Radioligand binding assays are crucial for determining the affinity of a ligand for its receptor. In these assays, LMN-NKA's ability to displace a radiolabeled ligand from the NK1 and NK2 receptors is measured.
Table 1: Receptor Binding Affinity of LMN-NKA at Human NK1 and NK2 Receptors
| Receptor | Radioligand | LMN-NKA pKi | LMN-NKA Ki (nM) | NK1/NK2 Ki Ratio |
| Human NK2 | [¹²⁵I]-NKA | 9.07 | 0.85 | \multirow{2}{*}{674} |
| Human NK1 | [³H]-Septide | 6.24 | 575 | |
| Data compiled from studies on human recombinant receptors expressed in CHO cells. |
Note: Extensive searches did not yield specific binding affinity data (Ki) for LMN-NKA at the NK3 receptor.
Functional Potency
Functional assays, such as calcium mobilization assays, measure the biological response elicited by a ligand. As the NK2 receptor is coupled to the Gαq signaling pathway, its activation leads to an increase in intracellular calcium.
Table 2: Functional Potency of LMN-NKA at Human NK1 and NK2 Receptors
| Receptor | Assay Type | LMN-NKA pEC₅₀ | LMN-NKA EC₅₀ (nM) | NK1/NK2 EC₅₀ Ratio |
| Human NK2 | Calcium Mobilization | 9.21 | 0.62 | \multirow{2}{*}{105} |
| Human NK1 | Calcium Mobilization | 7.17 | 67.6 | |
| Data compiled from studies on human recombinant receptors expressed in CHO cells.[1] |
Note: Extensive searches did not yield specific functional potency data (EC₅₀) for LMN-NKA at the NK3 receptor.
In Vivo Pharmacology
LMN-NKA has been extensively studied in various animal models to evaluate its prokinetic effects on the bladder and gastrointestinal tract.
Table 3: Summary of In Vivo Effects of LMN-NKA
| Species | Route of Administration | Dose Range | Primary Effects | Side Effects |
| Rat | Subcutaneous (SC) | 10-100 µg/kg | Dose-dependent urination and defecation.[2][3][4] | Dermal flushing (NK1-mediated)[2][4] |
| Rat (Spinal Cord Injury) | Subcutaneous (SC) | 10-100 µg/kg | Micturition with >90% response rate and >80% voiding efficiency in males. | Hypotension (NK1-mediated) |
| Minipig | Subcutaneous (SC) | 30-100 µg/kg | Increased peak bladder and colorectal pressures.[3] | Emesis at higher doses.[3] |
| Dog | Intravenous (IV) | 10-100 µg/kg | Micturition and defecation. | Emesis and hypotension (NK1-mediated). |
Signaling Pathway
Activation of the NK2 receptor by LMN-NKA initiates a signaling cascade through the Gαq subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The elevated intracellular calcium concentration is a key step in the signaling pathway that ultimately leads to smooth muscle contraction.
Caption: NK2 Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines the general steps for determining the binding affinity (Ki) of LMN-NKA for tachykinin receptors.
Caption: Radioligand Binding Assay Workflow.
Detailed Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 or NK2 receptor.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, 5mM EDTA with protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in a binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a fixed concentration of the appropriate radioligand (e.g., [¹²⁵I]-NKA for NK2, [³H]-Septide for NK1).
-
Add increasing concentrations of unlabeled LMN-NKA.
-
For total binding, add vehicle instead of LMN-NKA. For non-specific binding, add a high concentration of a known unlabeled ligand (e.g., 1 µM NKA).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of LMN-NKA.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of LMN-NKA that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium increase following NK2 receptor activation by LMN-NKA.
Caption: Calcium Mobilization Assay Workflow.
Detailed Methodology:
-
Cell Preparation:
-
Plate CHO cells stably expressing the human NK1 or NK2 receptor in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Aspirate the culture medium.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor like probenecid (B1678239) (to prevent dye leakage).
-
Add the loading buffer to each well and incubate at 37°C for a specified time (e.g., 1 hour) to allow the cells to take up the dye.
-
Wash the cells with a physiological salt solution to remove excess dye.
-
-
Assay Performance:
-
Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of LMN-NKA to the wells.
-
Immediately begin measuring the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of LMN-NKA.
-
Normalize the responses to the maximal response of a reference agonist (e.g., NKA).
-
Plot the normalized response as a function of the log concentration of LMN-NKA.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of LMN-NKA that produces 50% of the maximal response).
-
In Vivo Cystometry in Rodents
This protocol provides a general framework for assessing the effect of LMN-NKA on bladder function in an animal model.
Detailed Methodology:
-
Surgical Implantation of Catheter:
-
Anesthetize the animal (e.g., rat) with an appropriate anesthetic (e.g., isoflurane (B1672236) or urethane).
-
Make a midline abdominal incision to expose the urinary bladder.
-
Insert a catheter (e.g., PE-50 tubing with a flared tip) into the dome of the bladder and secure it with a purse-string suture.
-
Tunnel the external end of the catheter subcutaneously to the back of the neck and exteriorize it.
-
Close the abdominal incision.
-
Allow the animal to recover from surgery for a designated period (e.g., 2-3 days).
-
-
Cystometry Procedure:
-
Place the conscious, freely moving animal in a metabolic cage that allows for the collection of voided urine.
-
Connect the exteriorized bladder catheter to a three-way stopcock.
-
Connect one port of the stopcock to a pressure transducer to record intravesical pressure and the other port to an infusion pump.
-
Begin infusing saline into the bladder at a constant rate (e.g., 10 ml/hr).
-
Record the intravesical pressure continuously. Micturition events are characterized by a sharp rise in pressure followed by the voiding of urine.
-
After a stabilization period, administer LMN-NKA (e.g., via subcutaneous injection).
-
Continue to record bladder pressure and voided volume.
-
-
Data Analysis:
-
Analyze the cystometrogram to determine parameters such as:
-
Micturition frequency (number of voids per unit time).
-
Voided volume per micturition.
-
Basal and threshold pressures.
-
Peak micturition pressure.
-
Voiding efficiency ((voided volume / (voided volume + residual volume)) * 100).
-
-
Conclusion
LMN-NKA is a highly potent and selective NK2 receptor agonist. Its in vitro profile demonstrates a clear preference for the NK2 receptor over the NK1 receptor, with a high affinity and functional potency in the sub-nanomolar range for the NK2 receptor. This selectivity is crucial for its potential therapeutic applications, as activation of the NK1 receptor is associated with undesirable side effects such as hypotension and emesis. In vivo studies in multiple animal species have consistently shown that LMN-NKA effectively induces urination and defecation, supporting its development as a prokinetic agent. The detailed experimental protocols provided in this guide offer a foundation for further research into the pharmacology and therapeutic potential of LMN-NKA and other selective NK2 receptor agonists. Future investigations should aim to fully characterize its interaction with the NK3 receptor to complete its selectivity profile.
References
- 1. [Lys5,MeLeu9,Nle10]-NKA(4–10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Lys5,MeLeu9,Nle10]-NKA(4-10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to [Lys5,MeLeu9,Nle10]-NKA(4-10): A Selective NK2 Receptor Agonist
This technical guide provides a comprehensive overview of the synthetic peptide [Lys5,MeLeu9,Nle10]-NKA(4-10), a potent and highly selective agonist for the neurokinin-2 (NK2) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological characterization and application of this compound.
Introduction
[Lys5,MeLeu9,Nle10]-NKA(4-10) is an analog of the endogenous tachykinin neuropeptide Neurokinin A (NKA). It is a truncated heptapeptide (B1575542) with specific amino acid substitutions and modifications designed to enhance its affinity and selectivity for the NK2 receptor over other tachykinin receptors, namely NK1 and NK3. Its high selectivity makes it a valuable pharmacological tool for investigating the physiological and pathological roles of the NK2 receptor, which is involved in various processes including smooth muscle contraction, inflammation, and nociception.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C39H65N9O9 |
| Molecular Weight | 804.0 g/mol [1] |
| Sequence | Asp-Lys-Phe-Val-Gly-Leu(N-Me)-Nle-NH2 |
| CAS Number | 137565-28-7 |
| Solubility | Soluble in water (to 1 mg/ml) and DMSO.[1] |
| Appearance | Solid[1] |
Quantitative Pharmacological Data
The selectivity of [Lys5,MeLeu9,Nle10]-NKA(4-10) for the human NK2 receptor over the NK1 receptor has been extensively characterized through radioligand binding assays and in vitro functional assays.
Radioligand Binding Affinity
The binding affinity of [Lys5,MeLeu9,Nle10]-NKA(4-10) was determined by its ability to displace specific radioligands from human recombinant NK1 and NK2 receptors expressed in Chinese Hamster Ovary (CHO) cells.
Table 1: Radioligand Binding Affinities (Ki) at Human Tachykinin Receptors
| Compound | NK2 Ki (nM) | NK1 Ki (nM) | NK1/NK2 Ki Ratio (Selectivity) |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 0.13 | 87.6 | 674 [2] |
| Neurokinin A (NKA) | 0.49 | 9.8 | 20[2] |
Data sourced from Rupniak et al., 2018.[2]
In Vitro Functional Potency
The functional potency of [Lys5,MeLeu9,Nle10]-NKA(4-10) was assessed by measuring its ability to stimulate intracellular calcium mobilization in CHO cells expressing human recombinant NK1 or NK2 receptors.
Table 2: Functional Potency (EC50) in Intracellular Calcium Mobilization Assay
| Compound | NK2 EC50 (nM) | NK1 EC50 (nM) | NK1/NK2 EC50 Ratio (Selectivity) |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 0.45 | 47.3 | 105 [2] |
| Neurokinin A (NKA) | 0.40 | 0.4 | 1[2] |
Data sourced from Rupniak et al., 2018.[2]
In other functional assays, such as cyclic AMP stimulation, [Lys5,MeLeu9,Nle10]-NKA(4-10) also demonstrated significant selectivity for the NK2 receptor, with an NK1/NK2 EC50 ratio of 74.[2] The compound has also been shown to induce contraction of various smooth muscle preparations, including rat fundus and bladder, with EC50 values of 117 nM and 10 nM, respectively.
Signaling Pathway
Activation of the NK2 receptor by [Lys5,MeLeu9,Nle10]-NKA(4-10) initiates a well-characterized G-protein coupled receptor (GPCR) signaling cascade. The NK2 receptor is primarily coupled to the Gq/11 family of G proteins.
Caption: NK2 Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from published studies and represent standard procedures in the field.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of [Lys5,MeLeu9,Nle10]-NKA(4-10) for the NK2 receptor.
Caption: Radioligand Binding Assay Workflow.
Detailed Steps:
-
Membrane Preparation:
-
Culture CHO cells stably expressing the human NK2 receptor.
-
Harvest cells and homogenize in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
A fixed concentration of radioligand (e.g., 0.1 nM [¹²⁵I]-NKA).
-
Increasing concentrations of the unlabeled competitor, [Lys5,MeLeu9,Nle10]-NKA(4-10).
-
For determining non-specific binding, use a high concentration of a known NK2 ligand (e.g., 1 µM NKA).
-
Initiate the binding reaction by adding the cell membrane preparation (e.g., 6 µg of protein per well).
-
-
-
Incubation:
-
Incubate the plate at room temperature (23°C) for 3 hours to allow the binding to reach equilibrium.[3]
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a blocking agent (e.g., 0.5% polyethyleneimine).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This protocol describes a cell-based functional assay to measure the potency (EC50) of [Lys5,MeLeu9,Nle10]-NKA(4-10) in stimulating NK2 receptor-mediated signaling.
Detailed Steps:
-
Cell Preparation:
-
Plate CHO cells expressing the human NK2 receptor into a 96-well, black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate the cells in the dark at 37°C for a specified time (e.g., 1 hour) to allow for dye de-esterification.
-
-
Assay Execution:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading.
-
Add varying concentrations of [Lys5,MeLeu9,Nle10]-NKA(4-10) to the wells.
-
Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the agonist.
-
Plot the response against the logarithm of the agonist concentration to generate a dose-response curve.
-
Fit the curve to a sigmoidal dose-response model to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
-
Selectivity Profile
The defining characteristic of [Lys5,MeLeu9,Nle10]-NKA(4-10) is its remarkable selectivity for the NK2 receptor. This selectivity is crucial for its utility as a research tool, allowing for the specific interrogation of NK2 receptor function without confounding off-target effects at the NK1 receptor.
Caption: Selectivity of [Lys5,MeLeu9,Nle10]-NKA(4-10).
Conclusion
[Lys5,MeLeu9,Nle10]-NKA(4-10) is a highly valuable pharmacological tool for the study of NK2 receptor biology. Its potent agonism and, most importantly, its exceptional selectivity for the NK2 receptor over the NK1 receptor, allow for precise investigation of NK2-mediated physiological and pathophysiological processes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 3. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of [Lys5,MeLeu9,Nle10]-NKA(4-10): A Selective NK2 Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
[Lys5,MeLeu9,Nle10]-NKA(4-10) is a synthetic heptapeptide (B1575542) analogue of the C-terminal fragment of Neurokinin A (NKA). It is a highly potent and selective agonist for the tachykinin NK2 receptor, a G-protein coupled receptor involved in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception. This technical guide provides a comprehensive overview of the biological activity of [Lys5,MeLeu9,Nle10]-NKA(4-10), including its receptor binding affinity, functional potency in vitro and in vivo, and the key experimental protocols used for its characterization. Detailed signaling pathways and experimental workflows are also presented to facilitate further research and development of novel therapeutics targeting the NK2 receptor.
Introduction
Tachykinins are a family of neuropeptides that share a common C-terminal amino acid sequence, -Phe-X-Gly-Leu-Met-NH2. They exert their biological effects through three distinct G-protein coupled receptors: NK1, NK2, and NK3. Neurokinin A (NKA) is the endogenous ligand that preferentially binds to and activates the NK2 receptor. The development of selective agonists is crucial for elucidating the physiological roles of specific receptor subtypes and for the development of targeted therapeutics. [Lys5,MeLeu9,Nle10]-NKA(4-10) has emerged as a valuable pharmacological tool due to its high selectivity and potency for the NK2 receptor. This guide will delve into the quantitative pharmacology and experimental methodologies associated with this important research compound.
Quantitative Pharmacological Data
The biological activity of [Lys5,MeLeu9,Nle10]-NKA(4-10) has been quantified through various in vitro and in vivo assays. The following tables summarize the key binding affinity and functional potency data.
Table 1: Receptor Binding Affinity of [Lys5,MeLeu9,Nle10]-NKA(4-10]
| Receptor | Radioligand | Preparation | Ki (nM) | Selectivity (NK1/NK2) | Reference |
| Human NK2 | [125I]-NKA | CHO cell membranes | 0.87 | 674 | [1] |
| Human NK1 | [3H]-Septide | CHO cell membranes | 586 | [2] |
Table 2: In Vitro Functional Potency of [Lys5,MeLeu9,Nle10]-NKA(4-10]
| Assay | Tissue/Cell Line | Parameter | Value (nM) | Reference |
| Calcium Mobilization | CHO cells expressing human NK2 receptor | EC50 | - | [2] |
| Smooth Muscle Contraction | Rat Bladder | EC50 | 10 | [1][3] |
| Smooth Muscle Contraction | Rat Fundus | EC50 | 117 | [1][3] |
| Smooth Muscle Contraction | Human Colon Circular Muscle | IC50 | 0.87 | [1] |
| Competition Binding | Rat Fundus Membranes | IC50 | 6.1 | [3] |
Table 3: In Vivo Activity of [Lys5,MeLeu9,Nle10]-NKA(4-10]
| Species | Route of Administration | Dose Range | Observed Effect | Reference |
| Minipig | Subcutaneous (s.c.) | 30-100 µg/kg | Increased peak bladder and colorectal pressures | [4] |
| Minipig | Intravenous (i.v.) | 0.3 µg/kg | Increased bladder and colorectal pressures | [4] |
| Minipig | Intranasal (i.n.) | 100 µg/kg | Increased bladder and colorectal pressures | [4] |
| Dog | Intravenous (i.v.) | 10-100 µg/kg | Elicits micturition and defecation | [4] |
Experimental Protocols
Radioligand Binding Assay
This protocol is adapted from studies characterizing the binding of tachykinin receptor ligands in membranes from cells expressing recombinant human NK2 receptors.[2]
Objective: To determine the binding affinity (Ki) of [Lys5,MeLeu9,Nle10]-NKA(4-10) for the NK2 receptor.
Materials:
-
CHO cell membranes expressing human NK2 receptors
-
[125I]-NKA (Radioligand)
-
[Lys5,MeLeu9,Nle10]-NKA(4-10) (unlabeled competitor)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MnCl2, 0.1% BSA, and protease inhibitors)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the NK2 receptor in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer
-
Increasing concentrations of unlabeled [Lys5,MeLeu9,Nle10]-NKA(4-10) or vehicle.
-
A fixed concentration of [125I]-NKA.
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Isolated Smooth Muscle Contraction Assay
This protocol is a generalized procedure based on descriptions of organ bath experiments for tachykinin agonists.[1]
Objective: To determine the functional potency (EC50) of [Lys5,MeLeu9,Nle10]-NKA(4-10) by measuring its ability to contract isolated smooth muscle tissues.
Materials:
-
Isolated tissue (e.g., rat bladder or fundus strips)
-
Krebs-Henseleit solution (physiological salt solution), gassed with 95% O2 / 5% CO2
-
Organ bath system with force-displacement transducers
-
Data acquisition system
-
[Lys5,MeLeu9,Nle10]-NKA(4-10) stock solution
Procedure:
-
Tissue Preparation: Dissect the desired smooth muscle tissue and cut it into strips of appropriate size.
-
Mounting: Mount the tissue strips in the organ baths containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O2 / 5% CO2. Attach one end of the tissue to a fixed hook and the other to a force-displacement transducer.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a period of time (e.g., 60 minutes), with periodic washing.
-
Cumulative Concentration-Response Curve: Add [Lys5,MeLeu9,Nle10]-NKA(4-10) to the organ bath in a cumulative manner, increasing the concentration stepwise after the response to the previous concentration has reached a plateau.
-
Data Recording: Record the contractile responses using the data acquisition system.
-
Data Analysis: Plot the contractile response as a percentage of the maximum response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Measurement of Bladder and Colorectal Pressure
This protocol is based on in vivo studies performed in anesthetized minipigs.[4]
Objective: To assess the in vivo prokinetic effects of [Lys5,MeLeu9,Nle10]-NKA(4-10) on bladder and colorectal function.
Materials:
-
Anesthetized minipigs
-
Catheters for bladder and colorectal pressure measurement
-
Pressure transducers and data acquisition system
-
[Lys5,MeLeu9,Nle10]-NKA(4-10) for administration (e.g., subcutaneous injection)
Procedure:
-
Animal Preparation: Anesthetize the minipigs and surgically implant catheters into the bladder and colon for pressure measurements.
-
Baseline Recording: Record baseline bladder and colorectal pressures for a sufficient period before drug administration.
-
Drug Administration: Administer [Lys5,MeLeu9,Nle10]-NKA(4-10) via the desired route (e.g., subcutaneous injection).
-
Data Recording: Continuously record bladder and colorectal pressures for a defined period after drug administration.
-
Data Analysis: Analyze the changes in peak pressure and area under the curve from baseline to determine the effect of the compound.
Signaling Pathways and Experimental Workflows
NK2 Receptor Signaling Pathway
[Lys5,MeLeu9,Nle10]-NKA(4-10), upon binding to the NK2 receptor, primarily activates the Gαq signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), leading to various downstream cellular responses, most notably smooth muscle contraction.
Caption: NK2 Receptor Gαq Signaling Pathway.
Experimental Workflow for Agonist Characterization
The characterization of a novel GPCR agonist like [Lys5,MeLeu9,Nle10]-NKA(4-10) typically follows a structured workflow, starting from initial binding studies to functional assays and in vivo validation.
Caption: Experimental Workflow for GPCR Agonist Characterization.
Conclusion
[Lys5,MeLeu9,Nle10]-NKA(4-10) is a well-characterized and highly valuable research tool for studying the pharmacology and physiology of the tachykinin NK2 receptor. Its high potency and selectivity make it an ideal probe for investigating the roles of the NK2 receptor in various biological systems. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field. Further investigation into the therapeutic potential of NK2 receptor agonists like [Lys5,MeLeu9,Nle10]-NKA(4-10) is warranted, particularly in the context of gastrointestinal and urogenital disorders.
References
- 1. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular determinants of neuropeptide-mediated activation mechanisms in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
Prokinetic Effects of [Lys5,MeLeu9,Nle10]-NKA(4-10): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the prokinetic properties of the selective tachykinin NK2 receptor agonist, [Lys5,MeLeu9,Nle10]-NKA(4-10). It is designed to be a comprehensive resource for researchers and professionals involved in the development of novel therapies for gastrointestinal and urinary motility disorders.
Core Mechanism of Action
[Lys5,MeLeu9,Nle10]-NKA(4-10), a synthetic analog of Neurokinin A (NKA), exerts its prokinetic effects primarily through the activation of tachykinin NK2 receptors.[1] These receptors are expressed on smooth muscle cells of the gastrointestinal tract and urinary bladder.[2] Activation of NK2 receptors initiates a signaling cascade that leads to smooth muscle contraction, thereby promoting motility.[1][2] While highly selective for the NK2 receptor, at higher doses, it can also interact with NK1 receptors, leading to side effects such as emesis and hypotension.[3][4]
Quantitative Pharmacological Data
The following tables summarize the quantitative data from various preclinical studies investigating the prokinetic effects of [Lys5,MeLeu9,Nle10]-NKA(4-10) across different animal models and routes of administration.
Table 1: Effects on Colorectal and Bladder Pressure in Anesthetized Animals
| Animal Model | Route of Administration | Dose | Effect on Colorectal Pressure | Effect on Bladder Pressure | Reference |
| Dogs | Intranasal (IN) | 100 - 300 µg/kg | Increased peak pressure and AUC | Increased peak pressure | [3] |
| Dogs | Sublingual (SL) | 2.0 - 6.7 mg/kg | Increased peak pressure and AUC | Increased peak pressure | [3] |
| Minipigs | Subcutaneous (SC) | 30 - 100 µg/kg | Increased peak pressure | Increased peak pressure | [5][6] |
| Minipigs | Intravenous (IV) | 0.3 µg/kg | Increased peak pressure | Increased peak pressure | [5] |
| Minipigs | Intranasal (IN) | 100 µg/kg | Increased peak pressure | Increased peak pressure | [5] |
| Minipigs | Sublingual (SL) | 5 mg/kg | Increased peak pressure | Increased peak pressure | [5] |
| Rats (Spinally Intact & Transected) | Intravenous (IV) | 0.1 - 100 µg/kg | Dose-related increase in activity | - | [7] |
Table 2: Effects on Urination and Defecation in Conscious Animals
| Animal Model | Route of Administration | Dose | Urination Response | Defecation Response | Emesis | Reference |
| Dogs | Intranasal (IN) | 300 - 1000 µg/kg | Increased voiding responses | Reduced latency to defecate | Observed at these doses | [3] |
| Dogs | Sublingual (SL) | 6.7 mg/kg | Induced urination within 10 min | Not observed | Not observed | [3] |
| Minipigs | Subcutaneous (SC) | 30 - 300 µg/kg | Increased at 100 µg/kg | Dose-related increase | 38% at 300 µg/kg | [5][6] |
| Minipigs | Sublingual (SL) | 7 - 10 mg/kg | 83% of animals | 83% of animals | None | [6] |
| Rats | Subcutaneous (SC) | 10 - 100 µg/kg | Dose-related increase | Dose-related increase | - | [4] |
Table 3: In Vitro Potency
| Parameter | Value | Tissue | Reference |
| IC50 | 6.1 nM | - | |
| EC50 | 10 nM | Rat Bladder | |
| EC50 | 117 nM | Rat Fundus |
Experimental Protocols
Detailed methodologies for key experiments are outlined below to facilitate replication and further investigation.
In Vivo Measurement of Colorectal and Bladder Pressure in Anesthetized Animals
Animal Models: Dogs, Minipigs, Rats.[3][5][7]
Anesthesia: Urethane is commonly used for rat studies.[7] The specific anesthetic agents for dog and minipig studies are detailed in the cited literature.
Surgical Preparation:
-
The carotid artery and jugular vein are cannulated for blood pressure monitoring and intravenous drug administration, respectively.[7]
-
For bladder pressure measurements, a catheter is inserted into the bladder dome and secured.[7]
-
For colorectal pressure, a balloon catheter is inserted into the rectum.[7]
-
The catheters are connected to pressure transducers to record changes in pressure.
Drug Administration: [Lys5,MeLeu9,Nle10]-NKA(4-10) is administered via various routes (IV, SC, IN, SL) at specified doses.
Data Acquisition: Continuous recordings of bladder and colorectal pressure are taken before and after drug administration. Parameters such as peak pressure and area under the curve (AUC) are analyzed.
Cystometry in Anesthetized Rats
Animal Model: Female Sprague-Dawley rats.[7]
Procedure:
-
Following surgical preparation as described above, the bladder is filled to approximately 70% capacity with saline.
-
[Lys5,MeLeu9,Nle10]-NKA(4-10) is administered intravenously.
-
Bladder pressure and voided urine volume are monitored to determine voiding efficiency.
Evaluation of Urination and Defecation in Conscious Animals
Animal Models: Dogs, Minipigs.[3][5]
Procedure:
-
Animals are housed individually to allow for accurate observation and sample collection.
-
[Lys5,MeLeu9,Nle10]-NKA(4-10) is administered via the specified route and dose.
-
The latency to and frequency of urination and defecation are recorded over a defined observation period.
-
The incidence of emesis is also noted.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of [Lys5,MeLeu9,Nle10]-NKA(4-10).
Caption: Workflow for in vivo prokinetic assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacodynamic evaluation of Lys5, MeLeu9, Nle10-NKA(4–10) prokinetic effects on bladder and colon activity in acute spinal cord transected and spinally intact rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. [Lys5,MeLeu9,Nle10]-NKA(4-10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prokinetic effects of the neurokinin NK2 receptor agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) on bladder and colorectal activity in minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prokinetic Effects of the Neurokinin NK2 Receptor Agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) on Bladder and Colorectal Activity in Minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
The Effects of LMN-NKA on Bladder Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of [Lys5,MeLeu9,Nle10]-Neurokinin A(4-10) (LMN-NKA), a selective and potent neurokinin 2 (NK2) receptor agonist, on bladder smooth muscle.[1] This document details the mechanism of action, summarizes quantitative data from key studies, outlines common experimental protocols, and visualizes the underlying signaling pathways.
Core Mechanism of Action
LMN-NKA, an analog of Neurokinin A (NKA), exerts its primary effect by stimulating NK2 receptors located on the detrusor smooth muscle of the urinary bladder.[1][2][3] This activation initiates a signaling cascade that leads to smooth muscle contraction, an increase in intravesical pressure, and ultimately, micturition (urination).[4][5] The contractile response to NKA and its analogs is a direct action on the smooth muscle cells.[6]
The tachykinin family of neuropeptides, including NKA and Substance P (SP), are known to be involved in the regulation of bladder contractility.[7][8] In humans and various animal models, the NK2 receptor is the predominant subtype mediating the contractile effects of NKA in the detrusor muscle.[9][10][11]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of LMN-NKA and related compounds on bladder function.
Table 1: In Vivo Efficacy of LMN-NKA on Urination in Rats
| Animal Model | Administration Route | Dose Range (µg/kg) | Key Findings | Reference |
| Conscious Rats | Subcutaneous (SC) | 10 - 100 | Dose-dependent increase in urine volume and number of urination events. Reduced latency to urinate. | [2] |
| Spinally Intact Rats | Intravenous (IV) | 0.1 - 300 | Dose-dependent increase in voiding efficiency, reaching ~70% at ≥ 1 µg/kg. | [4] |
| Acute Spinal Cord Injured Rats | Intravenous (IV) | 10 - 300 | Higher doses (≥ 10 µg/kg) required to induce less efficient voiding (30-50%). | [4] |
| Chronic Spinal Cord Injured Rats | Subcutaneous (SC) | 10 - 100 | Dose-dependent increase in voiding efficiency, reaching 80-86% at 100 µg/kg after 5 weeks of treatment. | [3] |
Table 2: Effects of LMN-NKA on Bladder Pressure
| Animal Model | Administration Route | Dose Range | Effect on Bladder Pressure | Reference |
| Acute Spinal Rats (isovolumetric) | Intravenous (IV) | 0.1 - 100 µg/kg | Dose-dependent increases in bladder pressure. | [4] |
| Acute Spinalized Rats (isovolumetric) | IV, SC, IM, IN, SL | 1 - 1500 µg/kg | Dose-dependent increases in bladder pressure with varying potencies (IV > IN > SC = IM > SL). | [12] |
| Anesthetized Minipigs | Subcutaneous (SC) | 30 - 100 µg/kg | Significant, non-linear, dose-dependent increase in peak bladder pressure. | [13] |
| Anesthetized Minipigs | Intravenous (IV) | 0.3 µg/kg | Increase in peak bladder pressure. | [1] |
Table 3: Receptor Binding and Agonist Potency
| Compound | Receptor | Assay | Potency (pD2) / Affinity (KD) | Species | Reference |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | NK2 | Functional (Contraction) | 8.1 | Human | [10] |
| Neurokinin A (NKA) | NK2 | Functional (Contraction) | 8.2 | Human | [10] |
| [125I]-[Lys5,Tyr(I2)7,MeLeu9,Nle10]-NKA(4-10) | NK2 | Radioligand Binding | KD = 2.3 nM | Human | [10] |
Signaling Pathways
The contractile response of bladder smooth muscle to LMN-NKA is mediated through the activation of NK2 receptors, which are G-protein coupled receptors (GPCRs). The signaling cascade involves multiple intracellular pathways.
Caption: LMN-NKA signaling cascade in bladder smooth muscle cells.
Activation of the NK2 receptor by LMN-NKA leads to the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC).[9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[6] This, along with Ca²⁺ influx through voltage-operated and receptor-operated channels, increases cytosolic Ca²⁺ levels, leading to muscle contraction.[6] Additionally, the Rho-kinase pathway is activated, which contributes to the contractile response.[6]
Experimental Protocols
A variety of in vitro and in vivo models have been utilized to study the effects of LMN-NKA on bladder smooth muscle.
In Vitro Tissue Bath Studies
Objective: To assess the direct contractile effect of LMN-NKA on isolated bladder smooth muscle strips.
Methodology:
-
Urinary bladder strips are obtained from the species of interest (e.g., rat, human).[6][10]
-
The strips are suspended under a specific tension (e.g., 1 g) in an organ bath containing a physiological buffer (e.g., Krebs solution) maintained at 37°C and gassed with 95% O₂/5% CO₂.[6]
-
Mechanical activity (contraction) is recorded isometrically.[6]
-
Concentration-response curves are generated by cumulative addition of LMN-NKA or other agonists.
-
The effects of antagonists or inhibitors (e.g., peptidase inhibitors, Rho-kinase inhibitors) can be evaluated by pre-incubating the tissue strips before agonist addition.[6]
Caption: Workflow for in vitro bladder smooth muscle contraction assays.
In Vivo Cystometry Studies
Objective: To evaluate the effects of LMN-NKA on bladder function (e.g., pressure, capacity, voiding efficiency) in live animals.
Methodology:
-
Animals (e.g., rats) are anesthetized, and a catheter is inserted into the bladder dome.[4]
-
For isovolumetric cystometry, the bladder is filled to a certain capacity (e.g., 70%), and the outlet is closed. LMN-NKA is administered (e.g., intravenously), and changes in intravesical pressure are recorded.[4][12]
-
For voiding cystometry, the bladder is continuously filled with saline, and micturition reflexes are observed. LMN-NKA is administered, and parameters such as voiding pressure, voided volume, and residual volume are measured to calculate voiding efficiency.[4]
-
The effects of NK receptor antagonists can be assessed by administering them prior to LMN-NKA.[4]
Rapid Detection Voiding Assay
Objective: A high-throughput method to detect rapid-onset, drug-induced urination in conscious animals.
Methodology:
-
Conscious rats are placed in a testing arena.[2]
-
Urination events, voided urine volume, and latency to urinate are monitored for a defined period (e.g., 30 minutes).[2][14]
-
For antagonist studies, the antagonist is administered prior to LMN-NKA.[2][14]
Concluding Remarks
LMN-NKA is a potent stimulant of bladder smooth muscle contraction, acting primarily through the NK2 receptor. Its effects have been consistently demonstrated across various in vitro and in vivo models, highlighting its potential as a prokinetic agent for bladder dysfunction. The well-defined signaling pathway and the availability of established experimental protocols provide a solid foundation for further research and drug development in this area. Future investigations may focus on optimizing drug delivery and exploring the therapeutic potential of more selective NK2 receptor agonists to minimize off-target effects.[2][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Lys5,MeLeu9,Nle10]-NKA(4–10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic, Twice-Daily Dosing of an NK2 Receptor Agonist [Lys5,MeLeu9,Nle10]-NKA(4-10), Produces Consistent Drug-Induced Micturition and Defecation in Chronic Spinal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic evaluation of Lys5, MeLeu9, Nle10-NKA(4–10) prokinetic effects on bladder and colon activity in acute spinal cord transected and spinally intact rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tachykinin effects on bladder activity in conscious normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of neurokinin A- and substance P-induced contractions in rat detrusor smooth muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jurology.com [jurology.com]
- 8. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 10. Characterization of tachykinin NK2 receptors in human urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substance P and neurokinins as stimulants of the human isolated urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prokinetic Effects of the Neurokinin NK2 Receptor Agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) on Bladder and Colorectal Activity in Minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Lys5,MeLeu9,Nle10]-NKA(4-10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Prokinetic Potential of [Lys5,MeLeu9,Nle10]-NKA(4-10) on Colorectal Contractility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synthetic tachykinin NK2 receptor agonist, [Lys5,MeLeu9,Nle10]-NKA(4-10), and its significant prokinetic effects on colorectal contractility. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and illustrates the underlying signaling pathways.
Core Findings: Enhanced Colorectal Motility
[Lys5,MeLeu9,Nle10]-NKA(4-10), a selective and potent analog of Neurokinin A (NKA), has demonstrated consistent prokinetic activity, specifically in enhancing colorectal smooth muscle contraction.[1] This effect is primarily mediated through the activation of neurokinin 2 (NK2) receptors, which are expressed in the gastrointestinal tract.[2][3][4] The activation of these receptors on visceral smooth muscle leads to a direct contractile response.[5][6]
Studies across various animal models, including rats, dogs, and minipigs, have consistently shown that administration of [Lys5,MeLeu9,Nle10]-NKA(4-10) results in a rapid, dose-dependent increase in colorectal pressure, indicating a strong potential for therapeutic applications in conditions characterized by colonic hypomotility.[2][7][8]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of [Lys5,MeLeu9,Nle10]-NKA(4-10) on colorectal contractility as observed in different preclinical models.
Table 1: Effects of Intravenous (IV) Administration of [Lys5,MeLeu9,Nle10]-NKA(4-10) in Anesthetized Rats
| Dose (µg/kg) | Change in Colorectal Pressure | Onset of Action | Duration of Action |
| 0.1 - 100 | Dose-related increase in colorectal activity | < 60 seconds | < 15 minutes |
Data synthesized from a study in spinally intact and acute spinalized rats. No significant differences were observed between the two groups.[2]
Table 2: Effects of Various Routes of Administration of [Lys5,MeLeu9,Nle10]-NKA(4-10) in Anesthetized Dogs
| Route of Administration | Dose | Effect on Colorectal Pressure |
| Intranasal (IN) | 100 or 300 µg/kg | Increased peak pressure and area under the curve |
| Sublingual (SL) | 2.0–6.7 mg/kg | Increased peak pressure and area under the curve |
| Intravenous (IV) | 0.1-300 µg/kg | Dose-related increase (up to 98 mmHg) |
| Subcutaneous (SC) | 3-10 µg/kg | Increased pressure (up to 50 mmHg) |
These studies highlight the versatility of delivery for [Lys5,MeLeu9,Nle10]-NKA(4-10), with rapid onset observed even with non-invasive routes.[7][9]
Table 3: Effects of Subcutaneous (SC) Administration of [Lys5,MeLeu9,Nle10]-NKA(4-10) in Anesthetized Minipigs
| Dose (µg/kg) | Effect on Colorectal Pressure |
| 30 - 100 | Increased peak colorectal pressure |
The effects were inhibited by pretreatment with the NK2 receptor antagonist GR 159897, confirming the receptor-specific action.[5][8]
Experimental Protocols
The following sections detail the methodologies employed in key studies to assess the impact of [Lys5,MeLeu9,Nle10]-NKA(4-10) on colorectal contractility.
In Vivo Colorectal Manometry in Anesthetized Rats
Animal Preparation: Female rats are anesthetized, often with urethane. The animals may be spinally intact or subjected to acute spinalization to investigate the compound's effects under different neurological conditions.[2]
Measurement of Colorectal Pressure: A balloon-catheter device is inserted into the colorectum.[10] The catheter is connected to a pressure transducer to record changes in intracolonic pressure. The balloon is typically filled with a small volume of water (e.g., 0.5 mL).[10]
Drug Administration: [Lys5,MeLeu9,Nle10]-NKA(4-10) is administered intravenously (i.v.) in a dose-dependent manner. A saline flush follows each administration to ensure complete delivery.[2]
Data Analysis: The primary endpoints measured are the peak colorectal pressure and the area under the curve (AUC) of the pressure recordings over a specified time following drug administration. Statistical analyses, such as one-way ANOVA followed by post-hoc tests, are used to determine significant differences from vehicle control.[2]
Experimental Workflow for In Vivo Colorectal Manometry
Caption: Workflow for assessing colorectal contractility in rats.
Signaling Pathway
The prokinetic effects of [Lys5,MeLeu9,Nle10]-NKA(4-10) are initiated by its binding to and activation of the tachykinin NK2 receptor, a G-protein coupled receptor (GPCR), on the surface of colorectal smooth muscle cells. This interaction triggers a downstream signaling cascade that ultimately leads to muscle contraction.
While the specific intracellular signaling cascade is a well-established pathway for GPCRs coupled to Gq/11 proteins, it is important to note that tachykinin receptors can also modulate cholinergic transmission, suggesting a potential indirect neuronal component to the observed effects in some contexts.[3][11] However, the primary mechanism is understood to be a direct action on the smooth muscle.
Caption: NK2 receptor signaling cascade in smooth muscle cells.
Conclusion
The selective NK2 receptor agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) is a potent stimulator of colorectal contractility. Its rapid onset and dose-dependent prokinetic effects, demonstrated across multiple preclinical models and routes of administration, underscore its potential as a therapeutic agent for gastrointestinal motility disorders. The well-defined mechanism of action, primarily through direct NK2 receptor activation on smooth muscle, provides a solid foundation for further clinical development. This guide provides researchers and drug development professionals with a comprehensive overview of the current understanding of this promising compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prokinetic Effects of the Neurokinin NK2 Receptor Agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) on Bladder and Colorectal Activity in Minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Prokinetic effects of the neurokinin NK2 receptor agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) on bladder and colorectal activity in minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NK2 and NK1 receptor-mediated effects of NKA and analogs on colon, bladder, and arterial pressure in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of tachykinin NK1 and NK2 receptors on colonic motility in anesthetized rats: effect of agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tachykinin NK2 receptors and enhancement of cholinergic transmission in the inflamed rat colon: an in vivo motility study - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of LMN-NKA
An In-depth Technical Guide on the Physicochemical Properties of LMN-NKA
Introduction
LMN-NKA, also known as [Lys5,MeLeu9,Nle10]Neurokinin A(4-10), is a synthetic peptide analogue of Neurokinin A.[1] It is a potent and highly selective agonist for the Neurokinin-2 receptor (NK2R), a G-protein coupled receptor involved in various physiological processes, including smooth muscle contraction.[1][2] LMN-NKA has demonstrated prokinetic activity, stimulating bladder and colorectal muscle contractions, making it a valuable research tool for studying NK2R-mediated functions and a potential therapeutic agent for conditions related to bladder and bowel dysfunction.[1][3][4] This guide provides a comprehensive overview of the core , detailed experimental protocols for its characterization, and a visualization of its primary signaling pathway and experimental workflow.
Core Physicochemical Properties
The are essential for its handling, formulation, and biological activity. These properties have been determined through a combination of analytical techniques and computational predictions.
Data Presentation
A summary of the key quantitative data for LMN-NKA is presented in Table 1.
Table 1: Physicochemical Properties of LMN-NKA
| Property | Value | Method of Determination/Source |
| Synonyms | [Lys5,MeLeu9,Nle10]-Neurokinin A(4-10) | MedchemExpress, Cayman Chemical[1][5] |
| Molecular Formula | C39H64N8O10 | MedchemExpress, NovoPro Bioscience[1][6][7] |
| Molecular Weight | 804.0 g/mol | Cayman Chemical, Tocris Bioscience[5] |
| Amino Acid Sequence | Asp-Lys-Phe-Val-Gly-Leu(N-Me)-Nle-NH2 | MedchemExpress, Cayman Chemical[1][5] |
| Sequence Shortening | DKFVGL(N-Me)-Nle | MedchemExpress, NovoPro Bioscience[1][7] |
| Purity (by HPLC) | ≥95% - ≥98% | NovoPro Bioscience, Cayman Chemical[5][7] |
| Appearance | White to off-white solid/powder | MedchemExpress, NovoPro Bioscience[1][7] |
| Isoelectric Point (pI) | ~6.45 | Calculated from sequence |
| Solubility | Soluble in Water (to 1 mg/ml), DMSO (≥10 mg/ml), PBS (pH 7.2) (≥10 mg/ml), sparingly soluble in Ethanol. | R&D Systems, Cayman Chemical[5] |
| Storage | Store as a powder at -20°C or -80°C. Store solutions at -20°C (1 month) or -80°C (6 months).[1] | MedchemExpress[1] |
Experimental Protocols
The characterization of LMN-NKA relies on a suite of standard analytical techniques for peptides. The following are detailed methodologies for key experiments.
1. Mass Spectrometry for Identity Confirmation
-
Objective: To verify the molecular weight and confirm the amino acid sequence of LMN-NKA.
-
Methodology:
-
Sample Preparation: A small amount of the lyophilized peptide is dissolved in a suitable solvent, typically a mixture of HPLC-grade water and acetonitrile (B52724) containing 0.1% formic acid to aid in protonation.
-
Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer is used. High-resolution instruments (e.g., Orbitrap or TOF) are preferred for accurate mass determination.
-
Data Acquisition (MS1): The instrument is calibrated, and the sample is introduced. The mass spectrometer scans a range of mass-to-charge (m/z) ratios to detect the parent ion of the peptide. The resulting spectrum is analyzed to find the peak corresponding to the theoretical molecular weight of LMN-NKA (804.0 Da).
-
Data Acquisition (Tandem MS/MS for Sequencing): The parent ion is isolated and subjected to fragmentation using collision-induced dissociation (CID) or a similar technique. The instrument then measures the m/z ratios of the resulting fragment ions (b- and y-ions).
-
Data Analysis: The fragmentation pattern is analyzed using sequencing software, which matches the observed fragments to the theoretical fragmentation of the LMN-NKA sequence (Asp-Lys-Phe-Val-Gly-Leu(N-Me)-Nle-NH2) to confirm its identity.
-
2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of the LMN-NKA sample by separating it from any synthesis-related impurities.
-
Methodology:
-
Sample Preparation: The peptide is dissolved in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% TFA) at a concentration of approximately 1 mg/mL. The sample is filtered through a 0.22 µm syringe filter.[8]
-
Instrumentation: A standard HPLC system equipped with a UV detector, a gradient pump system, and an autosampler is used.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used for peptide analysis.[8]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[8]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[8]
-
Gradient: A linear gradient from a low percentage of B (e.g., 5%) to a higher percentage (e.g., 65%) over 30-60 minutes is a common starting point.[8][9]
-
Flow Rate: 1.0 mL/min for a standard analytical column.[8]
-
Detection: UV absorbance is monitored at 214 nm (for the peptide backbone) and 280 nm.
-
-
Data Analysis: The chromatogram is analyzed to determine the area of the main peak corresponding to LMN-NKA relative to the total area of all peaks. The purity is expressed as a percentage of the main peak area.
-
3. Peptide Solubility Determination
-
Objective: To quantitatively and qualitatively assess the solubility of LMN-NKA in various solvents.
-
Methodology:
-
Solvent Selection: A range of relevant solvents should be tested, including sterile water, phosphate-buffered saline (PBS) at pH 7.2, and organic solvents like DMSO and ethanol.[5]
-
Initial Qualitative Test: Begin by attempting to dissolve a small, pre-weighed amount of the peptide (e.g., 1 mg) in a fixed volume of the chosen solvent (e.g., 1 mL).[10]
-
Dissolution Procedure:
-
Add the solvent to the lyophilized peptide.
-
Vortex the solution to facilitate dissolution.
-
If the peptide does not dissolve, sonication can be applied briefly (e.g., 3 cycles of 10 seconds, keeping the sample on ice in between) to break up aggregates.[10]
-
Gentle warming may also be used if precipitation occurs.[10]
-
-
Quantitative Assessment:
-
Prepare a saturated solution by adding excess peptide to a known volume of solvent.
-
After vortexing and sonication, centrifuge the solution at high speed (e.g., 14,000 rpm) for an hour to pellet any undissolved peptide.[11]
-
Carefully remove the supernatant and lyophilize it to determine the weight of the dissolved peptide, or analyze its concentration using a validated HPLC method.[11]
-
-
Reporting: Solubility is reported as a concentration (e.g., mg/mL) or qualitatively (e.g., soluble, sparingly soluble, insoluble).
-
Mandatory Visualizations
LMN-NKA Signaling Pathway
As a selective NK2R agonist, LMN-NKA initiates a signaling cascade through the Gq alpha subunit of its associated G-protein.[12][13] This leads to the activation of phospholipase C and subsequent downstream signaling events.
Caption: LMN-NKA activates the NK2R, leading to a Gq-mediated signaling cascade.
Experimental Workflow for LMN-NKA Characterization
The comprehensive characterization of a synthetic peptide like LMN-NKA follows a structured workflow, from initial synthesis to final biological validation.
Caption: A standard workflow for the synthesis and characterization of LMN-NKA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SmallMolecules.com | [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) (5 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 3. benehealth.com [benehealth.com]
- 4. scispace.com [scispace.com]
- 5. caymanchem.com [caymanchem.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) peptide [novoprolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are NK2R agonists and how do they work? [synapse.patsnap.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
[Lys5,MeLeu9,Nle10]-NKA(4-10): A Technical Guide to its Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the receptor binding affinity of the synthetic peptide [Lys5,MeLeu9,Nle10]-NKA(4-10), a potent and selective agonist for the neurokinin-2 (NK2) receptor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support research and development efforts in fields targeting the tachykinin system.
Core Quantitative Data: Receptor Binding Affinity
The binding affinity of [Lys5,MeLeu9,Nle10]-NKA(4-10) has been characterized primarily through competitive radioligand binding assays. The following table summarizes the key binding parameters from studies utilizing human recombinant receptors expressed in Chinese Hamster Ovary (CHO) cells and other tissues.
| Compound | Receptor | Assay Type | Radioligand | Cell/Tissue Type | Ki (nM) | pKi | IC50 (nM) | Selectivity (NK1/NK2 Ki Ratio) | Citation |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | Human NK2 | Displacement | [125I]-NKA | CHO cells | 0.13 | 9.90 | - | 674 | [1] |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | Human NK1 | Displacement | [3H]-Septide | CHO cells | 87.6 | 7.06 | - | - | [1] |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | NK2 | - | - | - | - | - | 6.1 | - | [2][3][4][5][6] |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | NK2 | - | - | Human Urinary Bladder | 0.5 - 1.1 | - | - | - | [7] |
Note: Ki represents the inhibition constant, a measure of the affinity of the ligand for the receptor. A lower Ki value indicates a higher affinity. IC50 is the concentration of a ligand that displaces 50% of the radioligand from the receptor. pKi is the negative logarithm of the Ki value.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol outlines the general procedure for determining the binding affinity of [Lys5,MeLeu9,Nle10]-NKA(4-10) for the NK2 receptor.
a. Membrane Preparation from CHO Cells Expressing Human NK2 Receptors:
-
Culture CHO cells stably expressing the human NK2 receptor in appropriate media until confluent.
-
Wash the adherent cells with phosphate-buffered saline (PBS).
-
Dissociate the cells using a non-enzymatic cell dissociation buffer.
-
Homogenize the collected cells in a buffer containing HEPES, NaCl, EDTA, and a protease inhibitor cocktail on ice.
-
Centrifuge the homogenate at high speed (e.g., 48,000 x g).
-
Discard the supernatant and resuspend the membrane pellet in a suitable buffer (e.g., containing HEPES, NaCl, MgCl2, and EDTA).
-
Determine the protein concentration of the membrane preparation. Aliquots can be stored at -80°C.[8]
b. Binding Assay Protocol:
-
In a multi-well plate, add the prepared cell membranes (e.g., 2 µ g/well ).
-
Add a fixed concentration of a suitable radioligand, such as [125I]-NKA (e.g., 0.1 nM).[1]
-
Add varying concentrations of the unlabeled competitor ligand, [Lys5,MeLeu9,Nle10]-NKA(4-10).
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 45-60 minutes).[8][9]
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined by non-linear regression analysis of the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This assay measures the functional activity of [Lys5,MeLeu9,Nle10]-NKA(4-10) by quantifying the increase in intracellular calcium following NK2 receptor activation.
a. Cell Preparation and Dye Loading:
-
Plate cells (e.g., CHO or HeLa cells expressing the NK2 receptor) onto glass-bottom dishes or microplates.
-
Wash the cells with a suitable buffer, such as Hank's Balanced Salt Solution (HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in loading buffer, often containing Pluronic F-127 to aid solubilization.[10][11]
-
Incubate the cells for 30-60 minutes at 37°C in the dark to allow for dye uptake and de-esterification.[10]
-
Wash the cells to remove extracellular dye.
b. Calcium Measurement:
-
Mount the plate on a fluorescence microscope or a plate reader equipped for kinetic reading.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of the agonist, [Lys5,MeLeu9,Nle10]-NKA(4-10], to the cells.
-
Continuously record the fluorescence intensity over time to monitor changes in intracellular calcium concentration. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) are used, and the ratio of the emission intensities is calculated.[10]
-
At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence signal, followed by a calcium chelator (e.g., EGTA) to determine the minimum signal for calibration purposes.[10]
-
The data is typically expressed as a change in fluorescence ratio or as a concentration of intracellular calcium, and dose-response curves are generated to determine the EC50 value.
Signaling Pathways
The NK2 receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[12] Upon binding of an agonist such as [Lys5,MeLeu9,Nle10]-NKA(4-10), the receptor undergoes a conformational change, leading to the activation of the Gq/11 family of G-proteins.[10][13] This initiates a downstream signaling cascade that results in the mobilization of intracellular calcium.
This technical guide provides a foundational understanding of the receptor binding characteristics of [Lys5,MeLeu9,Nle10]-NKA(4-10). The presented data and protocols are intended to facilitate further research and development of novel therapeutics targeting the NK2 receptor. For specific applications, optimization of the described protocols may be necessary.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. [Lys5,MeLeu9,Nle10]-NKA(4-10) | CAS 137565-28-7 | Tocris Bioscience [tocris.com]
- 3. [Lys5,MeLeu9,Nle10]-NKA(4-10) | Neurokinin Receptor | 137565-28-7 | Invivochem [invivochem.com]
- 4. [Lys5,MeLeu9,Nle10]-NKA(4-10) | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. jurology.com [jurology.com]
- 8. Assay: Binding Assay: Membranes were prepared from CHO cells expressing human S1P1. Cells were dissociated in buffer containing 20 mM HEPES, pH 7.5, ... - ChEMBL [ebi.ac.uk]
- 9. Autoradiographic localization of tachykinin NK2 and NK1 receptors in the guinea-pig lung, using selective radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its | ClinicSearch [clinicsearchonline.org]
- 13. Expression and coupling of neurokinin receptor subtypes to inositol phosphate and calcium signaling pathways in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of [Lys5,MeLeu9,Nle10]-NKA(4-10): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characterization of [Lys5,MeLeu9,Nle10]-NKA(4-10), a potent and selective neurokinin-2 (NK2) receptor agonist. The data and protocols summarized herein are compiled from peer-reviewed scientific literature to support researchers and professionals in the fields of pharmacology and drug development.
Core Compound Profile
[Lys5,MeLeu9,Nle10]-NKA(4-10) is a synthetic analog of Neurokinin A (NKA), a member of the tachykinin peptide family. This modified heptapeptide (B1575542) has been extensively studied for its high affinity and selectivity for the NK2 receptor, making it a valuable tool for investigating NK2 receptor pharmacology and a potential therapeutic agent.[1][2]
Chemical Information:
| Property | Value |
| Sequence | Asp-Lys-Phe-Val-Gly-MeLeu-Nle-NH2 |
| Modifications | Leu-6 = N-methyl-Leucine, X = Norleucine, C-terminal amide |
| Molecular Formula | C39H65N9O9 |
| Molecular Weight | 804.0 g/mol |
| CAS Number | 137565-28-7 |
Quantitative Pharmacological Data
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of [Lys5,MeLeu9,Nle10]-NKA(4-10) at human recombinant NK1 and NK2 receptors, as well as its contractile activity in various tissues.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | NK1 Receptor (CHO cells) | NK2 Receptor (CHO cells) | NK1/NK2 Ki Ratio |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 212 | 0.31 | 674 |
| Neurokinin A (NKA) | 5.4 | 0.27 | 20 |
Data sourced from radioligand displacement assays.[3]
Table 2: Functional Potency - Intracellular Calcium Mobilization (EC50, nM)
| Compound | NK1 Receptor (CHO cells) | NK2 Receptor (CHO cells) | NK1/NK2 EC50 Ratio |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 148 | 1.4 | 105 |
| Neurokinin A (NKA) | 1.8 | 1.8 | 1 |
All tested compounds were full agonists.[3][4]
Table 3: Functional Potency - cAMP Stimulation (EC50, nM)
| Compound | NK1 Receptor (CHO cells) | NK2 Receptor (CHO cells) | NK1/NK2 EC50 Ratio |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 1000 | 13.5 | 74 |
| Neurokinin A (NKA) | 30 | 10.7 | 2.8 |
[Lys5,MeLeu9,Nle10]-NKA(4-10) potently stimulated cAMP production via Gs coupling to NK2 receptors.[4]
Table 4: Contractile Activity in Isolated Tissues (EC50, nM)
| Tissue Preparation | EC50 (nM) |
| Rat Fundus | 117 |
| Rat Bladder | 10 |
| Human Colon Circular Muscle (IC50) | 0.87 |
[Lys5,MeLeu9,Nle10]-NKA(4-10) induces contraction in various smooth muscle tissues.[5][6]
Signaling Pathways & Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by [Lys5,MeLeu9,Nle10]-NKA(4-10) and the general workflows for the experimental procedures used in its characterization.
Figure 1: NK2 Receptor Signaling Pathways
Figure 2: General Experimental Workflows
Detailed Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of [Lys5,MeLeu9,Nle10]-NKA(4-10) for NK1 and NK2 receptors.
Materials:
-
CHO cell membranes expressing human recombinant NK1 or NK2 receptors.
-
Radioligand for NK2 receptors: [125I]-NKA.
-
Radioligand for NK1 receptors: [3H]-Septide.
-
[Lys5,MeLeu9,Nle10]-NKA(4-10) as the competing ligand.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter or gamma counter.
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the receptor of interest and prepare a crude membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, combine the cell membranes, the appropriate radioligand at a fixed concentration (e.g., 0.1 nM [125I]-NKA), and varying concentrations of [Lys5,MeLeu9,Nle10]-NKA(4-10).
-
Incubation: Incubate the mixture at room temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter for 125I or a scintillation counter for 3H.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
Objective: To measure the functional potency (EC50) of [Lys5,MeLeu9,Nle10]-NKA(4-10) by quantifying changes in intracellular calcium concentration.
Materials:
-
CHO cells expressing human recombinant NK1 or NK2 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
[Lys5,MeLeu9,Nle10]-NKA(4-10] and other agonists.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye.
-
Agonist Addition: Add varying concentrations of [Lys5,MeLeu9,Nle10]-NKA(4-10) to the wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
cAMP Accumulation Assay
Objective: To determine the effect of [Lys5,MeLeu9,Nle10]-NKA(4-10) on cyclic AMP production.
Materials:
-
CHO cells expressing human recombinant NK1 or NK2 receptors.
-
[Lys5,MeLeu9,Nle10]-NKA(4-10) and other agonists.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell lysis buffer.
Procedure:
-
Cell Plating: Seed cells in a multi-well plate.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor.
-
Agonist Stimulation: Add varying concentrations of [Lys5,MeLeu9,Nle10]-NKA(4-10) and incubate for a specified time.
-
Cell Lysis: Lyse the cells to release the accumulated cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a suitable assay kit.
-
Data Analysis: Plot the amount of cAMP produced against the logarithm of the agonist concentration. Determine the EC50 value from the resulting dose-response curve.
Isolated Tissue Contraction Assay
Objective: To assess the contractile effect of [Lys5,MeLeu9,Nle10]-NKA(4-10) on smooth muscle preparations.
Materials:
-
Isolated tissue strips (e.g., rat fundus, rat bladder, human colon).[5][6]
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Isotonic or isometric force transducer.
-
Data acquisition system.
-
[Lys5,MeLeu9,Nle10]-NKA(4-10) and other contractile agents.
Procedure:
-
Tissue Preparation: Dissect the desired tissue and mount strips in the organ baths under a resting tension.
-
Equilibration: Allow the tissues to equilibrate in the physiological salt solution for a period of time until a stable baseline is achieved.
-
Cumulative Concentration-Response Curve: Add increasing concentrations of [Lys5,MeLeu9,Nle10]-NKA(4-10) to the organ bath in a cumulative manner.
-
Tension Recording: Record the contractile response (increase in tension) after each addition.
-
Data Analysis: Express the contractile responses as a percentage of the maximal contraction induced by a reference agonist (e.g., carbachol (B1668302) or KCl). Plot the percentage of maximal response against the logarithm of the agonist concentration to determine the EC50 value.
Summary of Selectivity
[Lys5,MeLeu9,Nle10]-NKA(4-10) is a highly selective NK2 receptor agonist. In binding assays, it demonstrates a 674-fold selectivity for the NK2 receptor over the NK1 receptor.[3] Functionally, it is approximately 105-fold more selective for activating NK2 receptors in calcium mobilization assays and 74-fold more selective in cAMP stimulation assays compared to NK1 receptors.[3][4] This high degree of selectivity makes it an invaluable pharmacological tool for differentiating the physiological and pathological roles of NK2 versus NK1 receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) peptide [novoprolabs.com]
- 3. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. [Lys5,MeLeu9,Nle10]-NKA(4-10) | CAS 137565-28-7 | Tocris Bioscience [tocris.com]
- 6. caymanchem.com [caymanchem.com]
Methodological & Application
Application Notes and Protocols for [Lys5,MeLeu9,NKA(4-10)]
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Lys5,MeLeu9,NKA(4-10)], a synthetic heptapeptide (B1575542) analog of Neurokinin A (NKA)(4-10), is a highly potent and selective agonist for the tachykinin NK2 receptor.[1][2][3] Its high affinity for the NK2 receptor makes it a valuable pharmacological tool for investigating the physiological and pathological roles of this receptor.[1][2] The NK2 receptor, a G-protein coupled receptor, is primarily involved in the contraction of smooth muscles, particularly in the gastrointestinal and urinary tracts.[1][4] Consequently, [Lys5,MeLeu9,NKA(4-10)] has been instrumental in studies related to prokinetic agents for bladder and bowel dysfunction.[5][6][7][8]
These application notes provide a comprehensive overview of the experimental use of [Lys5,MeLeu9,NKA(4-10)], including its biological activity, relevant signaling pathways, and detailed protocols for key in vitro and in vivo experiments.
Physicochemical Properties
| Property | Value |
| Sequence | Asp-Lys-Phe-Val-Gly-MeLeu-Nle-NH₂ |
| Molecular Formula | C₃₉H₆₅N₉O₉ |
| Molecular Weight | 804.0 g/mol [9] |
| Appearance | Solid[9] |
| Solubility | Soluble in DMSO, PBS (pH 7.2), and water (up to 1 mg/ml).[9][10] Sparingly soluble in ethanol.[9] |
Biological Activity and Quantitative Data
[Lys5,MeLeu9,NKA(4-10)] is a potent agonist at the NK2 receptor, demonstrating significantly higher affinity and functional potency compared to the endogenous NKA(4-10) fragment.[11] Its selectivity for the NK2 receptor over the NK1 receptor is a key characteristic, though at higher concentrations, it can exhibit off-target effects on NK1 receptors, leading to side effects such as emesis and hypotension.[1][5]
In Vitro Activity
| Assay Type | Species/Tissue | Parameter | Value |
| Radioligand Binding Assay | Human Colon Circular Muscle | IC₅₀ | 0.87 nM[9] |
| Radioligand Binding Assay | Rat | IC₅₀ | 6.1 nM[3][10][12] |
| Functional Assay (Contraction) | Rat Bladder Strips | EC₅₀ | 10 nM[9][10] |
| Functional Assay (Contraction) | Rat Fundus Strips | EC₅₀ | 117 nM[9][10] |
| Functional Assay (Contraction) | Rat Uterine Horns (proestrus/estrus) | EC₅₀ | 25.12 nM[9] |
| Functional Assay (Contraction) | Rat Uterine Horns (diestrus/metestrus) | EC₅₀ | 51.29 nM[9] |
| Functional Assay (Contraction) | Human Colon Circular Muscle | pD₂ | 7.46[13] |
| Calcium Mobilization Assay (hNK2) | CHO Cells | EC₅₀ | - |
| Calcium Mobilization Assay (hNK1) | CHO Cells | EC₅₀ | - |
| cAMP Stimulation Assay (hNK2) | CHO Cells | EC₅₀ | - |
| cAMP Stimulation Assay (hNK1) | CHO Cells | EC₅₀ | - |
Note: Specific EC₅₀ values for calcium mobilization and cAMP assays were not consistently reported across the reviewed literature, but the compound is established to be a potent agonist in these functional assays.
In Vivo Activity
| Species | Administration Route | Dose Range | Observed Effects |
| Minipigs | Subcutaneous (s.c.) | 30-100 µg/kg | Increased peak bladder and colorectal pressures.[1][8] |
| Minipigs | Intravenous (i.v.) | 0.3 µg/kg | Increased bladder and colorectal pressures.[1][8] |
| Minipigs | Intranasal (i.n.) | 100 µg/kg | Increased bladder and colorectal pressures.[1][8] |
| Dogs | Intravenous (i.v.) | 10-100 µg/kg | Elicits micturition, defecation, emesis, and hypotension.[1] |
| Rats | Subcutaneous (s.c.) | 10-100 µg/kg | Dose-related increases in urination, defecation, and flushing.[5][6] |
Signaling Pathway
Activation of the tachykinin NK2 receptor by [Lys5,MeLeu9,NKA(4-10)] initiates a well-characterized G-protein coupled receptor (GPCR) signaling cascade. The NK2 receptor is coupled to Gαq/11 proteins. Upon agonist binding, the G-protein is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺ concentration is a key event leading to the contraction of smooth muscle cells.
Caption: NK2 Receptor Signaling Pathway
Experimental Protocols
In Vitro Contractility Assay in Isolated Rat Bladder Strips
This protocol is designed to assess the contractile effect of [Lys5,MeLeu9,NKA(4-10)] on smooth muscle tissue.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
[Lys5,MeLeu9,NKA(4-10)] stock solution (e.g., 1 mM in DMSO or water)
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
Procedure:
-
Humanely euthanize the rat and excise the bladder.
-
Place the bladder in ice-cold Krebs-Henseleit solution.
-
Prepare longitudinal bladder strips (approximately 10 mm long and 2-3 mm wide).
-
Mount the strips in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen gas.
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
After equilibration, record the baseline tension.
-
Construct a cumulative concentration-response curve by adding [Lys5,MeLeu9,NKA(4-10)] to the organ bath in a stepwise manner (e.g., from 1 nM to 1 µM). Allow the response to each concentration to reach a plateau before adding the next concentration.
-
Record the contractile force generated at each concentration.
-
At the end of the experiment, add a maximal concentration of a standard contractile agent (e.g., KCl) to determine the maximum tissue response.
-
Data Analysis: Express the contractile response as a percentage of the maximum response to KCl. Plot the concentration-response curve and calculate the EC₅₀ value.
Caption: In Vitro Contractility Assay Workflow
Radioligand Binding Assay for NK2 Receptor Affinity
This protocol determines the binding affinity of [Lys5,MeLeu9,NKA(4-10)] to the NK2 receptor.
Materials:
-
Cell membranes expressing the human NK2 receptor (e.g., from CHO cells)
-
Radiolabeled ligand (e.g., [¹²⁵I]-NKA)
-
[Lys5,MeLeu9,NKA(4-10)] for competition
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Non-specific binding control (a high concentration of a non-labeled NK2 agonist/antagonist)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of [Lys5,MeLeu9,NKA(4-10)].
-
In a reaction tube, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of [Lys5,MeLeu9,NKA(4-10)] or buffer (for total binding) or the non-specific binding control.
-
Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of [Lys5,MeLeu9,NKA(4-10)] by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the competitor concentration and determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Assay for Micturition and Defecation in Rats
This protocol evaluates the prokinetic effects of [Lys5,MeLeu9,NKA(4-10)] in conscious rats.[5][6]
Materials:
-
Adult Sprague-Dawley rats
-
[Lys5,MeLeu9,NKA(4-10)] dissolved in sterile saline
-
Metabolic cages or an observation arena with absorbent paper
-
Vehicle control (sterile saline)
-
NK1 receptor antagonist (e.g., CP-99,994) and NK2 receptor antagonist (e.g., GR159897) for selectivity studies[5][6]
Procedure:
-
Acclimate the rats to the testing environment.
-
For antagonist studies, administer the antagonist (or vehicle) prior to the administration of [Lys5,MeLeu9,NKA(4-10)].[5][6]
-
Administer [Lys5,MeLeu9,NKA(4-10)] via the desired route (e.g., subcutaneous injection at doses of 10-100 µg/kg).[5][6]
-
Place the rat in the observation arena and monitor for a set period (e.g., 30 minutes).[5][6]
-
Record the latency to the first urination and defecation event, the number of urination and defecation events, and the total volume of urine and weight of fecal pellets.
-
Also, observe for any side effects, such as dermal flushing.[5]
-
Data Analysis: Compare the results between the [Lys5,MeLeu9,NKA(4-10)] treated groups and the vehicle control group. For antagonist studies, compare the effects of [Lys5,MeLeu9,NKA(4-10)] in the presence and absence of the antagonist.
Caption: In Vivo Voiding Assay Logical Flow
Conclusion
[Lys5,MeLeu9,NKA(4-10)] is a powerful research tool for studying the tachykinin NK2 receptor. Its high potency and selectivity allow for the detailed investigation of NK2 receptor-mediated physiological processes, particularly those involved in smooth muscle function. The protocols provided herein offer a foundation for the experimental application of this compound in both in vitro and in vivo settings, facilitating further research into its therapeutic potential. Researchers should, however, always consult the primary literature for the most detailed and up-to-date methodologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) peptide [novoprolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. [Lys5,MeLeu9,Nle10]-NKA(4-10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Lys5,MeLeu9,Nle10]-NKA(4–10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prokinetic effects of the neurokinin NK2 receptor agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) on bladder and colorectal activity in minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. rndsystems.com [rndsystems.com]
- 11. Structure-activity relationship of neurokinin A(4-10) at the human tachykinin NK(2) receptor: the effect of amino acid substitutions on receptor affinity and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Lys5,MeLeu9,Nle10]-NKA(4-10) | Neurokinin Receptor | 137565-28-7 | Invivochem [invivochem.com]
- 13. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols for Subcutaneous Administration of [Lys5,MeLeu9,Nle10]-NKA(4-10)
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Lys5,MeLeu9,Nle10]-NKA(4-10), a potent and highly selective tachykinin NK2 receptor agonist, has demonstrated significant prokinetic effects on smooth muscle tissue.[1][2] Its ability to induce contractions in the urinary bladder and colon makes it a valuable research tool for studying smooth muscle physiology and a potential therapeutic agent for conditions characterized by hypomotility of these organs.[3][4][5] These application notes provide a comprehensive overview of the subcutaneous administration of [Lys5,MeLeu9,Nle10]-NKA(4-10) and detailed protocols for assessing its in vivo effects.
Biological Activity
[Lys5,MeLeu9,Nle10]-NKA(4-10) is a synthetic analog of Neurokinin A (NKA) with high selectivity for the NK2 receptor.[2] It exhibits potent agonist activity, with an IC50 of 6.1 nM.[1][6] In various animal models, subcutaneous administration of this peptide has been shown to dose-dependently increase bladder and colorectal pressure, leading to urination and defecation.[3][7][8] These effects are mediated through the activation of NK2 receptors, as they can be blocked by NK2 receptor antagonists.[3][4] While primarily selective for the NK2 receptor, at higher doses, it may also interact with NK1 receptors, potentially leading to side effects such as emesis and hypotension.[2][4][8]
Data Presentation
Pharmacokinetic Parameters following Subcutaneous Administration
| Species | Dose (µg/kg) | Cmax (ng/mL) | AUC (min*ng/mL) | Reference |
| Minipig | 100 | 123 | 1790 | [3] |
| Macaque | 100 | 39.6 | 627 | [9] |
In Vivo Efficacy: Effects on Bladder and Colorectal Pressure
| Species | Dose (µg/kg) | Route | Effect on Bladder Pressure | Effect on Colorectal Pressure | Reference |
| Minipig | 30-100 | SC | Increased peak pressure | Increased peak pressure | [3] |
| Macaque | 3-100 | SC | Not Reported | Increased pressure (up to 49 mmHg peak) | [9] |
| Rat | 10-300 | SC | Increased pressure, induced voiding | Not Reported | [10] |
| Rat | 10-100 | SC | Increased urination | Increased defecation | [8] |
Signaling Pathway
Activation of the NK2 receptor by [Lys5,MeLeu9,Nle10]-NKA(4-10) initiates a Gq protein-coupled signaling cascade. This pathway involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels are a key driver of smooth muscle contraction.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Functions and regulatory mechanisms of Gq-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prokinetic Effects of the Neurokinin NK2 Receptor Agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) on Bladder and Colorectal Activity in Minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Lys5,MeLeu9,Nle10]-NKA(4-10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic, Twice-Daily Dosing of an NK2 Receptor Agonist [Lys5,MeLeu9,Nle10]-NKA(4-10), Produces Consistent Drug-Induced Micturition and Defecation in Chronic Spinal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gq Signaling Pathway → Area → Sustainability [lifestyle.sustainability-directory.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Best Practices for Cystometric Evaluation of Lower Urinary Tract Function in Muriform Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. auajournals.org [auajournals.org]
Application Notes and Protocols: Intravenous Delivery of LMN-NKA in Rats
These application notes provide a comprehensive overview of the intravenous (IV) administration of the neurokinin-2 receptor (NK2R) agonist, [Lys5,MeLeu9,Nle10]-NKA(4-10) (LMN-NKA), in rats for research purposes. This document is intended for researchers, scientists, and drug development professionals.
Introduction
LMN-NKA is a potent and selective agonist for the neurokinin-2 receptor (NK2R), which is involved in smooth muscle contraction.[1][2] Intravenous administration of LMN-NKA in rats has been shown to induce rapid, dose-dependent physiological responses, primarily urination and defecation, by stimulating the contraction of the detrusor and gastrointestinal smooth muscles.[1][3] While LMN-NKA is highly selective for NK2R, it also has some affinity for the neurokinin-1 receptor (NK1R), which can lead to side effects such as dermal flushing and hypotension at higher doses.[1][2][4] These characteristics make LMN-NKA a valuable tool for studying neurokinin receptor pharmacology and developing therapies for bladder and bowel dysfunction.[1][2]
Data Presentation
Table 1: Pharmacodynamic Effects of Intravenous LMN-NKA in Rats
| Parameter | Dose (µg/kg, IV) | Animal Model | Key Findings | Reference |
| Urination | 1 - 10 | Anesthetized, acutely spinalized female rats | Dose-dependent increase in bladder pressure and voiding. Voiding occurred within 30 seconds. | [3] |
| 3 | Anesthetized, chronic spinal cord injured (SCI) male rats | 100% voiding response rate. | [4] | |
| 10 | Anesthetized, chronic SCI female rats | 100% voiding response rate. | [4] | |
| Defecation | 1 - 10 | Anesthetized, acutely spinalized female rats | Dose-related increase in colorectal activity. | [3] |
| Bladder Pressure | 0.1 - 100 | Anesthetized, acutely spinalized rats | Dose-dependent increase in isovolumetric bladder pressure. | [5] |
| 1 - 10 | Anesthetized, acutely spinalized female rats | Rapid-onset, short-duration, dose-related increases in bladder pressure. | [3] | |
| Hypotension | ≥10 | Anesthetized, chronic SCI rats | Transient hypotension observed. | [4] |
| 1 - 10 | Anesthetized, acutely spinalized female rats | Transient hypotension observed. | [3] | |
| Salivation | ≥30 | Anesthetized rats | Dose-dependent increase in salivation. | [4] |
Table 2: Pharmacokinetic Parameters of LMN-NKA in Rats
| Parameter | Administration Route | Dose | Tmax | T1/2 | Reference |
| LMN-NKA | Subcutaneous (SC) | Not specified | ≤ 5 min | ≤ 16 min | [5] |
Note: Detailed pharmacokinetic parameters for intravenous administration in rats were not available in the provided search results. The data for subcutaneous administration is included for reference.
Experimental Protocols
Protocol 1: Evaluation of LMN-NKA-Induced Urination and Defecation in Anesthetized, Acutely Spinalized Rats
Objective: To assess the prokinetic effects of intravenously administered LMN-NKA on the bladder and rectum.
Materials:
-
LMN-NKA
-
Saline (vehicle)
-
Urethane (B1682113) anesthetic
-
PE-50 tubing for catheterization
-
Pressure transducers
-
Data acquisition system
-
Female Sprague-Dawley rats
Procedure:
-
Anesthetize female rats with urethane (1.4 g/kg, intraperitoneally).[3]
-
Perform acute spinal cord transection.
-
Catheterize the carotid artery for blood sampling if pharmacokinetic analysis is required.[3]
-
For isovolumetric cystometry, catheterize the bladder and fill to 70% of its capacity.[3]
-
Connect the bladder catheter to a pressure transducer to record isovolumetric bladder pressure.[3]
-
Administer LMN-NKA intravenously at doses ranging from 1 to 10 µg/kg.[3] A vehicle control (saline) should also be administered.
-
Record bladder pressure and observe for voiding for at least 5 minutes post-injection.[3] Voiding is expected to occur within 30 seconds of IV administration.[3]
-
To measure colorectal activity, insert a catheter into the rectum and connect it to a pressure transducer.
-
Record colorectal pressure to assess the effect of LMN-NKA on rectal contractions.[3]
Protocol 2: Pharmacokinetic Study of Intravenous LMN-NKA in Rats
Objective: To determine the plasma concentration-time profile of LMN-NKA following intravenous administration.
Materials:
-
LMN-NKA
-
Urethane anesthetic
-
PE-50 tubing for catheterization
-
Heparinized blood collection tubes
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
-
Spinal intact female rats
Procedure:
-
Anesthetize spinal intact female rats with urethane (1.4 g/kg, intraperitoneally).[3]
-
Place a catheter in the carotid artery for serial blood sampling.[3]
-
Administer a single intravenous dose of LMN-NKA.
-
Collect blood samples (approximately 700 µl each) at predetermined time points. For IV administration, suggested time points are 1, 2, 3, 4, 6, and 8 minutes post-dose.[3]
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at an appropriate temperature (-20°C or lower) until analysis.
-
Analyze the plasma samples to determine the concentration of LMN-NKA at each time point.
-
Use the plasma concentration-time data to calculate pharmacokinetic parameters such as half-life (T1/2), volume of distribution (Vd), and clearance (CL).
Signaling Pathways and Experimental Workflows
References
- 1. [Lys5,MeLeu9,Nle10]-NKA(4–10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Lys5,MeLeu9,Nle10]-NKA(4-10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic, Twice-Daily Dosing of an NK2 Receptor Agonist [Lys5,MeLeu9,Nle10]-NKA(4-10), Produces Consistent Drug-Induced Micturition and Defecation in Chronic Spinal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Intranasal Formulation of [Lys5,MeLeu9,Nle10]-NKA(4-10)
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Lys5,MeLeu9,Nle10]-NKA(4-10), a potent and selective tachykinin NK2 receptor agonist, has demonstrated significant prokinetic activity on bladder and colorectal smooth muscle.[1][2] Its potential as a therapeutic agent for on-demand defecation and urination is under investigation, with intranasal administration being a promising, non-invasive delivery route.[3][4][5] These application notes provide a comprehensive overview of the intranasal formulation of [Lys5,MeLeu9,Nle10]-NKA(4-10), including its mechanism of action, experimental protocols, and key quantitative data from preclinical studies.
Mechanism of Action
[Lys5,MeLeu9,Nle10]-NKA(4-10) primarily exerts its effects by activating tachykinin NK2 receptors, which are predominantly expressed on smooth muscle cells in the gastrointestinal and urinary tracts.[6][7] Activation of these G protein-coupled receptors initiates a signaling cascade that leads to smooth muscle contraction.[6] This direct stimulation of detrusor and gastrointestinal smooth muscle results in increased bladder pressure and colorectal contractions, facilitating urination and defecation.[2][8] While highly selective for the NK2 receptor, at higher doses, it can also interact with NK1 receptors, leading to side effects such as emesis and hypotension.[3][9][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Lys5,MeLeu9,Nle10]-NKA(4–10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Prokinetic Effects of the Neurokinin NK2 Receptor Agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) on Bladder and Colorectal Activity in Minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. [Lys5,MeLeu9,Nle10]-NKA(4-10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Sublingual Administration of L-365,260 and Neurokinin A (NKA) in Canines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are a synthesis of available scientific literature on L-365,260, Neurokinin A (NKA), and sublingual drug delivery in canines. To date, no direct studies on the combined sublingual application of L-365,260 and NKA in canines have been published. Therefore, the following protocols are proposed based on existing data and should be adapted and validated according to standard laboratory procedures and ethical guidelines.
Introduction
This document provides detailed application notes and proposed experimental protocols for the sublingual administration of the selective cholecystokinin (B1591339) receptor 2 (CCK₂) antagonist, L-365,260, and the tachykinin neuropeptide, Neurokinin A (NKA), in canine models. Sublingual delivery offers a promising alternative to oral administration, particularly for compounds with low oral bioavailability, as it bypasses first-pass metabolism and allows for rapid absorption into the systemic circulation[1][2].
L-365,260 is a potent and selective non-peptide antagonist of the CCK₂ receptor[3]. Studies in dogs have shown that L-365,260 has low oral bioavailability when administered as a suspension, primarily due to its poor aqueous solubility[4][5]. Its primary metabolic pathways are hydroxylation and glucuronide conjugation[5].
Neurokinin A (NKA) is a member of the tachykinin family that primarily acts on the neurokinin-2 (NK₂) receptor, though it can also interact with the neurokinin-1 (NK₁) receptor[6][7][8]. In canines, NKA is involved in processes such as bronchoconstriction and modulation of gastrointestinal motility[9][10]. The sublingual administration of an NK₂ receptor agonist has been demonstrated to be effective in dogs, suggesting the feasibility of this route for NKA-related compounds[11].
Data Presentation: Pharmacokinetics of L-365,260 in Canines (Oral and Intravenous Administration)
The following table summarizes the pharmacokinetic parameters of L-365,260 in dogs from previously published studies. This data is provided as a reference for understanding the compound's behavior following traditional administration routes.
| Parameter | Oral Administration (Suspension) | Oral Administration (in PEG 600) | Intravenous Administration | Reference |
| Dose | 5 mg/kg | 5 mg/kg | 5 mg/kg | [4][5] |
| Bioavailability | 8.6% - 9% | Six- to sevenfold increase | N/A | [4][5] |
| Tₘₐₓ | ~30-40 min | Not specified | N/A | [4] |
| Plasma Protein Binding | >96% | >96% | >96% | [5] |
| Hepatic First-Pass Metabolism | 0.14 | 0.14 | N/A | [4] |
Signaling Pathways
Neurokinin A (NKA) Signaling
NKA exerts its biological effects primarily through the G-protein coupled NK₂ receptor, and also via the NK₁ receptor. Activation of these receptors initiates downstream signaling cascades involving the production of second messengers like inositol (B14025) triphosphate (IP₃) and calcium, leading to various physiological responses[7]. In some cell types, such as macrophages, NKA can engage the NK-1 receptor to activate the transcription factor NF-κB through the ERK1/2 and PI3K/Akt pathways[6][12].
Experimental Protocols
Proposed Protocol for Pharmacokinetic Evaluation of Sublingually Administered L-365,260 and NKA in Canines
Objective: To determine the pharmacokinetic profile of L-365,260 and NKA following single sublingual co-administration in a canine model.
Animals:
-
Healthy adult Beagle dogs (n=6-8), of either sex, weighing between 8-12 kg.
-
Animals should be acclimatized for at least one week before the study.
-
Food should be withheld for 12 hours prior to dosing, with water available ad libitum.
Materials:
-
L-365,260 powder (purity ≥98%)
-
NKA powder (purity ≥98%)
-
Vehicle for sublingual formulation (e.g., a solution containing polyethylene (B3416737) glycol 400, ethanol, and water). The final formulation should be optimized for solubility and mucosal adhesion.
-
Calibrated micropipette or needless syringe for administration.
-
Blood collection tubes (e.g., EDTA-coated).
-
Centrifuge.
-
-80°C freezer for plasma storage.
-
Analytical equipment (LC-MS/MS) for quantification of L-365,260 and NKA in plasma.
Procedure:
-
Dose Preparation: Prepare a solution of L-365,260 and NKA in the chosen vehicle at the desired concentration. The volume for sublingual administration should be minimal (e.g., 100-200 µL) to prevent swallowing.
-
Administration:
-
Gently restrain the dog.
-
Lift the dog's tongue to expose the sublingual area.
-
Using a micropipette or needless syringe, carefully deposit the dose solution onto the floor of the mouth, under the tongue.
-
Hold the dog's mouth closed for 1-2 minutes to facilitate absorption and minimize swallowing.
-
-
Blood Sampling:
-
Collect blood samples (approximately 2 mL) from a peripheral vein (e.g., cephalic or saphenous) at the following time points: 0 (pre-dose), 2, 5, 10, 15, 30, 45 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Immediately place blood samples into EDTA tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C within 30 minutes of collection.
-
Harvest the plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the plasma concentrations of L-365,260 and NKA using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including Cₘₐₓ, Tₘₐₓ, AUC, half-life (t₁/₂), and bioavailability (if intravenous data is available for comparison) using appropriate software.
-
Proposed Experimental Workflow
The following diagram illustrates a logical workflow for a comprehensive study on the sublingual application of L-365,260 and NKA in canines, encompassing formulation, in vivo studies, and data analysis.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Improved oral absorption of L-365,260, a poorly soluble drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiological disposition and metabolism of L-365,260, a potent antagonist of brain cholecystokinin receptor, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurokinin A engages neurokinin-1 receptor to induce NF-kappaB-dependent gene expression in murine macrophages: implications of ERK1/2 and PI 3-kinase/Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurokinin A - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. A selective NK-2 antagonist blocks the increase of canine colonic tone and ileal contractions induced by the NK-2 selective receptor agonist, [beta Ala8] neurokinin A-(4-10) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined NK(1)and NK(2)receptor antagonists on the bronchoconstrictor response to NKA in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: Utilizing GR 159897 to Inhibit [Lys5,MeLeu9,Nle10]-NKA(4-10) Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tachykinin neurokinin-2 (NK2) receptors are pivotal in mediating a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception.[1][2] The synthetic peptide [Lys5,MeLeu9,Nle10]-NKA(4-10), a potent and selective agonist for the NK2 receptor, serves as a valuable tool for elucidating the receptor's function.[3][4] Conversely, GR 159897 is a highly potent and selective, non-peptide antagonist of the NK2 receptor.[5][6][7] This document provides detailed application notes and experimental protocols for utilizing GR 159897 to effectively block the physiological and cellular effects induced by [Lys5,MeLeu9,Nle10]-NKA(4-10). The provided methodologies are intended to guide researchers in pharmacology, physiology, and drug development in studying the NK2 receptor system.
Data Presentation
The following tables summarize the quantitative pharmacological data for GR 159897 and [Lys5,MeLeu9,Nle10]-NKA(4-10), facilitating a direct comparison of their potencies and affinities.
Table 1: Pharmacological Profile of GR 159897 (NK2 Receptor Antagonist)
| Parameter | Species/System | Value | Reference |
| pKi | Human NK2 receptors (CHO cells) | 9.5 | [5] |
| pKi | Rat colon membranes | 10.0 | [6][7] |
| pA2 | Guinea pig trachea | 8.7 | [5][8] |
| Selectivity | Negligible activity at NK1 and NK3 receptors | pKi < 5.3 | [6] |
Table 2: Pharmacological Profile of [Lys5,MeLeu9,Nle10]-NKA(4-10) (NK2 Receptor Agonist)
| Parameter | Species/System | Value | Reference |
| IC50 | NK2 Receptor Binding | 6.1 nM | [9][10] |
| IC50 | Human colon circular muscle membranes | 0.87 nM | [11] |
| EC50 | Rat bladder contraction | 10 nM | [9][11] |
| EC50 | Rat fundus strips contraction | 117 nM | [9][11] |
| Selectivity | 674-fold selective for NK2 over NK1 receptors | - | [4][12] |
Signaling Pathways and Experimental Logic
Activation of the NK2 receptor by an agonist like [Lys5,MeLeu9,Nle10]-NKA(4-10) primarily initiates intracellular signaling through Gq and Gs proteins. The Gq pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The Gs pathway activates adenylyl cyclase, resulting in an increase in cyclic AMP (cAMP). GR 159897 acts as a competitive antagonist, binding to the NK2 receptor and preventing the agonist from binding and initiating these downstream signaling cascades.
Figure 1: NK2 Receptor Signaling Pathways and Points of Intervention.
The following diagram illustrates a typical experimental workflow to assess the antagonistic properties of GR 159897 against [Lys5,MeLeu9,Nle10]-NKA(4-10).
Figure 2: General Experimental Workflow for Antagonism Studies.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol determines the binding affinity (Ki) of GR 159897 for the NK2 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membrane preparation from cells expressing the NK2 receptor (e.g., CHO-hNK2R cells).
-
Radioligand (e.g., [3H]GR100679).
-
GR 159897.
-
[Lys5,MeLeu9,Nle10]-NKA(4-10) (for validation).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet membranes. Resuspend the pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
Total Binding: 150 µL membrane preparation, 50 µL binding buffer, and 50 µL radioligand.
-
Non-specific Binding: 150 µL membrane preparation, 50 µL of a high concentration of a non-labeled ligand (e.g., 10 µM [Lys5,MeLeu9,Nle10]-NKA(4-10)), and 50 µL radioligand.
-
Competition: 150 µL membrane preparation, 50 µL of varying concentrations of GR 159897, and 50 µL radioligand.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Dry the filters, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of GR 159897 to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Smooth Muscle Contraction Assay (Guinea Pig Trachea)
This protocol assesses the ability of GR 159897 to inhibit the contractile response induced by [Lys5,MeLeu9,Nle10]-NKA(4-10) in an isolated tissue preparation.[5]
Materials:
-
Guinea pig trachea.
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11.1 glucose).
-
GR 159897.
-
[Lys5,MeLeu9,Nle10]-NKA(4-10).
-
Organ bath system with isometric force transducers.
-
Carbogen (B8564812) gas (95% O2, 5% CO2).
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Clean the trachea of connective tissue and cut it into rings (4-5 mm).
-
Mounting: Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen gas. Attach the rings to isometric force transducers.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15-20 minutes.
-
Contraction and Antagonism:
-
Construct a cumulative concentration-response curve for [Lys5,MeLeu9,Nle10]-NKA(4-10) to establish a baseline response.
-
Wash the tissues and allow them to return to baseline.
-
Incubate a set of tissues with a specific concentration of GR 159897 for a predetermined time (e.g., 30 minutes).
-
In the continued presence of GR 159897, repeat the cumulative concentration-response curve for [Lys5,MeLeu9,Nle10]-NKA(4-10).
-
-
Data Analysis: Compare the concentration-response curves in the absence and presence of GR 159897. A rightward shift in the curve indicates competitive antagonism. Calculate the pA2 value from a Schild plot to quantify the potency of GR 159897.
Calcium Imaging Assay
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to NK2 receptor activation and its blockade by GR 159897.
Materials:
-
Cells expressing the NK2 receptor (e.g., HEK293-hNK2R).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
GR 159897.
-
[Lys5,MeLeu9,Nle10]-NKA(4-10).
-
Fluorescence microscope or plate reader with kinetic reading capabilities.
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates) and grow to near confluency.
-
Dye Loading: Wash the cells with HBSS. Incubate the cells with the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells with HBSS to remove excess dye and allow for de-esterification for approximately 30 minutes.
-
Measurement:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading.
-
To test for antagonism, add GR 159897 and incubate for a short period.
-
Add [Lys5,MeLeu9,Nle10]-NKA(4-10) and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in [Ca²⁺]i. Compare the peak fluorescence change in cells treated with the agonist alone versus those pre-treated with GR 159897.
In Vivo Measurement of Bladder and Colorectal Pressure
This protocol evaluates the in vivo efficacy of GR 159897 in blocking the prokinetic effects of [Lys5,MeLeu9,Nle10]-NKA(4-10) on bladder and colorectal smooth muscle.[12][13][14]
Materials:
-
Anesthetized rats or minipigs.
-
Catheters for bladder and colorectal pressure measurement.
-
Pressure transducers and data acquisition system.
-
GR 159897 formulated for intravenous (i.v.) or subcutaneous (s.c.) administration.
-
[Lys5,MeLeu9,Nle10]-NKA(4-10) formulated for i.v. or s.c. administration.
-
Anesthetic (e.g., urethane).
Procedure:
-
Animal Preparation: Anesthetize the animal and surgically implant catheters into the bladder and colon for pressure measurement. Connect the catheters to pressure transducers.
-
Baseline Measurement: Allow the animal to stabilize and record baseline bladder and colorectal pressure.
-
Antagonist Administration: Administer GR 159897 (e.g., 1 mg/kg, i.v.) and allow for a pre-treatment period (e.g., 15 minutes).[12][14]
-
Agonist Challenge: Administer [Lys5,MeLeu9,Nle10]-NKA(4-10) (e.g., 30-100 µg/kg, s.c.) and record the changes in bladder and colorectal pressure.[12][14]
-
Control Group: In a separate group of animals, administer the vehicle for GR 159897 followed by the same dose of [Lys5,MeLeu9,Nle10]-NKA(4-10) to determine the uninhibited agonist effect.
-
Data Analysis: Compare the peak pressure and the area under the curve (AUC) of the pressure response to the agonist in the presence and absence of GR 159897. A significant reduction in the pressure response in the GR 159897-treated group indicates effective in vivo antagonism.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize the selective NK2 receptor antagonist, GR 159897, to block the effects of the potent NK2 agonist, [Lys5,MeLeu9,Nle10]-NKA(4-10). The structured data tables, signaling pathway diagrams, and detailed experimental methodologies are designed to facilitate robust and reproducible research in the field of tachykinin pharmacology and drug development. These tools will aid in the investigation of the physiological and pathological roles of the NK2 receptor and in the characterization of novel NK2 receptor modulators.
References
- 1. Calcium Imaging of GPCR Activation Using Arrays of Reverse Transfected HEK293 Cells in a Microfluidic System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Intra-abdominal Pressure Measurement in Awake Rat Cystometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]
- 4. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | A Guinea Pig Model of Airway Smooth Muscle Hyperreactivity Induced by Chronic Allergic Lung Inflammation: Contribution of Epithelium and Oxidative Stress [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying NK2 Receptor Function with [Lys5,MeLeu9,Nle10]-NKA(4-10)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The neurokinin-2 (NK2) receptor, a member of the G protein-coupled receptor (GPCR) family, is a key player in various physiological processes, including smooth muscle contraction, inflammation, and nociception.[1] Its endogenous ligand is neurokinin A (NKA).[2] [Lys5,MeLeu9,Nle10]-NKA(4-10), a synthetic analog of NKA, is a potent and highly selective agonist for the NK2 receptor.[3][4] This selectivity makes it an invaluable tool for elucidating the specific functions and signaling pathways of the NK2 receptor, minimizing off-target effects that might be observed with less selective endogenous ligands.[5][6]
These application notes provide a comprehensive guide to utilizing [Lys5,MeLeu9,Nle10]-NKA(4-10) for the characterization of NK2 receptor function. Detailed protocols for radioligand binding assays, calcium mobilization assays, and cyclic AMP (cAMP) assays are provided, along with data presentation tables and signaling pathway diagrams to facilitate experimental design and data interpretation.
NK2 Receptor Signaling Pathways
Activation of the NK2 receptor by an agonist such as [Lys5,MeLeu9,Nle10]-NKA(4-10) initiates intracellular signaling cascades through the coupling to heterotrimeric G proteins. The NK2 receptor primarily couples to Gq/11 and Gs proteins, leading to the activation of distinct downstream effector pathways.[1][2][7]
Gq/11 Signaling Pathway
Upon agonist binding, the NK2 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[2] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2][8] The resulting increase in cytosolic Ca2+ concentration mediates various cellular responses, including smooth muscle contraction.[1]
NK2 Receptor Gq/11 Signaling Pathway
Gs Signaling Pathway
The NK2 receptor can also couple to the Gs protein.[7] Agonist-induced activation of Gs leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[9] Elevated intracellular cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream targets, leading to a range of cellular responses.[9]
NK2 Receptor Gs Signaling Pathway
Quantitative Data Summary
The following table summarizes the binding affinity (Ki) and potency (EC50) of [Lys5,MeLeu9,Nle10]-NKA(4-10) and the endogenous ligand, Neurokinin A (NKA), at human recombinant NK2 and NK1 receptors. This data highlights the selectivity of [Lys5,MeLeu9,Nle10]-NKA(4-10) for the NK2 receptor.
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Selectivity Ratio (NK1/NK2) | Reference |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | NK2 | Radioligand Binding | Ki | 0.13 | 674 | [5] |
| NK1 | Radioligand Binding | Ki | 87.6 | [5] | ||
| NK2 | Calcium Mobilization | EC50 | 0.11 | 105 | [5] | |
| NK1 | Calcium Mobilization | EC50 | 11.6 | [5] | ||
| NK2 | cAMP Stimulation | EC50 | 0.23 | 74 | [5] | |
| NK1 | cAMP Stimulation | EC50 | 17.0 | [5] | ||
| Neurokinin A (NKA) | NK2 | Radioligand Binding | Ki | 0.46 | 20 | [5] |
| NK1 | Radioligand Binding | Ki | 9.2 | [5] | ||
| NK2 | Calcium Mobilization | EC50 | 0.18 | 1 | [5] | |
| NK1 | Calcium Mobilization | EC50 | 0.18 | [5] | ||
| NK2 | cAMP Stimulation | EC50 | 0.53 | 2.8 | [5] | |
| NK1 | cAMP Stimulation | EC50 | 1.5 | [5] |
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of [Lys5,MeLeu9,Nle10]-NKA(4-10) for the NK2 receptor using a radiolabeled ligand.
Materials:
-
Cells or tissues expressing the NK2 receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Radiolabeled NK2 receptor ligand (e.g., [125I]-NKA)
-
[Lys5,MeLeu9,Nle10]-NKA(4-10)
-
Non-specific binding control (e.g., a high concentration of unlabeled NKA)
-
96-well filter plates (e.g., glass fiber filters)
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the NK2 receptor in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the wash step. Finally, resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane preparation
-
Radiolabeled ligand at a concentration near its Kd.
-
Varying concentrations of [Lys5,MeLeu9,Nle10]-NKA(4-10) or assay buffer (for total binding).
-
A saturating concentration of a non-radiolabeled NK2 agonist for non-specific binding determination.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the [Lys5,MeLeu9,Nle10]-NKA(4-10) concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following NK2 receptor activation by [Lys5,MeLeu9,Nle10]-NKA(4-10).
Materials:
-
Cells expressing the NK2 receptor
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
[Lys5,MeLeu9,Nle10]-NKA(4-10)
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities
Protocol:
-
Cell Plating: Seed cells expressing the NK2 receptor into 96- or 384-well black, clear-bottom plates and culture overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate the plate in the dark at 37°C for a specified time (e.g., 1 hour).
-
Washing: Gently wash the cells with HBSS to remove excess dye.
-
Assay: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.
-
Compound Addition: Use the automated injector to add varying concentrations of [Lys5,MeLeu9,Nle10]-NKA(4-10) to the wells.
-
Measurement: Immediately after compound addition, continuously measure the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the agonist. Plot the response as a function of the [Lys5,MeLeu9,Nle10]-NKA(4-10) concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Calcium Mobilization Assay Workflow
cAMP Assay
This protocol quantifies the production of cyclic AMP (cAMP) following NK2 receptor activation by [Lys5,MeLeu9,Nle10]-NKA(4-10).
Materials:
-
Cells expressing the NK2 receptor
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
[Lys5,MeLeu9,Nle10]-NKA(4-10)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96- or 384-well plates
-
Plate reader compatible with the chosen assay kit
Protocol:
-
Cell Preparation: Harvest and resuspend cells expressing the NK2 receptor in stimulation buffer to the desired density.
-
Assay Setup: Add the cell suspension to the wells of the assay plate.
-
Compound Addition: Add varying concentrations of [Lys5,MeLeu9,Nle10]-NKA(4-10) to the wells.
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time to allow for cAMP production.
-
Cell Lysis and Detection: Following the instructions of the specific cAMP assay kit, lyse the cells and add the detection reagents.
-
Measurement: Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a compatible plate reader.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the sample readings to cAMP concentrations using the standard curve. Plot the cAMP concentration as a function of the [Lys5,MeLeu9,Nle10]-NKA(4-10) concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
cAMP Assay Workflow
References
- 1. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 3. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for [Lys5,MeLeu9,Nle10]-NKA(4-10) in Urination and Defecation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Lys5,MeLeu9,Nle10]-Neurokinin A(4-10), hereinafter referred to as LMN-NKA, is a potent and selective synthetic agonist for the neurokinin 2 receptor (NK2R).[1] As an analogue of Neurokinin A, it exhibits prokinetic activity, stimulating smooth muscle contraction in various tissues, including the bladder and gastrointestinal tract.[1][2] These properties make LMN-NKA a valuable pharmacological tool for investigating bladder and bowel dysfunction.[2][3] Experimental studies have consistently demonstrated that LMN-NKA induces rapid-onset urination and defecation in multiple animal models, including rats, minipigs, and dogs.[1][4][5]
This document provides detailed application notes and experimental protocols for the use of LMN-NKA to induce urination and defecation in a research setting. It summarizes key quantitative data, outlines methodologies for in vivo experiments, and provides visual diagrams of the relevant signaling pathways and experimental workflows.
Mechanism of Action
LMN-NKA primarily exerts its effects by activating NK2 receptors, which are G-protein coupled receptors.[6] Activation of NK2R on detrusor and gastrointestinal smooth muscle leads to the stimulation of phospholipase C, an increase in intracellular calcium levels, and subsequent muscle contraction.[6] This direct stimulation of smooth muscle results in increased bladder and colorectal pressure, leading to urination and defecation.[4][7]
While LMN-NKA is selective for NK2R, it also possesses some affinity for the neurokinin 1 receptor (NK1R).[3] The activation of NK1R is associated with side effects such as dermal flushing and emesis.[3] Therefore, the desired prokinetic effects on the bladder and bowel are mediated by NK2R, while undesirable side effects are primarily mediated by NK1R.[3] The development of even more selective NK2R agonists could potentially mitigate these side effects.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Lys5,MeLeu9,Nle10]-NKA(4–10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Lys5,MeLeu9,Nle10]-NKA(4-10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prokinetic effects of the neurokinin NK2 receptor agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) on bladder and colorectal activity in minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic, Twice-Daily Dosing of an NK2 Receptor Agonist [Lys5,MeLeu9,Nle10]-NKA(4-10), Produces Consistent Drug-Induced Micturition and Defecation in Chronic Spinal Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. scispace.com [scispace.com]
Application Notes and Protocols: LMN-NKA in Models of Bladder Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bladder dysfunction encompasses a range of disorders, including underactive bladder (UAB), often associated with spinal cord injury (SCI), overactive bladder (OAB), and interstitial cystitis/bladder pain syndrome (IC/BPS). Tachykinins, a family of neuropeptides, and their receptors are implicated in the complex neural control of the lower urinary tract.[1][2] Neurokinin A (NKA) is a key tachykinin that exerts its effects through three receptor subtypes: NK1, NK2, and NK3.[3] The NK2 receptor is prominently expressed in the detrusor smooth muscle of the bladder in various species, including humans and rats.[4][5]
[Lys5,MeLeu9,Nle10]-NKA(4-10) (LMN-NKA) is a potent and highly selective peptide agonist for the neurokinin-2 (NK2) receptor.[6][7] Its primary mechanism of action in the bladder is the direct stimulation of NK2 receptors on detrusor smooth muscle, leading to robust bladder contractions.[8] This prokinetic effect makes LMN-NKA a valuable tool for studying bladder function and a potential therapeutic agent for conditions characterized by detrusor underactivity. These application notes provide an overview of LMN-NKA's utility in preclinical models of bladder dysfunction, with detailed protocols for key experimental procedures.
Mechanism of Action and Signaling Pathway
LMN-NKA selectively binds to and activates NK2 receptors on the surface of detrusor smooth muscle cells. The NK2 receptor is a G-protein coupled receptor (GPCR) that is exclusively linked to Gq/11 proteins in the urinary bladder smooth muscle.[6][9] Activation of this pathway initiates a signaling cascade that leads to smooth muscle contraction.
The key steps in the LMN-NKA-induced signaling pathway are:
-
Receptor Activation: LMN-NKA binds to the NK2 receptor.
-
G-Protein Activation: The receptor-agonist complex activates the Gq/11 protein.
-
Downstream Signaling: Activated Gq/11 stimulates two simultaneous pathways:
-
Voltage-Dependent Calcium Channel (VDCC) Activation: This leads to an influx of extracellular calcium (Ca2+) into the cell.[6][9]
-
RhoA-Rho Kinase (ROCK) Pathway Activation: This pathway increases the calcium sensitivity of the contractile machinery by inhibiting myosin light chain phosphatase (MLCP).[4][6]
-
-
Muscle Contraction: The increased intracellular calcium and enhanced calcium sensitivity result in the phosphorylation of myosin light chains, leading to smooth muscle contraction.[10]
dot digraph "LMN-NKA Signaling Pathway in Detrusor Muscle" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes LMN_NKA [label="LMN-NKA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NK2R [label="NK2 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gq11 [label="Gαq/11", fillcolor="#FBBC05", fontcolor="#202124"]; VDCC [label="Voltage-Dependent\nCa²⁺ Channel (VDCC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RhoA [label="RhoA", fillcolor="#FBBC05", fontcolor="#202124"]; ROCK [label="Rho Kinase (ROCK)", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_influx [label="↑ Intracellular [Ca²⁺]", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MLCP_inhibition [label="MLCP Inhibition", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Contraction [label="Detrusor Muscle\nContraction", shape=box, style="filled,rounded", fillcolor="#202124", fontcolor="#FFFFFF", width=2];
// Edges LMN_NKA -> NK2R [label="Binds to"]; NK2R -> Gq11 [label="Activates"]; Gq11 -> VDCC [label="Activates"]; Gq11 -> RhoA [label="Activates"]; VDCC -> Ca_influx [label="Mediates"]; RhoA -> ROCK [label="Activates"]; ROCK -> MLCP_inhibition [label="Leads to"]; Ca_influx -> Contraction; MLCP_inhibition -> Contraction [label="Ca²⁺ Sensitization"]; } caption="LMN-NKA signaling cascade in detrusor smooth muscle."
Applications in Bladder Dysfunction Models
Underactive Bladder / Spinal Cord Injury (SCI)
LMN-NKA has been extensively studied in rodent models of acute and chronic spinal cord injury, where it effectively induces bladder contractions and promotes voiding.[8] This makes it an invaluable tool for investigating neurogenic bladder dysfunction and for the preclinical evaluation of therapies aimed at restoring bladder emptying.
Key Findings:
-
Dose-dependent bladder contractions: Intravenous (IV), subcutaneous (SC), intramuscular (IM), and intranasal (IN) administration of LMN-NKA produces dose-dependent increases in intravesical pressure in both intact and spinalized rats.[6][9]
-
Induction of Micturition: LMN-NKA induces efficient, rapid-onset, and short-duration voiding in animal models with underactive bladders.[8][9]
-
High Voiding Efficiency: In spinalized rats, LMN-NKA can achieve a high voiding efficiency, reaching up to ~70%.[9]
-
No Tachyphylaxis: Repeated administration does not lead to a diminished response, indicating a lack of tachyphylaxis.[6]
-
NK2 Receptor Specificity: The effects of LMN-NKA are blocked by selective NK2 receptor antagonists, such as GR159897, confirming its mechanism of action.[6]
Quantitative Data Summary: LMN-NKA in Rat SCI Models
| Parameter | Route | Dose Range (µg/kg) | Observation | Reference(s) |
| Isovolumetric Pressure | IV | 1 - 10 | Dose-dependent increase in bladder pressure (up to ~35 mmHg) | [9] |
| SC/IM | 10 - 300 | Dose-dependent increase in bladder pressure | [9] | |
| Voiding Bladder Pressure | IV | 0.3 - 300 | Dose-dependent increase, plateauing around 3 µg/kg in intact rats | [6] |
| IV | 1 - 300 | Dose-dependent increase in acute SCI rats | [6] | |
| Voiding Efficiency | IV | ≥ 10 | 30-50% in acute SCI rats | [6] |
| IV | ≥ 1 | ~70% in intact rats | [6] | |
| SC | 100 | >80% (males), >60% (females) in chronic SCI rats |
Overactive Bladder (OAB) and Interstitial Cystitis (IC/BPS) - Potential Applications
While direct studies of LMN-NKA in established OAB and IC/BPS models are limited, the known role of the tachykinin system in bladder inflammation and sensory signaling suggests potential applications for NK2 receptor modulation in these conditions.
-
Rationale for Investigation: Tachykinins, including NKA, are released from sensory C-fibers in the bladder wall in response to irritants and inflammation.[1][3] This release contributes to the symptoms of bladder hyperactivity and pain. While NK1 receptor antagonists have shown some efficacy in reducing bladder inflammation and pain in preclinical models, the role of NK2 receptors is less defined.[11][12]
-
Potential Use of LMN-NKA: LMN-NKA could be used as a pharmacological tool to probe the function of NK2 receptors in models of OAB (e.g., cyclophosphamide-induced cystitis) and IC/BPS (e.g., protamine sulfate (B86663)/KCl instillation).[13][14] By selectively activating NK2 receptors, researchers can dissect their specific contribution to detrusor overactivity, urothelial barrier dysfunction, and nociceptive signaling in these disease states.
-
Investigating NK2 Antagonists: In these models, LMN-NKA could be used to establish a baseline NK2 receptor-mediated response, against which the efficacy of novel NK2 receptor antagonists can be tested for their potential to alleviate symptoms of OAB and IC/BPS.
Experimental Protocols
Protocol 1: In Vivo Cystometry in Anesthetized Rats
This protocol is for measuring bladder pressure and voiding in response to LMN-NKA in anesthetized rats, a common method for assessing its prokinetic effects.[6][15]
Materials:
-
Female Sprague-Dawley rats (200-250g)
-
Anesthetic (e.g., urethane (B1682113), 1.2 g/kg, s.c.)
-
PE-50 tubing with a flared end for bladder catheter
-
Suture material (e.g., 4-0 silk)
-
Pressure transducer and data acquisition system
-
Infusion pump
-
Saline solution (0.9% NaCl)
-
LMN-NKA solution in saline
-
Collection tube and precision scale for voided volume
Procedure:
-
Animal Preparation: Anesthetize the rat with urethane. Place the animal in a supine position on a surgical table.
-
Surgical Implantation:
-
Perform a midline abdominal incision to expose the bladder.[15]
-
Make a small incision at the dome of the bladder.
-
Insert the flared end of the PE-50 catheter into the bladder and secure it with a purse-string suture.[15]
-
Close the abdominal wall and skin, ensuring the catheter is securely in place. Tunnel the external end of the catheter subcutaneously to the back of the neck for access.
-
-
Cystometry Setup:
-
Connect the external end of the bladder catheter to a three-way stopcock, which is connected to both a pressure transducer and an infusion pump.[16]
-
Place the rat in a metabolic cage that allows for the collection of voided urine.
-
-
Data Acquisition:
-
Begin infusing saline into the bladder at a constant rate (e.g., 0.12 mL/min) to elicit stable micturition cycles. Allow for a 30-60 minute stabilization period.[6][16]
-
For isovolumetric cystometry , fill the bladder to approximately 70% of its capacity and then stop the infusion.[6]
-
For voiding cystometry , continue the constant infusion throughout the experiment.[6]
-
Administer vehicle control, followed by escalating doses of LMN-NKA via an IV catheter (or other desired route).
-
Continuously record intravesical pressure. Collect and weigh the voided urine to determine voided volume.
-
-
Data Analysis:
-
Measure key urodynamic parameters: baseline pressure, maximum bladder pressure, voiding pressure, intercontraction interval, and voided volume.
-
Calculate Voiding Efficiency (%): (Voided Volume / Bladder Capacity) x 100. Bladder capacity is the infused volume that triggers a voiding contraction.
-
Protocol 2: In Vitro Bladder Strip Contractility Assay
This ex vivo protocol allows for the direct assessment of LMN-NKA's effect on detrusor smooth muscle contractility, independent of neural inputs.[17][18]
Materials:
-
Rat bladder
-
Krebs solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)
-
Organ bath system with temperature control (37°C) and aeration (95% O2 / 5% CO2)
-
Isometric force transducers and data acquisition system
-
Suture silk
-
LMN-NKA stock solutions
-
Potassium chloride (KCl) solution (for viability check)
Procedure:
-
Tissue Preparation:
-
Euthanize a rat using an approved method and immediately excise the urinary bladder.
-
Place the bladder in ice-cold, aerated Krebs solution.
-
Remove any adhering fat and connective tissue. Cut the bladder open from the neck to the dome.
-
Cut the bladder wall into several longitudinal strips (approximately 2 mm wide and 8 mm long).[17]
-
-
Mounting and Equilibration:
-
Tie silk sutures to both ends of each strip.
-
Mount the strips vertically in an organ bath filled with Krebs solution, maintained at 37°C and continuously aerated.
-
Attach the bottom suture to a fixed hook and the top suture to an isometric force transducer.
-
Gradually stretch the strips to a baseline tension of approximately 1 gram and allow them to equilibrate for at least 60-90 minutes, with washes every 15-20 minutes.[18]
-
-
Viability and Experimentation:
-
After equilibration, test the viability of the strips by inducing a contraction with a high concentration of KCl (e.g., 80 mM).
-
Wash the strips thoroughly until the tension returns to baseline.
-
Add cumulative concentrations of LMN-NKA to the organ bath, allowing the contractile response to plateau at each concentration before adding the next.
-
-
Data Analysis:
-
Record the peak tension developed at each concentration of LMN-NKA.
-
Normalize the responses (e.g., as a percentage of the maximum KCl-induced contraction).
-
Plot the concentration-response curve and calculate the EC50 value to determine the potency of LMN-NKA.
-
Conclusion
LMN-NKA is a powerful and selective tool for investigating the role of NK2 receptors in bladder function. Its well-documented prokinetic effects in models of spinal cord injury provide a solid foundation for its use in studying neurogenic bladder and screening for therapeutic agents aimed at improving voiding. While its application in models of OAB and IC/BPS is less explored, the underlying physiology of these conditions suggests that LMN-NKA could be instrumental in elucidating the specific contribution of NK2 receptor pathways to bladder hyperactivity and inflammation. The detailed protocols provided herein offer a standardized approach for researchers to incorporate LMN-NKA into their studies of bladder dysfunction.
References
- 1. GR 64349, A Selective and Potent NK2 Agonist - Creative Peptides [creative-peptides.com]
- 2. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p63RhoGEF couples Gα(q/11)-mediated signaling to Ca2+ sensitization of vascular smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substance P and neurokinins as stimulants of the human isolated urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic evaluation of Lys5, MeLeu9, Nle10-NKA(4–10) prokinetic effects on bladder and colon activity in acute spinal cord transected and spinally intact rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of sensory neuron-specific receptor agonist on bladder function in a rat model of cystitis induced by cyclophosphamide | springermedicine.com [springermedicine.com]
- 8. researchgate.net [researchgate.net]
- 9. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 11. Neurokinin-1 (NK-1) Receptor Is Required in Antigen-Induced Cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effects of Neurokinin-1 Receptor Antagonist in an Experimental Autoimmune Cystitis Model Resembling Bladder Pain Syndrome/Interstitial Cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholarworks.uvm.edu [scholarworks.uvm.edu]
- 14. Intravesical protamine sulfate and potassium chloride as a model for bladder hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Single-fill cystometry at varying bladder infusion rates in urethane anesthetized rats [protocols.io]
- 16. Cystometry experiments [bio-protocol.org]
- 17. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Video: Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology [jove.com]
Application of [Lys5,MeLeu9,Nle10]-NKA(4-10) in Gastrointestinal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Lys5,MeLeu9,Nle10]-Neurokinin A (4-10), hereafter referred to as LMN-NKA, is a potent and highly selective synthetic peptide agonist for the tachykinin neurokinin 2 (NK2) receptor. Tachykinin NK2 receptors are prominently expressed in the smooth muscle of the gastrointestinal (GI) tract, as well as the respiratory and urinary tracts.[1] The activation of these receptors typically leads to smooth muscle contraction. This property makes LMN-NKA a valuable pharmacological tool for investigating the role of NK2 receptors in regulating GI motility and for exploring its therapeutic potential as a prokinetic agent.
These application notes provide an overview of the utility of LMN-NKA in gastrointestinal research, including its mechanism of action, quantitative data from key studies, and detailed protocols for relevant in vitro and in vivo experiments.
Mechanism of Action
LMN-NKA exerts its effects by selectively binding to and activating the NK2 receptor, a G protein-coupled receptor (GPCR). The NK2 receptor is primarily coupled to the Gq/11 family of G proteins.[2][3] Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5]
IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4][5][6] The elevated intracellular Ca2+ concentration leads to the activation of calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.[5] DAG, the other second messenger, activates protein kinase C (PKC), which can further contribute to the contractile response through various mechanisms, including the inhibition of myosin light chain phosphatase.[5]
Data Presentation
The following tables summarize the quantitative data from various studies investigating the effects of LMN-NKA on gastrointestinal and related smooth muscle tissues.
Table 1: In Vitro Potency and Efficacy of [Lys5,MeLeu9,Nle10]-NKA(4-10)
| Tissue/Preparation | Species | Parameter | Value | Reference(s) |
| NK2 Receptor Binding | Human Colon | IC50 | 0.87 nM | [7] |
| Rat Fundus Contraction | Rat | EC50 | 117 nM | [8][9] |
| Rat Bladder Contraction | Rat | EC50 | 10 nM | [8][9] |
| Human Sigmoid Colon Circular Muscle | Human | - | Potent Agonist | [10] |
Table 2: In Vivo Dose-Response of [Lys5,MeLeu9,Nle10]-NKA(4-10) on Colorectal Pressure
| Species | Route of Administration | Dose Range | Effect | Reference(s) |
| Rat (anesthetized) | Intravenous (i.v.) | 0.1 - 100 µg/kg | Dose-dependent increase in colorectal pressure | [11] |
| Dog (anesthetized) | Intravenous (i.v.) | 0.1 - 300 µg/kg | Dose-related increase in colorectal pressure | [12] |
| Dog (conscious) | Subcutaneous (s.c.) | 3 - 10 µg/kg | Increased colorectal pressure | [12] |
| Minipig (anesthetized) | Subcutaneous (s.c.) | 30 - 100 µg/kg | Dose-dependent increase in peak colorectal pressure | [9][13] |
| Minipig (anesthetized) | Intravenous (i.v.) | 0.3 µg/kg | Increased colorectal pressure | [9][13] |
| Minipig (anesthetized) | Intranasal (i.n.) | 100 µg/kg | Increased colorectal pressure | [9][13] |
Experimental Protocols
Protocol 1: Isolated Guinea Pig Ileum Motility Assay
This protocol describes the methodology for assessing the contractile effect of LMN-NKA on an isolated segment of the guinea pig ileum using an organ bath setup. This is a classic pharmacological preparation for studying the effects of drugs on intestinal smooth muscle contraction.
Materials:
-
Guinea pig
-
Tyrode's solution (Composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)
-
[Lys5,MeLeu9,Nle10]-NKA(4-10) stock solution
-
Organ bath with aeration (95% O₂ / 5% CO₂) and temperature control (37°C)
-
Isotonic or isometric force transducer and data acquisition system
-
Surgical instruments (scissors, forceps)
-
Silk suture
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved institutional guidelines.
-
Open the abdominal cavity and locate the terminal ileum.
-
Excise a segment of the ileum (approximately 10-15 cm from the ileocecal junction) and place it in a petri dish containing oxygenated Tyrode's solution.
-
Gently flush the lumen of the ileum segment with fresh, oxygenated Tyrode's solution to remove its contents.
-
Cut the ileum into segments of 2-3 cm in length.[7]
-
-
Organ Bath Setup:
-
Mount a segment of the ileum in a 10-20 ml organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.[11][14]
-
Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isotonic or isometric force transducer using silk suture.[15]
-
Apply a resting tension of approximately 0.5-1.0 g and allow the tissue to equilibrate for 30-60 minutes.[7][14] During equilibration, wash the tissue with fresh Tyrode's solution every 15 minutes.
-
-
Experimental Procedure (Cumulative Concentration-Response Curve):
-
Record a stable baseline of spontaneous contractions for at least 10-15 minutes.
-
Prepare serial dilutions of the LMN-NKA stock solution in Tyrode's solution.
-
Add LMN-NKA to the organ bath in a cumulative manner, starting with the lowest concentration. Allow the response to each concentration to reach a plateau before adding the next, higher concentration.
-
Continue adding increasing concentrations of LMN-NKA until a maximal response is achieved or the concentration-response curve plateaus.
-
At the end of the experiment, wash the tissue extensively with fresh Tyrode's solution to return to baseline.
-
-
Data Analysis:
-
Measure the amplitude of contraction at each concentration of LMN-NKA.
-
Express the contractile response as a percentage of the maximal contraction induced by a standard agonist (e.g., acetylcholine (B1216132) or histamine) or as a percentage of the maximal response to LMN-NKA.
-
Plot the concentration of LMN-NKA (on a logarithmic scale) against the percentage of maximal response to generate a concentration-response curve.
-
Calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response) from the concentration-response curve using non-linear regression analysis.
-
Protocol 2: In Vivo Colorectal Manometry in Anesthetized Rats
This protocol provides a general framework for measuring changes in colorectal pressure in response to the administration of LMN-NKA in anesthetized rats. This in vivo assay allows for the assessment of the prokinetic effects of the compound in a whole-animal model.
Materials:
-
Sprague-Dawley rats (or other suitable strain)
-
Anesthetic (e.g., urethane)
-
Balloon-tipped catheter for colorectal pressure measurement
-
Pressure transducer and data acquisition system
-
Surgical instruments
-
[Lys5,MeLeu9,Nle10]-NKA(4-10) solution for administration (e.g., intravenous)
-
Saline
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with an appropriate anesthetic (e.g., urethane, intraperitoneal injection). Ensure a stable plane of anesthesia is maintained throughout the experiment.
-
Gently insert a lubricated balloon-tipped catheter into the colorectum to a depth of approximately 6-7 cm from the anus.
-
Inflate the balloon with a small volume of water or air (e.g., 0.1-0.2 ml) to ensure contact with the colorectal wall without causing excessive distension.
-
Connect the catheter to a pressure transducer to continuously record intraluminal pressure.
-
For intravenous administration, cannulate a suitable blood vessel (e.g., jugular or femoral vein).
-
-
Experimental Procedure:
-
Allow the animal to stabilize for a period after surgical preparation and catheter placement, and record a stable baseline of colorectal pressure for at least 20-30 minutes.
-
Administer LMN-NKA intravenously at the desired doses. A cumulative dosing regimen or single bolus injections can be used.
-
Continuously record the colorectal pressure before, during, and after drug administration.
-
A vehicle control (e.g., saline) should be administered to a separate group of animals.
-
-
Data Analysis:
-
Measure the peak increase in colorectal pressure from baseline following each dose of LMN-NKA.
-
Calculate the area under the curve (AUC) of the pressure response for a defined period after drug administration.
-
Analyze the dose-response relationship by plotting the dose of LMN-NKA against the change in peak pressure or AUC.
-
Visualizations
Signaling Pathway of [Lys5,MeLeu9,Nle10]-NKA(4-10) in Gastrointestinal Smooth Muscle
Caption: NK2 Receptor Signaling Cascade in GI Smooth Muscle
Experimental Workflow for Isolated Guinea Pig Ileum Assay
Caption: Isolated Guinea Pig Ileum Experimental Workflow
References
- 1. Recent Developments in On-Demand Voiding Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G protein-coupled receptors in gastrointestinal physiology. IV. Neural regulation of gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unit [sivabio.50webs.com]
- 5. Diacylglycerol Kinase Puts the Brakes on Airway Smooth Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IP3 receptors regulate vascular smooth muscle contractility and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. Real-time measurement of serotonin release and motility in guinea pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prokinetic Effects of the Neurokinin NK2 Receptor Agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) on Bladder and Colorectal Activity in Minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Guinea Pig Ileum [sheffbp.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. Prokinetic effects of the neurokinin NK2 receptor agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) on bladder and colorectal activity in minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guinea Pig Ileum [sheffbp.co.uk]
Troubleshooting & Optimization
Technical Support Center: [Lys5,MeLeu9,Nle10]-NKA(4-10)
This technical support guide is intended for researchers, scientists, and drug development professionals working with the selective NK2 receptor agonist, [Lys5,MeLeu9,Nle10]-NKA(4-10). Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges related to its solubility and stability during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is [Lys5,MeLeu9,Nle10]-NKA(4-10) and what is its primary mechanism of action?
A1: [Lys5,MeLeu9,Nle10]-NKA(4-10) is a synthetic analog of Neurokinin A (NKA) that acts as a potent and selective agonist for the Neurokinin-2 (NK2) receptor, with an IC50 of 6.1 nM.[1][2] The NK2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the Gq/11 protein. This initiates a cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), resulting in various physiological responses, including smooth muscle contraction.[3]
Q2: What are the recommended solvents for dissolving [Lys5,MeLeu9,Nle10]-NKA(4-10)?
A2: The solubility of [Lys5,MeLeu9,Nle10]-NKA(4-10) has been reported in several common laboratory solvents. It is soluble in water, Dimethyl Sulfoxide (DMSO), and PBS (pH 7.2) at concentrations of 1 mg/mL and ≥ 10 mg/mL, respectively.[4][5] For in vivo studies, various formulations have been used, including suspensions in 0.5% carboxymethyl cellulose (B213188) or solutions in PEG400.[1]
Q3: How should I store the lyophilized powder and reconstituted solutions of [Lys5,MeLeu9,Nle10]-NKA(4-10)?
A3: For long-term storage, the lyophilized peptide should be stored at -20°C, desiccated.[4] Under these conditions, it is stable for at least four years.[5] Once reconstituted, stock solutions stored at -80°C are stable for up to 6 months, while at -20°C, they are stable for one month.[2] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[6]
Q4: Can I expect this peptide to be stable at room temperature during shipping?
A4: Yes, this product is generally stable at ambient temperature for a few days during ordinary shipping and time spent in customs.[1][5]
Solubility Data
| Solvent | Reported Solubility | Reference |
| Water | Soluble to 1 mg/mL | [4] |
| DMSO | ≥ 10 mg/mL, 25 mg/mL (with sonication) | [2][5] |
| PBS (pH 7.2) | ≥ 10 mg/mL | [5] |
| Ethanol | Sparingly soluble (1-10 mg/mL) | [5] |
Stability Profile
| Condition | Duration | Stability | Reference |
| Lyophilized at -20°C | ≥ 4 years | Stable | [5] |
| Stock Solution at -80°C | 6 months | Stable | [2] |
| Stock Solution at -20°C | 1 month | Stable | [2] |
| Room Temperature | A few days (during shipping) | Stable | [1] |
Troubleshooting Guides
Problem: The peptide is difficult to dissolve in aqueous solutions.
Possible Causes:
-
Hydrophobicity: Although the peptide has charged residues (Lysine, Aspartic Acid), the presence of hydrophobic residues (MeLeu, Nle, Phe, Val) can sometimes make direct dissolution in aqueous buffers challenging.[7][8]
-
Aggregation: Peptides can sometimes aggregate upon reconstitution, especially at high concentrations.[8]
Solutions:
-
Use an Organic Co-solvent: First, dissolve the peptide in a small amount of DMSO.[7][9] Then, slowly add this stock solution to your aqueous buffer while vortexing to reach the desired final concentration.[9] Ensure the final DMSO concentration is compatible with your experimental system (typically <1% for cell-based assays).[6][10]
-
Sonication: Briefly sonicating the solution can help break up aggregates and aid dissolution.[7][11] It is recommended to do this in short bursts on ice to prevent heating and potential degradation of the peptide.[7]
-
pH Adjustment: The net charge of a peptide influences its solubility. Since this peptide contains a basic residue (Lysine) and an acidic residue (Aspartic Acid), adjusting the pH of the buffer away from its isoelectric point may improve solubility.[12]
Problem: Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer.
Possible Cause:
-
Exceeding Solubility Limit: The peptide may be highly soluble in the organic solvent but has a lower solubility limit in the final aqueous buffer. Adding the stock solution too quickly or to a final concentration that is too high can cause it to precipitate out.[13]
Solutions:
-
Slow, Dropwise Addition: Add the DMSO stock solution to the aqueous buffer very slowly, drop-by-drop, while vigorously stirring or vortexing the buffer.[13]
-
Lower the Final Concentration: If precipitation persists, you may need to prepare a more dilute final solution.[13]
-
Lyophilize and Re-dissolve: If significant precipitation occurs, it is best to lyophilize the sample to remove the solvent and start the dissolution process again with a different strategy.[13]
Problem: Loss of peptide activity over time in solution.
Possible Causes:
-
Proteolytic Degradation: If working with biological samples like serum or cell culture media, proteases can degrade the peptide, reducing its effective concentration.[14][15]
-
Oxidation: Peptides containing certain residues can be susceptible to oxidation, though [Lys5,MeLeu9,Nle10]-NKA(4-10) does not contain the most susceptible residues like Cysteine or Methionine.[6]
-
Adsorption to Surfaces: Peptides can adsorb to the surface of plastic or glass vials, especially at low concentrations.
Solutions:
-
Use Protease Inhibitors: When incubating the peptide in biological matrices, consider adding a protease inhibitor cocktail to minimize degradation.
-
Proper Storage: Store reconstituted solutions in aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[2][6]
-
Use Low-Binding Tubes: For storing and handling dilute peptide solutions, use low-protein-binding microcentrifuge tubes to minimize loss due to surface adsorption.
Experimental Protocols
Protocol: Peptide Solubility Testing
-
Initial Assessment: Before dissolving the entire sample, test the solubility with a small amount of the lyophilized peptide (e.g., 1 mg).[7][10]
-
Solvent Selection:
-
Aiding Dissolution:
-
Vortex the solution gently.
-
If particles are still visible, sonicate the sample in a water bath for short intervals (e.g., 3 x 10 seconds), keeping the sample on ice between sonications to prevent heating.[7]
-
-
Observation: A successfully dissolved peptide will result in a clear, particle-free solution.[7] If the solution remains cloudy or contains visible precipitate, the peptide is not fully dissolved.
Protocol: Serum Stability Assay using RP-HPLC
This protocol provides a general framework for assessing the stability of [Lys5,MeLeu9,Nle10]-NKA(4-10) in serum.
-
Preparation of Solutions:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in DMSO.[15]
-
Serum Preparation: Thaw human or animal serum and centrifuge to remove any cryoprecipitates.[15]
-
Precipitating Solution: Prepare a solution of 1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile (B52724) (ACN).[15]
-
-
Incubation:
-
Pre-warm the serum to 37°C.
-
Spike the serum with the peptide stock solution to a final concentration (e.g., 100 µg/mL). Ensure the final DMSO concentration is minimal (<1%).[15]
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take an aliquot of the serum-peptide mixture.
-
Immediately add 2-3 volumes of the cold precipitating solution to the aliquot to stop enzymatic degradation and precipitate serum proteins.[15]
-
-
Sample Processing:
-
Analysis by RP-HPLC:
-
Carefully transfer the supernatant to an HPLC vial.
-
Analyze the supernatant using a suitable RP-HPLC method to quantify the amount of intact peptide remaining. The peak area of the peptide at each time point is compared to the peak area at time zero.
-
Visualizations
Caption: Workflow for testing the solubility of [Lys5,MeLeu9,Nle10]-NKA(4-10).
Caption: Simplified signaling pathway of the NK2 receptor.
References
- 1. [Lys5,MeLeu9,Nle10]-NKA(4-10) | Neurokinin Receptor | 137565-28-7 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are NK2R agonists and how do they work? [synapse.patsnap.com]
- 4. rndsystems.com [rndsystems.com]
- 5. caymanchem.com [caymanchem.com]
- 6. genscript.com [genscript.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. benchchem.com [benchchem.com]
- 10. biocat.com [biocat.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 13. benchchem.com [benchchem.com]
- 14. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
how to dissolve [Lys5,MeLeu9,Nle10]-NKA(4-10) for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and dissolution of the selective NK2 receptor agonist, [Lys5,MeLeu9,Nle10]-NKA(4-10), for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve [Lys5,MeLeu9,Nle10]-NKA(4-10)?
A1: The optimal solvent for [Lys5,MeLeu9,Nle10]-NKA(4-10) depends on the intended experimental application. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common choice, offering high solubility.[1][2] For experiments where DMSO may interfere, sterile water or Phosphate-Buffered Saline (PBS) at pH 7.2 are also suitable options.[2][3] One supplier suggests it is soluble up to 1 mg/ml in water.[3] For in vivo preparations, saline is often used as the vehicle.[4][5]
Q2: I am having trouble dissolving the peptide. What should I do?
A2: If you encounter solubility issues, consider the following troubleshooting steps:
-
Test a small sample first: Before dissolving the entire peptide stock, test the solubility of a small amount to avoid loss of valuable material.[6]
-
Use sonication: Gentle sonication can help break up peptide aggregates and facilitate dissolution.[1]
-
Consider the peptide's charge: [Lys5,MeLeu9,Nle10]-NKA(4-10) has a positive overall charge. If dissolving in water is difficult, a dilute acidic solution (e.g., 10-30% acetic acid) may aid solubilization before diluting to the final desired concentration.
-
For hydrophobic peptides: While this peptide is generally soluble in aqueous solutions, for highly hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO first, and then slowly adding the aqueous buffer, can be an effective strategy.[7]
Q3: How should I store the lyophilized peptide and its stock solutions?
A3: Lyophilized [Lys5,MeLeu9,Nle10]-NKA(4-10) should be stored desiccated at -20°C.[3] Once dissolved, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: Can I use solvents other than DMSO, water, or PBS?
A4: While DMSO, water, and PBS are the most commonly recommended solvents, some sources indicate that ethanol (B145695) is a sparingly soluble option (1-10 mg/ml).[2] Other potential solvents for peptides include dimethylformamide (DMF) and acetonitrile, but their compatibility with your specific assay must be considered.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve in water. | The peptide may have formed aggregates. The concentration may be too high. | Try gentle vortexing or sonication. Attempt to dissolve in a small amount of 0.1% acetic acid and then dilute with your aqueous buffer. |
| Precipitation occurs after adding the peptide solution to my aqueous buffer. | The peptide is "crashing out" of the solution due to a change in solvent polarity. | First, dissolve the peptide in a minimal amount of DMSO. Then, add the aqueous buffer to the DMSO solution dropwise while vortexing. |
| My cells are showing toxicity. | The concentration of the organic solvent (e.g., DMSO) in the final working solution may be too high. | Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.1%, to avoid cytotoxic effects.[8] |
| Inconsistent experimental results. | The peptide may have degraded due to improper storage or multiple freeze-thaw cycles. | Aliquot your stock solution after the initial dissolution and store it at -80°C. Use a fresh aliquot for each experiment. |
Quantitative Solubility Data
| Solvent | Reported Solubility | Source |
| Water | Soluble to 1 mg/ml | [3] |
| DMSO | ≥ 10 mg/ml[2], 25 mg/mL[1] | [1][2] |
| PBS (pH 7.2) | ≥ 10 mg/ml | [2] |
| Ethanol | Sparingly soluble: 1-10 mg/ml | [2] |
| Saline | Used as a vehicle for in vivo studies | [4][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate: Allow the lyophilized peptide vial to come to room temperature before opening to prevent condensation.
-
Calculate: Determine the volume of DMSO needed to achieve a 10 mM concentration based on the amount of peptide provided. The molecular weight of the free base is approximately 804.0 g/mol .[2]
-
Dissolve: Add the calculated volume of fresh, anhydrous DMSO to the vial.
-
Mix: Gently vortex or sonicate the solution until the peptide is completely dissolved.[1]
-
Store: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Protocol 2: Preparation of a 1 mg/ml Working Solution in PBS (pH 7.2)
-
Equilibrate: Bring the lyophilized peptide vial to room temperature.
-
Reconstitute: Add the appropriate volume of sterile PBS (pH 7.2) to the vial to achieve a 1 mg/ml concentration.
-
Mix: Gently agitate the vial until the peptide is fully dissolved. Sonication can be used if necessary.
-
Use: This solution can be used directly for experiments or further diluted in your assay buffer. It is recommended to prepare this solution fresh for each experiment.
Visualization
Caption: Simplified signaling cascade initiated by [Lys5,MeLeu9,Nle10]-NKA(4-10) binding to the NK2 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. [Lys5,MeLeu9,Nle10]-NKA(4-10) (CAS 137565-28-7): R&D Systems [rndsystems.com]
- 4. scispace.com [scispace.com]
- 5. [Lys5,MeLeu9,Nle10]-NKA(4–10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Lys5,MeLeu9,Nle10]-NKA(4-10) | Neurokinin Receptor | 137565-28-7 | Invivochem [invivochem.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: LMN-NKA Associated Emesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating emesis as a side effect of LMN-NKA, a selective and potent neurokinin 2 (NK2) receptor agonist.[1] While LMN-NKA shows promise for conditions requiring smooth muscle contraction, its cross-reactivity with neurokinin 1 (NK1) receptors can lead to emesis.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of LMN-NKA-induced emesis?
A1: LMN-NKA, while primarily an NK2 receptor agonist, also exhibits activity at the NK1 receptor.[2] The emetic side effect is primarily mediated through the activation of these NK1 receptors.[2] Substance P is a natural ligand for the NK1 receptor and plays a crucial role in the vomiting reflex.[3][4] By binding to NK1 receptors in key areas of the brain involved in emesis, such as the area postrema and nucleus tractus solitarius, LMN-NKA can trigger the emetic cascade.[4][5]
Q2: At what doses of LMN-NKA is emesis typically observed?
A2: The incidence of emesis is dose-dependent. In preclinical studies with conscious dogs, subcutaneous administration of LMN-NKA at doses of 30-300 µg/kg resulted in a high rate of emesis (50%-100%).[2] Intravenous administration at 100 µg/kg also induced emesis in approximately 25% of doses.[2]
Q3: What are the primary strategies for mitigating LMN-NKA-induced emesis?
A3: The most effective strategy is the co-administration of an NK1 receptor antagonist.[3][6][7] These drugs competitively block the NK1 receptor, preventing LMN-NKA (and substance P) from initiating the emetic signal.[4][6] Pre-treatment with an NK1 receptor antagonist has been shown to significantly reduce the incidence of emesis induced by LMN-NKA.[2]
Q4: Which specific NK1 receptor antagonists have been shown to be effective?
A4: In a study with conscious dogs, the NK1 receptor antagonist CP-99,994 (1 mg/kg, s.c.), administered 30 minutes prior to LMN-NKA, significantly reduced emesis.[2] Other potent NK1 receptor antagonists used in clinical and preclinical settings include aprepitant, fosaprepitant, and rolapitant.[4][6]
Q5: Are there other classes of anti-emetics that could be considered?
A5: While NK1 receptor antagonists are the most targeted approach, other anti-emetics could be explored, though their efficacy for this specific mechanism is less direct. These include 5-HT3 receptor antagonists (e.g., ondansetron) and corticosteroids (e.g., dexamethasone), which are often used in combination with NK1 receptor antagonists for chemotherapy-induced nausea and vomiting.[6][7][8]
Troubleshooting Guides
Problem 1: High Incidence of Emesis in Preclinical Models
-
Possible Cause: The administered dose of LMN-NKA results in significant off-target activation of NK1 receptors.
-
Suggested Solution:
-
Introduce an NK1 Receptor Antagonist: Pre-treat animals with a selective NK1 receptor antagonist, such as CP-99,994, approximately 30-60 minutes before LMN-NKA administration.[2]
-
Dose Titration: If possible, lower the dose of LMN-NKA to the minimum effective dose for the desired therapeutic effect to potentially reduce the magnitude of NK1 receptor activation.
-
Route of Administration: Explore different routes of administration. Intravenous administration of LMN-NKA in dogs showed a lower incidence of emesis compared to subcutaneous administration at similar dose ranges.[2]
-
Problem 2: Difficulty in Differentiating Emesis from Other Adverse Effects
-
Possible Cause: LMN-NKA can also induce other physiological responses such as defecation, micturition, and hypotension.[1][2]
-
Suggested Solution:
-
Behavioral Observation: Carefully observe and score animal behavior. Emesis is characterized by retching and vomiting events, which are distinct from defecation and urination.[9][10]
-
Use of Appropriate Animal Models: The ferret is considered the gold standard for emesis research as it has a vomiting reflex similar to humans.[9][11][12] Rats and mice do not vomit but may exhibit pica (the eating of non-nutritive substances like kaolin), which can be an indirect measure of nausea.[13][14]
-
Physiological Monitoring: In some models, cardiovascular parameters can be monitored to assess for hypotension, another known side effect of LMN-NKA at higher doses.[2]
-
Data Presentation
Table 1: Effect of the NK1 Receptor Antagonist CP-99,994 on LMN-NKA-Induced Emesis in Conscious Dogs
| LMN-NKA Dose (s.c.) | Treatment Group | Incidence of Emesis (%) | Reduction in Emesis (%) |
| 30 µg/kg | LMN-NKA alone | 58% | - |
| 30 µg/kg | LMN-NKA + CP-99,994 (1 mg/kg, s.c.) | 8% | 86.2% |
| 300 µg/kg | LMN-NKA alone | 96% | - |
| 300 µg/kg | LMN-NKA + CP-99,994 (1 mg/kg, s.c.) | 54% | 43.8% |
Data summarized from Rupniak et al., J Pharmacol Exp Ther, 2018.[2]
Experimental Protocols
Protocol 1: Assessment of Anti-Emetic Efficacy in the Ferret Model
This protocol describes a method to evaluate the efficacy of an NK1 receptor antagonist in mitigating LMN-NKA-induced emesis in ferrets, the gold-standard preclinical model for this purpose.[11][12]
-
Animal Acclimation:
-
House male ferrets individually and allow for a minimum of 7 days of acclimation to the laboratory environment.
-
Provide food and water ad libitum.
-
Handle animals daily to minimize stress.
-
-
Experimental Groups:
-
Group 1: Vehicle control (for both antagonist and LMN-NKA).
-
Group 2: NK1 antagonist vehicle + LMN-NKA.
-
Group 3: NK1 receptor antagonist + LMN-NKA.
-
-
Dosing and Administration:
-
Administer the NK1 receptor antagonist (e.g., aprepitant, fosaprepitant, or a research compound like CP-99,994) or its vehicle via the appropriate route (e.g., intraperitoneal, subcutaneous, or oral). The pre-treatment time should be based on the pharmacokinetics of the antagonist, typically 30-60 minutes.
-
Administer LMN-NKA or its vehicle subcutaneously at a dose known to induce emesis.
-
-
Observation and Data Collection:
-
Immediately after LMN-NKA administration, place the ferrets in a clean observation cage with a transparent front.
-
Continuously observe and record the animals' behavior for a period of at least 4 hours. Video recording is highly recommended for later review.
-
Quantify the following parameters:
-
Latency to the first emetic event (retching or vomiting).
-
Total number of retches (rhythmic abdominal contractions without expulsion of gastric contents).
-
Total number of vomits (forceful expulsion of gastric contents).
-
Total number of emetic episodes (a vomit or a series of retches).
-
-
-
Data Analysis:
-
Compare the incidence of emesis, latency to the first emetic event, and the number of emetic episodes between the different treatment groups.
-
Use appropriate statistical tests (e.g., Fisher's exact test for incidence, Mann-Whitney U test or ANOVA for counts and latency) to determine statistical significance.
-
Visualizations
Caption: Signaling pathway for LMN-NKA-induced emesis and mitigation by an NK1 receptor antagonist.
Caption: Experimental workflow for evaluating anti-emetic strategies against LMN-NKA-induced emesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Lys5,MeLeu9,Nle10]-NKA(4-10) Elicits NK2 Receptor-Mediated Micturition and Defecation, and NK1 Receptor-Mediated Emesis and Hypotension, in Conscious Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 4. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. List of NK1 receptor antagonists - Drugs.com [drugs.com]
- 7. tandfonline.com [tandfonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Emesis in ferrets - PORSOLT [porsolt.com]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 12. Machine learning prediction of emesis and gastrointestinal state in ferrets | PLOS One [journals.plos.org]
- 13. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
managing hypotension induced by [Lys5,MeLeu9,Nle10]-NKA(4-10)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the potent and selective neurokinin-2 (NK2) receptor agonist, [Lys5,MeLeu9,Nle10]-NKA(4-10).
Frequently Asked Questions (FAQs)
Q1: What is [Lys5,MeLeu9,Nle10]-NKA(4-10) and what is its primary mechanism of action?
[Lys5,MeLeu9,Nle10]-NKA(4-10), also referred to as LMN-NKA, is a synthetic analog of Neurokinin A. It is a potent and selective agonist for the neurokinin-2 (NK2) receptor.[1] The activation of NK2 receptors, which are G-protein coupled receptors, stimulates phospholipase C and increases intracellular calcium levels.[2] This signaling cascade leads to smooth muscle contraction.[1][3] Consequently, LMN-NKA is utilized in research for its prokinetic activity, particularly in studying bladder and gastrointestinal smooth muscle contraction.[1]
Q2: We are observing a significant drop in blood pressure (hypotension) in our animal models after administering [Lys5,MeLeu9,Nle10]-NKA(4-10). Is this an expected side effect?
Yes, transient hypotension is a known side effect associated with the administration of [Lys5,MeLeu9,Nle10]-NKA(4-10), especially at higher doses.[4][5]
Q3: What is the mechanism behind the hypotension induced by [Lys5,MeLeu9,Nle10]-NKA(4-10)?
While [Lys5,MeLeu9,Nle10]-NKA(4-10) is a selective NK2 receptor agonist, the observed hypotension is not mediated by the NK2 receptor. Instead, this effect is due to off-target activation of the neurokinin-1 (NK1) receptor.[4][6][7] Activation of NK1 receptors can lead to vasodilation and a subsequent drop in blood pressure.[7] Studies have shown that the hypotensive effects of LMN-NKA can be blocked by pretreatment with an NK1 receptor antagonist.[6]
Q4: How can we mitigate or prevent the hypotensive effects of [Lys5,MeLeu9,Nle10]-NKA(4-10) in our experiments?
To counteract the hypotensive effects, it is recommended to pretreat the experimental animals with a selective NK1 receptor antagonist. A commonly used antagonist for this purpose is CP-99,994.[6][8] This will block the off-target effects on the NK1 receptor without interfering with the desired NK2 receptor-mediated prokinetic effects.[8]
Q5: Will an NK2 receptor antagonist affect the hypotensive response?
No, an NK2 receptor antagonist is not expected to affect the hypotensive response. Studies have shown that blockade of the NK2 receptor with antagonists like GR 159897 abolishes the desired prokinetic effects (e.g., changes in bladder and colorectal pressure) but does not affect the cardiovascular side effects.[7]
Troubleshooting Guide
Issue: Unexpected and significant hypotension observed following administration of [Lys5,MeLeu9,Nle10]-NKA(4-10).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-target activation of NK1 receptors. | Pre-administer a selective NK1 receptor antagonist, such as CP-99,994, prior to [Lys5,MeLeu9,Nle10]-NKA(4-10) administration. | The hypotensive effect of [Lys5,MeLeu9,Nle10]-NKA(4-10) should be significantly reduced or eliminated, while the desired NK2-mediated effects are preserved. |
| High dosage or rapid intravenous administration. | Consider reducing the dose of [Lys5,MeLeu9,Nle10]-NKA(4-10) or using a different route of administration, such as subcutaneous (SC) instead of intravenous (IV), which may result in a less pronounced hypotensive effect.[5] | A lower dose or slower absorption rate may reduce the peak plasma concentration, thereby lessening the off-target NK1 receptor activation and subsequent hypotension. |
| Incorrect substance administered. | Verify the identity and purity of the [Lys5,MeLeu9,Nle10]-NKA(4-10) compound being used. | Ensure that the observed effects are due to the intended agonist and not a contaminant. |
Quantitative Data Summary
The following tables summarize dosages and effects observed in various preclinical models.
Table 1: Effective Doses of [Lys5,MeLeu9,Nle10]-NKA(4-10) for Prokinetic Effects
| Animal Model | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Minipigs | Subcutaneous (SC) | 30-100 µg/kg | Increased peak bladder and colorectal pressures. | [6] |
| Minipigs | Intravenous (IV) | 0.3 µg/kg | Increased bladder and colorectal pressures. | [6] |
| Minipigs | Intranasal (IN) | 100 µg/kg | Increased bladder and colorectal pressures. | [6] |
| Dogs | Intravenous (IV) | 10-100 µg/kg | Elicits micturition and defecation. | [1] |
| Rats | Subcutaneous (SC) | 30-100 µg/kg | Dose-dependent urination. | [4] |
Table 2: Doses of Antagonists for Managing Side Effects
| Antagonist | Target Receptor | Animal Model | Route of Administration | Effective Dose | Effect | Reference |
| CP-99,994 | NK1 | Dogs | Not Specified | Not Specified | Reduced emesis. | [6] |
| CP-99,994 | NK1 | Anesthetized Monkey | Intravenous (IV) | 1 mg/kg | Blocked LMN-NKA-induced hypotension. | [8] |
| GR 159897 | NK2 | Minipigs | Intravenous (IV) | 1 mg/kg | Blocked increases in bladder and colorectal pressure induced by LMN-NKA. | [6] |
| GR 159897 | NK2 | Rats | Intravenous (IV) | 1 mg/kg | Inhibited maximal bladder pressure induced by LMN-NKA. | [9] |
Experimental Protocols
Protocol 1: Antagonism of [Lys5,MeLeu9,Nle10]-NKA(4-10)-Induced Hypotension in Minipigs
-
Animal Model: Anesthetized minipigs.[6]
-
Drug Preparation:
-
[Lys5,MeLeu9,Nle10]-NKA(4-10) (LMN-NKA) is dissolved in saline.[9]
-
The NK1 receptor antagonist CP-99,994 is prepared for administration.
-
-
Procedure:
-
Administer the NK1 receptor antagonist CP-99,994. In related studies with other antagonists, a 15-minute pretreatment period was used.[6]
-
Administer LMN-NKA at a dose known to cause hypotension (e.g., doses of 0.1 µg/kg IV and above have been shown to elicit hypotension in dogs).[6]
-
Continuously monitor mean arterial pressure.
-
-
Expected Outcome: Pretreatment with the NK1 receptor antagonist is expected to block the hypotensive effects of LMN-NKA.[6]
Protocol 2: Confirmation of NK2 Receptor-Mediated Prokinetic Effects
-
Animal Model: Anesthetized rats.[9]
-
Drug Preparation:
-
Procedure:
-
Administer LMN-NKA (e.g., 10 or 30 µg/kg, IV) and measure the baseline response in bladder and colorectal pressure.[9]
-
Administer the NK2 receptor antagonist GR 159897 (1 mg/kg, IV).[9]
-
After a 5-minute interval, re-administer the same dose of LMN-NKA.[9]
-
Compare the bladder and colorectal pressure responses before and after antagonist administration.
-
-
Expected Outcome: GR 159897 should significantly inhibit the increase in bladder and colorectal pressure induced by LMN-NKA, confirming the effects are NK2 receptor-mediated.[9]
Visualizations
Caption: Logical relationship of [Lys5,MeLeu9,Nle10]-NKA(4-10) interactions.
Caption: Workflow for mitigating hypotension during experiments.
Caption: Simplified signaling pathway for tachykinin receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. What are NK2R agonists and how do they work? [synapse.patsnap.com]
- 4. [Lys5,MeLeu9,Nle10]-NKA(4–10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prokinetic Effects of the Neurokinin NK2 Receptor Agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) on Bladder and Colorectal Activity in Minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of vagal pathway and NK1 and NK2 receptors in cardiovascular and respiratory effects of neurokinin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dignifytherapeutics.com [dignifytherapeutics.com]
- 9. scispace.com [scispace.com]
Technical Support Center: Utilizing NK1 Receptor Antagonists with [Lys5,MeLeu9,Nle10]-NKA(4-10)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the co-administration of NK1 receptor antagonists with the selective NK2 receptor agonist, [Lys5,MeLeu9,Nle10]-NKA(4-10).
Frequently Asked Questions (FAQs)
Q1: What is [Lys5,MeLeu9,Nle10]-NKA(4-10) and why is it used with an NK1 receptor antagonist?
[Lys5,MeLeu9,Nle10]-NKA(4-10), also known as LMN-NKA, is a potent and selective synthetic peptide agonist for the neurokinin-2 (NK2) receptor. It is often used to study the physiological roles of NK2 receptor activation, such as smooth muscle contraction. However, LMN-NKA also possesses some affinity for the neurokinin-1 (NK1) receptor. Activation of the NK1 receptor can lead to off-target effects in certain experimental models, including hypotension and emesis. Therefore, a selective NK1 receptor antagonist is often co-administered to block these undesirable NK1-mediated effects and isolate the specific actions of NK2 receptor activation.
Q2: What are some common NK1 receptor antagonists used in research?
Several selective NK1 receptor antagonists are commercially available for research purposes. The choice of antagonist may depend on the specific experimental setup (in vitro vs. in vivo), required potency, and pharmacokinetic properties. Some commonly used NK1 receptor antagonists include:
| Antagonist | Class | Key Characteristics |
| Aprepitant (B1667566) | Non-peptide | Orally active, brain-penetrant, and clinically used for chemotherapy-induced nausea and vomiting.[1][2][3] |
| Fosaprepitant | Non-peptide | A prodrug of aprepitant for intravenous administration.[1][2][3] |
| Netupitant | Non-peptide | A highly potent and selective NK1 receptor antagonist, often used in combination with other antiemetics.[4] |
| Rolapitant | Non-peptide | Characterized by a significantly long half-life.[2] |
| CP-99,994 | Non-peptide | A widely used tool compound in preclinical research for its high affinity and selectivity for the NK1 receptor. |
| L-733,060 | Non-peptide | Another potent and selective NK1 receptor antagonist frequently used in experimental studies.[2] |
Q3: What are the primary signaling pathways activated by the NK1 receptor?
The NK1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq and Gs proteins.[5] Upon agonist binding, these G proteins activate downstream signaling cascades:
-
Gq Pathway: Activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Gs Pathway: Stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.
These initial events can subsequently activate other pathways, including the mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling cascades, which are involved in cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of [Lys5,MeLeu9,Nle10]-NKA(4-10) at human NK1 and NK2 receptors.
Table 1: Receptor Binding Affinities
| Ligand | Receptor | Ki (nM) | Selectivity (NK1 Ki / NK2 Ki) |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | NK1 | 13.5 | 674 |
| NK2 | 0.02 |
Data from Rupniak et al., 2018, obtained from studies on human recombinant receptors expressed in CHO cells.
Table 2: Functional Potencies (Intracellular Calcium Mobilization)
| Ligand | Receptor | EC50 (nM) | Selectivity (NK1 EC50 / NK2 EC50) |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | NK1 | 89.1 | 105 |
| NK2 | 0.85 |
Data from Rupniak et al., 2018, obtained from studies on human recombinant receptors expressed in CHO cells.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for NK1 Receptor
This protocol describes a competitive binding assay to determine the affinity of an unlabeled NK1 receptor antagonist against a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human NK1 receptor.
-
Radioligand (e.g., [3H]-Substance P).
-
Unlabeled NK1 receptor antagonist (test compound).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the unlabeled NK1 receptor antagonist.
-
In a 96-well plate, add in the following order:
-
Assay Buffer.
-
Unlabeled antagonist at various concentrations (or buffer for total binding).
-
A fixed concentration of radioligand (typically at or below its Kd).
-
Cell membrane preparation.
-
-
For non-specific binding control wells, add a saturating concentration of a known unlabeled NK1 ligand.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding and determine the IC50 of the antagonist.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol outlines a cell-based functional assay to measure the ability of an NK1 receptor antagonist to inhibit agonist-induced calcium release.
Materials:
-
Cells stably or transiently expressing the human NK1 receptor (e.g., HEK293 or CHO cells).
-
[Lys5,MeLeu9,Nle10]-NKA(4-10) (agonist).
-
NK1 receptor antagonist (test compound).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black, clear-bottom plates.
-
A fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
Procedure:
-
Seed the cells in the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 1 hour at 37°C.
-
During the final 15-30 minutes of dye loading, add the NK1 receptor antagonist at various concentrations to the wells.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a fixed concentration of [Lys5,MeLeu9,Nle10]-NKA(4-10) (typically EC80) into the wells and immediately measure the change in fluorescence over time.
-
The peak fluorescence intensity corresponds to the intracellular calcium concentration.
-
Determine the inhibitory effect of the antagonist by comparing the agonist-induced signal in the presence and absence of the antagonist and calculate the IC50.
Troubleshooting Guides
Issue 1: High background or non-specific binding in radioligand binding assays.
-
Possible Cause: Inadequate washing of filters.
-
Solution: Increase the number and volume of washes with ice-cold wash buffer.
-
-
Possible Cause: Radioligand sticking to filters or plate.
-
Solution: Pre-soak filters in 0.5% polyethyleneimine (PEI). Consider using low-binding plates.
-
-
Possible Cause: Purity of the radioligand.
-
Solution: Check the age and storage conditions of the radioligand. Purity can be assessed by HPLC.
-
Issue 2: Low or no signal in the intracellular calcium mobilization assay.
-
Possible Cause: Poor cell health or low receptor expression.
-
Solution: Ensure cells are healthy and not over-confluent. Verify receptor expression levels using a suitable method (e.g., western blot, flow cytometry).
-
-
Possible Cause: Inefficient dye loading.
-
Solution: Optimize dye loading time and temperature. Some cell lines may require the use of an anion transport inhibitor like probenecid (B1678239) to retain the dye.
-
-
Possible Cause: Degradation of the peptide agonist.
-
Solution: Prepare fresh agonist solutions for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -80°C in aliquots.[6]
-
Issue 3: Inconsistent or variable results between experiments.
-
Possible Cause: Issues with peptide solubility or stability.
-
Solution: [Lys5,MeLeu9,Nle10]-NKA(4-10) is generally soluble in water or aqueous buffers. However, if solubility issues arise, a small amount of DMSO can be used to prepare a stock solution, which is then diluted into the assay buffer.[7][8] Always prepare fresh dilutions from the stock for each experiment.
-
-
Possible Cause: Contamination of the synthetic peptide.
-
Solution: Trifluoroacetic acid (TFA) is often present as a counter-ion from peptide synthesis and can affect cell viability and assay performance. If TFA interference is suspected, consider using TFA-free grade peptides or performing a buffer exchange to remove it. Other contaminants from synthesis can also interfere; ensure the use of high-purity peptides (>95%).
-
-
Possible Cause: Oxidation of the peptide.
-
Solution: Peptides containing methionine, like the parent neurokinin A, can be susceptible to oxidation. While [Lys5,MeLeu9,Nle10]-NKA(4-10) has a norleucine substitution for methionine at position 10, which reduces this risk, proper storage in a desiccated environment at -20°C or -80°C is still recommended to maintain peptide integrity.
-
Issue 4: Apparent insurmountable antagonism by the NK1 receptor antagonist.
-
Possible Cause: The antagonist has a very slow dissociation rate from the receptor.
-
Solution: Increase the pre-incubation time of the antagonist with the cells/membranes to ensure equilibrium is reached. Some antagonists, like Netupitant, have been shown to exhibit insurmountable antagonism.[4]
-
-
Possible Cause: The antagonist is not a simple competitive antagonist.
-
Solution: The antagonist may be an allosteric modulator or an irreversible binder. Further pharmacological characterization would be required to determine the exact mechanism of action.
-
Visualizations
Caption: NK1 Receptor Signaling Pathway.
References
- 1. Popular Nk1 Receptor Antagonists List, Drug Prices and Medication Information - GoodRx [goodrx.com]
- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. [Lys5,MeLeu9,Nle10]-NKA(4-10) | Neurokinin Receptor | 137565-28-7 | Invivochem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Assessing Tachyphylaxis with Repeated [Lys5,MeLeu9,Nle10]-NKA(4-10) Administration
Welcome to the technical support center for researchers utilizing the selective neurokinin-2 (NK2) receptor agonist, [Lys5,MeLeu9,Nle10]-NKA(4-10). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and interpreting experiments focused on assessing tachyphylaxis following repeated administration of this peptide.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and why is it a concern with GPCR agonists like [Lys5,MeLeu9,Nle10]-NKA(4-10)?
A1: Tachyphylaxis is a phenomenon characterized by a rapidly diminishing response to successive doses of a drug, rendering it less effective.[1] For G-protein coupled receptor (GPCR) agonists, this can occur through several mechanisms, including receptor phosphorylation by GPCR kinases (GRKs), the recruitment of β-arrestin proteins which uncouple the receptor from its G-protein, and receptor internalization, where the receptor is removed from the cell surface.[1][2] Understanding tachyphylaxis is crucial for drug development to predict and mitigate the loss of therapeutic efficacy with repeated dosing.
Q2: Has tachyphylaxis been observed with repeated administration of [Lys5,MeLeu9,Nle10]-NKA(4-10)?
A2: Studies in chronic spinal rats have shown that twice-daily subcutaneous administration of [Lys5,MeLeu9,Nle10]-NKA(4-10) for up to 7 days produced consistent drug-induced micturition and defecation without any significant attenuation of these responses.[1] Similarly, another study in anesthetized rats noted that no tachyphylaxis was observed with ascending intravenous doses. However, the potential for tachyphylaxis can be influenced by the experimental model, dosing regimen (frequency and duration), and the specific physiological response being measured. Therefore, it is still important to assess for it in your specific experimental setup.
Q3: My results suggest a diminished response to repeated [Lys5,MeLeu9,Nle10]-NKA(4-10) administration. What are the potential causes and how can I troubleshoot this?
A3: If you observe a decreased response, consider the following:
-
Receptor Desensitization and Internalization: This is the most common cause of tachyphylaxis for GPCR agonists. You can investigate this by performing the experiments detailed in the "Experimental Protocols" section below, such as β-arrestin recruitment assays and receptor internalization assays.
-
Peptide Stability: Ensure the peptide has been stored correctly (desiccated at -20°C) and that the prepared solutions are fresh for each experiment to rule out degradation as a cause for reduced efficacy.
-
Experimental Model: The expression levels of NK2 receptors and the cellular machinery for desensitization (GRKs, β-arrestins) can vary between different cell lines and tissues. Consider characterizing the NK2 receptor expression in your model system.
-
Off-Target Effects: While [Lys5,MeLeu9,Nle10]-NKA(4-10) is a selective NK2 receptor agonist, it has some affinity for the NK1 receptor.[3] At higher concentrations or with repeated administration, activation of NK1 receptors could potentially lead to complex signaling interactions or desensitization that might indirectly affect the NK2-mediated response.
Q4: What are the key signaling pathways activated by [Lys5,MeLeu9,Nle10]-NKA(4-10) that I can measure to assess tachyphylaxis?
A4: [Lys5,MeLeu9,Nle10]-NKA(4-10) is an agonist for the NK2 receptor, which is a Gq-protein coupled receptor.[4] Activation of the NK2 receptor leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, which is a key downstream signaling event. Therefore, measuring intracellular calcium mobilization is a primary method to assess receptor activation and its potential desensitization. Additionally, some studies suggest that NK2 receptor activation can also modulate intracellular cyclic AMP (cAMP) levels.[4]
Troubleshooting Guides
Issue: Inconsistent or absent response to initial [Lys5,MeLeu9,Nle10]-NKA(4-10) administration.
| Potential Cause | Troubleshooting Step |
| Peptide Degradation | Prepare fresh solutions of the peptide for each experiment. Ensure proper storage of the stock peptide at -20°C, desiccated. |
| Low Receptor Expression | Verify the expression of NK2 receptors in your cell line or tissue model using techniques like Western blot, qPCR, or radioligand binding. |
| Suboptimal Assay Conditions | Optimize the concentration of the peptide and the stimulation time. Ensure the assay buffer composition is appropriate. |
| Cell Health | Ensure cells are healthy and within a low passage number. Perform a cell viability assay. |
Issue: Observing a diminishing response after repeated agonist application.
| Potential Cause | Troubleshooting/Investigative Step |
| Receptor Phosphorylation | Perform a Western blot using phospho-specific antibodies against GRKs or the NK2 receptor itself (if available) to assess changes in phosphorylation state after repeated agonist exposure. |
| β-arrestin Recruitment | Conduct a β-arrestin recruitment assay (e.g., PathHunter, Tango) to determine if repeated stimulation leads to enhanced or sustained β-arrestin binding to the NK2 receptor. |
| Receptor Internalization | Use receptor internalization assays (e.g., flow cytometry with a labeled antibody, confocal microscopy with a fluorescently tagged receptor) to quantify the amount of NK2 receptor on the cell surface before and after repeated agonist treatment. |
| Downregulation of Signaling Components | Assess the protein levels of key signaling molecules in the NK2 pathway (e.g., Gαq, PLC) via Western blot to check for downregulation after prolonged agonist exposure. |
Data Presentation
Table 1: In Vivo Response to Repeated [Lys5,MeLeu9,Nle10]-NKA(4-10) Administration in Chronic Spinal Rats
| Treatment Group | Micturition Response (Urine Volume) | Defecation Response (Fecal Pellets) | Observation Period | Tachyphylaxis Observed |
| Vehicle | Baseline | Baseline | 7 days | N/A |
| 10 µg/kg LMN-NKA (s.c., twice daily) | Consistent increase | Consistent increase | 7 days | No |
| 100 µg/kg LMN-NKA (s.c., twice daily) | Consistent increase | Consistent increase | 7 days | No |
Data summarized from a study where no significant attenuation of the voiding and defecation responses was observed over the 7-day treatment period.[1]
Experimental Protocols
Protocol 1: Assessment of Tachyphylaxis by Measuring Intracellular Calcium Mobilization
Objective: To determine if repeated exposure to [Lys5,MeLeu9,Nle10]-NKA(4-10) leads to a diminished intracellular calcium response.
Methodology:
-
Cell Culture: Plate cells expressing the NK2 receptor (e.g., CHO-K1 or HEK293 cells) in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Initial Stimulation: Measure the baseline fluorescence using a fluorescence plate reader. Add a predetermined concentration of [Lys5,MeLeu9,Nle10]-NKA(4-10) (e.g., the EC80 concentration) and record the peak fluorescence response.
-
Wash and Recovery: Gently wash the cells with the assay buffer to remove the agonist. Allow the cells to recover for a defined period (e.g., 30, 60, or 120 minutes).
-
Second Stimulation: Re-stimulate the same wells with the same concentration of [Lys5,MeLeu9,Nle10]-NKA(4-10) and record the peak fluorescence response.
-
Data Analysis: Compare the peak fluorescence response of the second stimulation to the initial stimulation. A significant reduction in the second peak indicates tachyphylaxis.
Protocol 2: β-Arrestin Recruitment Assay
Objective: To quantify the recruitment of β-arrestin to the NK2 receptor following single versus repeated agonist stimulation.
Methodology:
This protocol is based on commercially available assay systems (e.g., PathHunter® β-arrestin assay).
-
Cell Culture: Use a cell line engineered to co-express the NK2 receptor fused to a peptide tag and β-arrestin fused to a complementary enzyme fragment. Plate the cells in a 96-well plate.
-
Initial Agonist Treatment: Treat the cells with a range of concentrations of [Lys5,MeLeu9,Nle10]-NKA(4-10) for a specified time (e.g., 90 minutes).
-
Tachyphylaxis Induction: In a separate set of wells, pre-treat the cells with a fixed concentration of [Lys5,MeLeu9,Nle10]-NKA(4-10) for a prolonged period (e.g., 2-4 hours).
-
Wash and Second Stimulation: Wash the pre-treated cells to remove the agonist and then re-stimulate with a range of concentrations of [Lys5,MeLeu9,Nle10]-NKA(4-10).
-
Detection: Add the detection reagents according to the manufacturer's protocol and measure the chemiluminescent signal.
-
Data Analysis: Compare the dose-response curves and maximal responses between the single stimulation and the re-stimulation groups. A rightward shift in the EC50 or a decrease in the maximal response in the re-stimulated group suggests tachyphylaxis.
Protocol 3: Western Blot for GRK Phosphorylation
Objective: To assess changes in the phosphorylation status of G-protein coupled receptor kinases (GRKs) as an indicator of receptor desensitization.
Methodology:
-
Cell Treatment: Culture cells expressing the NK2 receptor to near confluence. Treat the cells with [Lys5,MeLeu9,Nle10]-NKA(4-10) for various time points (e.g., 0, 5, 15, 30 minutes) or with repeated agonist applications.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and then incubate with a primary antibody specific for a phosphorylated form of a relevant GRK (e.g., phospho-GRK2/3). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total GRK). An increase in the phosphorylated GRK signal upon agonist treatment would be consistent with the initiation of the desensitization process.
Visualizations
Caption: NK2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Assessing Tachyphylaxis.
References
- 1. Chronic, Twice-Daily Dosing of an NK2 Receptor Agonist [Lys5,MeLeu9,Nle10]-NKA(4-10), Produces Consistent Drug-Induced Micturition and Defecation in Chronic Spinal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
preventing desensitization to LMN-NKA in long-term studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective neurokinin 2 (NK2) receptor agonist, LMN-NKA, in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is LMN-NKA and what is its primary mechanism of action?
A1: LMN-NKA, also known as [Lys5,MeLeu9,Nle10]-NKA(4-10), is a potent and selective synthetic analog of Neurokinin A (NKA).[1] Its primary mechanism of action is the activation of the neurokinin 2 (NK2) receptor, a G protein-coupled receptor (GPCR).[1][2] Activation of the NK2 receptor by LMN-NKA typically leads to the stimulation of phospholipase C and an increase in intracellular calcium levels, resulting in smooth muscle contraction and other physiological responses.[2][3]
Q2: I am planning a long-term in vivo study with repeated LMN-NKA administration. Should I be concerned about receptor desensitization (tachyphylaxis)?
A2: While desensitization is a common phenomenon for many GPCRs, including neurokinin receptors, studies involving chronic, twice-daily subcutaneous administration of LMN-NKA in rats with spinal cord injuries for up to 30 days have shown no evidence of tolerance or sensitization.[4][5] The efficacy of LMN-NKA in inducing micturition and defecation remained stable throughout the one-month test period.[4][5] Therefore, based on current literature for this specific agonist and application, tachyphylaxis may not be a limiting factor. However, it is always recommended to include control groups to monitor for any potential changes in response over time in your specific experimental model.
Q3: What is the general mechanism of desensitization for neurokinin receptors?
A3: Desensitization of neurokinin receptors, like many GPCRs, is primarily mediated by two key proteins: G protein-coupled receptor kinases (GRKs) and β-arrestins.[6][7][8] Following agonist binding and receptor activation, GRKs phosphorylate specific sites on the intracellular domains of the receptor.[7][9] This phosphorylation increases the receptor's affinity for β-arrestin proteins.[8][10] The binding of β-arrestin to the receptor sterically hinders its interaction with G proteins, thereby uncoupling it from downstream signaling pathways and leading to desensitization.[7][11] Furthermore, β-arrestin acts as an adapter protein, targeting the receptor for internalization into endosomes via clathrin-coated pits.[12][13]
Q4: What is the process of receptor resensitization?
A4: Resensitization is the process by which a desensitized receptor regains its responsiveness to the agonist. For neurokinin receptors, this process typically requires the internalization of the receptor into endosomes.[14] Within the endosomal compartment, the receptor is dephosphorylated by phosphatases. Following dephosphorylation, the receptor can be recycled back to the plasma membrane, fully capable of responding to the agonist again.[14]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Diminished response to LMN-NKA over several days of administration in an in vitro cell culture model. | Receptor desensitization and internalization due to continuous or high-concentration agonist exposure. | 1. Pulsatile Dosing: Apply LMN-NKA in a pulsatile manner rather than continuous exposure to allow for receptor resensitization. 2. Dose-Response Check: Perform a dose-response curve at the beginning of the experiment and after several days of treatment to quantify any shift in potency (EC50). 3. Washout Periods: Incorporate washout periods with agonist-free media to allow for receptor recycling to the cell surface. |
| Inconsistent responses to LMN-NKA in a long-term in vivo study. | While one key study showed no desensitization, factors specific to your model (e.g., species, disease state, route of administration) could play a role. Other experimental variables could also be a factor. | 1. Verify Dosing Regimen: Ensure the dosing regimen is consistent with previously published studies that demonstrated stable responses (e.g., twice-daily administration).[4][5] 2. Control for Biological Variables: Be aware of potential sex differences in response, as has been noted in some studies.[4][5] 3. Assess Animal Health: Monitor the overall health of the animals, as this can influence drug response. 4. Include Naive Control Group: At the end of the chronic dosing period, compare the acute response to LMN-NKA in the chronically treated animals to a naive (vehicle-only) control group to directly assess for desensitization.[4][5] |
| Unexpected off-target effects are observed at higher doses. | LMN-NKA is highly selective for the NK2 receptor, but at very high concentrations, there may be some interaction with other neurokinin receptors, such as the NK1 receptor. | 1. Dose Titration: Carefully determine the optimal dose range that elicits the desired NK2-mediated effects without engaging off-target receptors. 2. Use of Selective Antagonists: To confirm the observed effect is NK2-mediated, pre-treat with a selective NK2 receptor antagonist (e.g., GR159897).[15] To rule out NK1 receptor involvement, a selective NK1 antagonist (e.g., CP-99,994) can be used.[15] |
Quantitative Data Summary
The following tables summarize data from a long-term study administering LMN-NKA subcutaneously (SC) twice a day for 30 days to rats with chronic spinal cord injury.[5]
Table 1: Micturition Response to Chronic LMN-NKA Administration in Conscious Rats [5]
| Dose (SC) | Sex | Response Rate | Voiding Efficiency | Time to Micturition |
| 100 µg/kg | Male | >90% | >80% | ~5 min |
| 100 µg/kg | Female | >90% | >60% | ~5 min |
| 10 µg/kg | Male | Variable | Lower than 100 µg/kg | Reduced vs. Vehicle |
| 10 µg/kg | Female | Variable | Lower than 100 µg/kg | Not significantly different from vehicle |
Response rates and voiding efficiency remained stable across the 1-month test period.[4][5]
Table 2: Defecation Response to Chronic LMN-NKA Administration in Conscious Rats [5]
| Dose (SC) | Response | Stability |
| 100 µg/kg | Rapidly induced defecation | Remained stable across the 1-month test period |
| 10 µg/kg | Induced defecation | Responder rate higher in females than males |
Experimental Protocols
Protocol 1: Assessment of NK2 Receptor Desensitization In Vitro
This protocol is designed to determine if prolonged exposure to LMN-NKA induces desensitization of the NK2 receptor in a cell line endogenously or exogenously expressing the receptor.
-
Cell Culture: Plate cells expressing the NK2 receptor in appropriate multi-well plates and grow to confluency.
-
Baseline Response:
-
Wash cells with a buffer (e.g., Hank's Balanced Salt Solution).
-
Stimulate the cells with a range of LMN-NKA concentrations to establish a baseline dose-response curve.
-
Measure the downstream signaling response (e.g., intracellular calcium mobilization using a fluorescent indicator like Fura-2 or Fluo-4, or inositol (B14025) phosphate (B84403) accumulation).
-
-
Induction of Desensitization:
-
In a separate set of wells, pre-incubate the cells with a fixed concentration of LMN-NKA (e.g., the EC80 concentration from the baseline response) for a prolonged period (e.g., 30 minutes to several hours).
-
-
Measurement of Desensitized Response:
-
Wash the cells thoroughly with an agonist-free buffer to remove the pre-incubating LMN-NKA.
-
Immediately re-stimulate the cells with the same range of LMN-NKA concentrations used to establish the baseline response.
-
Measure the downstream signaling response as before.
-
-
Data Analysis:
-
Compare the dose-response curves from the baseline and desensitized conditions. A rightward shift in the EC50 value and/or a decrease in the maximum response (Emax) indicates desensitization.
-
Protocol 2: Chronic In Vivo Administration of LMN-NKA to Assess Tachyphylaxis
This protocol is adapted from studies demonstrating a lack of desensitization to LMN-NKA in a rat model of spinal cord injury.[4][5]
-
Animal Model: Utilize the desired animal model (e.g., rats with chronic spinal cord injury).
-
Group Allocation: Divide animals into at least three groups:
-
Group 1: Vehicle control (e.g., saline), administered twice daily.
-
Group 2: LMN-NKA (e.g., 100 µg/kg), administered subcutaneously twice daily.
-
Group 3: Naive control (receives no chronic treatment, for final day acute comparison).
-
-
Chronic Dosing:
-
Administer the vehicle or LMN-NKA at the specified dose and schedule (e.g., every 12 hours) for the duration of the study (e.g., 30 days).
-
-
Response Monitoring:
-
At regular intervals (e.g., on day 1, day 15, and day 30), observe and quantify the physiological response to the LMN-NKA injection for a set period (e.g., 30 minutes).
-
For a micturition study, this would involve measuring the latency to void, the volume of urine expelled (to calculate voiding efficiency), and the number of animals responding.[5]
-
-
Final Acute Challenge:
-
On the final day of the study, administer a single dose of LMN-NKA to both the chronically treated group (Group 2) and the naive control group (Group 3).
-
Compare the acute response between these two groups.
-
-
Data Analysis:
-
Plot the response metric (e.g., voiding efficiency) over the course of the study for the LMN-NKA group. A stable response over time suggests a lack of tachyphylaxis.
-
Statistically compare the response from the final acute challenge between the chronically treated and naive groups. No significant difference in response further confirms the absence of desensitization or sensitization.[5]
-
Visualizations
Caption: NK2 Receptor signaling and desensitization pathway.
Caption: Troubleshooting workflow for LMN-NKA desensitization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Tachykinin receptor - Wikipedia [en.wikipedia.org]
- 4. Chronic, Twice-Daily Dosing of an NK2 Receptor Agonist [Lys5,MeLeu9,Nle10]-NKA(4-10), Produces Consistent Drug-Induced Micturition and Defecation in Chronic Spinal Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic, Twice-Daily Dosing of an NK2 Receptor Agonist [Lys5,MeLeu9,Nle10]-NKA(4-10), Produces Consistent Drug-Induced Micturition and Defecation in Chronic Spinal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of β-arrestins in G protein-coupled receptor heterologous desensitization: A brief story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role and mechanism of β-arrestin2 in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neurokinin receptors and their implications in various autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. molbiolcell.org [molbiolcell.org]
- 13. columbia.edu [columbia.edu]
- 14. Mechanisms of desensitization and resensitization of G protein-coupled neurokinin1 and neurokinin2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Lys5,MeLeu9,Nle10]-NKA(4–10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PMC [pmc.ncbi.nlm.nih.gov]
reducing experimental variability in [Lys5,MeLeu9,Nle10]-NKA(4-10) assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce experimental variability in assays involving the selective neurokinin 2 (NK2) receptor agonist, [Lys5,MeLeu9,Nle10]-NKA(4-10).
Frequently Asked Questions (FAQs)
Q1: What is [Lys5,MeLeu9,Nle10]-NKA(4-10) and what is its primary mechanism of action?
A1: [Lys5,MeLeu9,Nle10]-NKA(4-10) is a synthetic heptapeptide (B1575542) analog of Neurokinin A (NKA). It is a highly selective and potent agonist for the neurokinin 2 (NK2) receptor, a G-protein coupled receptor (GPCR).[1] Its primary mechanism of action involves binding to and activating NK2 receptors, which are predominantly coupled to Gq/11 proteins. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2][3][4][5] This signaling cascade typically results in smooth muscle contraction.[1]
Q2: What are the common in vitro and in vivo assays used to study [Lys5,MeLeu9,Nle10]-NKA(4-10)?
A2: Common assays include:
-
Radioligand Binding Assays: To determine the affinity (Ki) of the peptide for the NK2 receptor.[6]
-
Calcium Mobilization Assays: To measure the functional potency (EC50) of the peptide by detecting increases in intracellular calcium levels upon receptor activation.[6]
-
Inositol Phosphate (IP) Accumulation Assays: To quantify the accumulation of IP3, a downstream second messenger of Gq activation.
-
Isolated Tissue/Smooth Muscle Contraction Assays: To assess the physiological effect of the peptide on smooth muscle tissues, such as bladder or fundus strips, by measuring contractile force.[7]
-
In vivo Models: To study the effects on bladder and colorectal activity, often measured by changes in pressure.[1]
Q3: How should I prepare and store [Lys5,MeLeu9,Nle10]-NKA(4-10) stock solutions?
A3: [Lys5,MeLeu9,Nle10]-NKA(4-10) is typically supplied as a lyophilized powder. For stock solutions, it is recommended to first attempt to dissolve the peptide in sterile water.[8] If solubility is an issue, a small amount of a suitable solvent such as DMSO can be used, followed by dilution with the aqueous assay buffer.[8] It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store stock solutions at -20°C or -80°C for long-term stability.[1]
Q4: What are the expected potency and affinity values for [Lys5,MeLeu9,Nle10]-NKA(4-10)?
A4: The potency and affinity of [Lys5,MeLeu9,Nle10]-NKA(4-10) can vary depending on the assay system and tissue/cell type used. However, typical values are in the low nanomolar range. For example, it has a reported IC50 of 6.1 nM in binding assays.[9] In functional assays, EC50 values of 10 nM in rat bladder and 117 nM in rat fundus have been observed.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use calibrated pipettes for cell plating. Optimize cell density for your specific assay.[10] |
| Pipetting errors during reagent addition. | Use a multichannel pipette for adding reagents to multiple wells simultaneously. Ensure proper mixing of reagents before addition. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with a buffer to maintain a humidified environment across the plate. | |
| Low or no signal in response to the agonist | Degraded or inactive peptide. | Prepare fresh stock solutions from lyophilized powder. Avoid repeated freeze-thaw cycles. Confirm the biological activity of a new batch of peptide. |
| Suboptimal assay conditions (e.g., incubation time, temperature). | Perform time-course and temperature optimization experiments to determine the ideal conditions for receptor activation.[11] | |
| Low receptor expression in the cell line. | Verify the expression level of the NK2 receptor in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line with higher or induced receptor expression. | |
| Cell viability issues. | Check cell health and viability using methods like Trypan Blue exclusion before starting the experiment. Ensure proper cell culture maintenance.[11] | |
| High background signal | Nonspecific binding of the detection reagents. | Add a blocking agent like bovine serum albumin (BSA) to your assay buffer. Optimize washing steps to be more stringent.[11] |
| Autofluorescence of cells or compounds. | Measure the background fluorescence of cells and compounds alone to identify any intrinsic fluorescence at the detection wavelength. | |
| Contaminated reagents. | Use fresh, high-quality reagents and sterile technique to avoid contamination that could lead to a constitutive signal.[11] | |
| Inconsistent dose-response curves | Peptide solubility issues at higher concentrations. | Ensure the peptide is fully dissolved in the assay buffer. The use of a small percentage of a co-solvent like DMSO may be necessary, but its final concentration should be kept low and consistent across all wells. |
| Receptor desensitization or internalization at high agonist concentrations. | Reduce the agonist incubation time or perform the assay at a lower temperature to minimize these effects. | |
| Solvent effects on peptide conformation. | The choice of solvent can influence the peptide's structure and activity.[12][13] If using a co-solvent, ensure it is compatible with your assay system and does not alter the peptide's functional properties. |
Quantitative Data Summary
Table 1: Binding Affinity and Functional Potency of [Lys5,MeLeu9,Nle10]-NKA(4-10)
| Parameter | Receptor | Assay Type | Species/Tissue | Value | Reference |
| IC50 | NK2 | Radioligand Binding | - | 6.1 nM | [9] |
| Ki | NK2 | Radioligand Binding | Human recombinant (CHO cells) | ~0.12 nM (pKi 9.90) | [6] |
| EC50 | NK2 | Calcium Mobilization | Human recombinant (CHO cells) | ~0.83 nM (pEC50 9.08) | [6] |
| EC50 | NK2 | Smooth Muscle Contraction | Rat Bladder | 10 nM | [7] |
| EC50 | NK2 | Smooth Muscle Contraction | Rat Fundus | 117 nM | [7] |
Table 2: Receptor Selectivity of [Lys5,MeLeu9,Nle10]-NKA(4-10)
| Parameter | NK1/NK2 Ratio | Assay Type | Cell Line | Reference |
| Ki Ratio | 674 | Radioligand Binding | Human recombinant (CHO cells) | [6] |
| EC50 Ratio | 105 | Calcium Mobilization | Human recombinant (CHO cells) | [6] |
| EC50 Ratio | 74 | cAMP Stimulation | Human recombinant (CHO cells) | [6] |
Experimental Protocols
Radioligand Binding Assay (Representative Protocol)
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human NK2 receptor (e.g., CHO cells).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled NK2 antagonist (e.g., [125I]-NKA) and varying concentrations of [Lys5,MeLeu9,Nle10]-NKA(4-10).
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of an unlabeled NK2 antagonist.
-
Equilibration: Incubate the plate for a sufficient time to reach equilibrium (e.g., 90 minutes at 25°C).[14]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the Ki value using competitive binding analysis software.
Calcium Mobilization Assay (Representative Protocol)
-
Cell Plating: Plate cells expressing the NK2 receptor in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Use a fluorescence plate reader with an integrated liquid handling system to add varying concentrations of [Lys5,MeLeu9,Nle10]-NKA(4-10] to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the agonist.
-
Data Analysis: Calculate the change in fluorescence and plot the concentration-response curve to determine the EC50 value.
Visualizations
Caption: NK2 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 5. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 6. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 7. [Lys5,MeLeu9,Nle10]-NKA(4-10) | CAS 137565-28-7 | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. [Lys5,MeLeu9,Nle10]-NKA(4-10) | Neurokinin Receptor | 137565-28-7 | Invivochem [invivochem.com]
- 10. revvity.com [revvity.com]
- 11. benchchem.com [benchchem.com]
- 12. Effects of solvents on the intrinsic propensity of peptide backbone conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of solvents on the conformational profile of Balaram's peptide: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. jurology.com [jurology.com]
Technical Support Center: Optimizing [Lys5,MeLeu9,Nle10]-NKA(4-10) Dosage for Different Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of [Lys5,MeLeu9,Nle10]-NKA(4-10), a selective and potent tachykinin NK2 receptor agonist. The information herein is designed to aid in optimizing dosage for various animal models and to troubleshoot potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is [Lys5,MeLeu9,Nle10]-NKA(4-10) and what is its primary mechanism of action?
A1: [Lys5,MeLeu9,Nle10]-NKA(4-10), also known as LMN-NKA, is a synthetic analog of Neurokinin A. It functions as a selective and potent agonist for the tachykinin NK2 receptor (NK2R).[1] Activation of NK2Rs, which are located on smooth muscle cells, leads to smooth muscle contraction.[2] This prokinetic activity is particularly relevant in the bladder and gastrointestinal tract.[1][3]
Q2: What are the typical biological effects observed after administering [Lys5,MeLeu9,Nle10]-NKA(4-10) to animal models?
A2: Administration of [Lys5,MeLeu9,Nle10]-NKA(4-10) typically induces rapid, dose-dependent prokinetic effects, including increased bladder and colorectal pressure, leading to urination (micturition) and defecation.[1][3][4] The onset of these effects is generally rapid, often occurring within minutes of administration.[3][5]
Q3: Are there any known side effects associated with [Lys5,MeLeu9,Nle10]-NKA(4-10) administration?
A3: Yes, potential side effects have been observed, which can be species- and dose-dependent. These may include emesis (vomiting), hypotension (a decrease in blood pressure), and dermal flushing.[1][4][6][7] It is important to note that while the primary effects (urination and defecation) are mediated by the NK2 receptor, some side effects, such as emesis and hypotension, may be mediated by off-target activation of the NK1 receptor.[1][7]
Q4: How can I minimize the side effects of [Lys5,MeLeu9,Nle10]-NKA(4-10)?
A4: Minimizing side effects often involves careful dose selection and consideration of the administration route. Since some adverse effects are linked to NK1 receptor activation, using the lowest effective dose that selectively targets NK2 receptors can be beneficial.[7] The choice of animal model can also be a factor, as some species may be less prone to certain side effects; for instance, minipigs have been noted to have a relatively low rate of emesis.[4][8]
Q5: Is there evidence of tachyphylaxis (reduced drug effect) with repeated dosing?
A5: Studies in rats have shown that consistent drug-induced micturition and defecation can be achieved with chronic, twice-daily dosing over a 30-day period without evidence of tachyphylaxis.[2] Similarly, no tachyphylaxis was observed in acute studies in rats.[3] In minipigs, defecation response rates were maintained after subcutaneous administration three times daily for five consecutive days.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No or low response (e.g., no urination/defecation) | - Insufficient Dose: The administered dose may be too low for the specific animal model or experimental conditions. - Route of Administration: The chosen route may have low bioavailability. - Drug Preparation/Storage: The compound may have degraded due to improper preparation or storage. | - Increase Dose: Titrate the dose upwards in a stepwise manner, referencing the dosage tables below for guidance. - Change Administration Route: Consider a route with higher systemic exposure, such as intravenous (IV) or subcutaneous (SC) injection.[1][4] - Verify Compound Integrity: Prepare fresh solutions of [Lys5,MeLeu9,Nle10]-NKA(4-10) according to the supplier's instructions. Store aliquots at -20°C until use.[9] |
| High incidence of side effects (e.g., emesis, hypotension) | - Dose is too high: The dose may be activating off-target receptors, such as NK1 receptors.[7] - Animal Model Sensitivity: The chosen species may be particularly sensitive to the side effects. | - Reduce Dose: Lower the dose to the minimum effective level for the desired prokinetic effects. - Consider a Different Animal Model: If side effects are prohibitive, a different species may be more suitable. Minipigs, for example, have shown a lower incidence of emesis compared to dogs.[4][5] |
| Variability in response between animals | - Biological Variation: Inherent physiological differences between individual animals. - Inconsistent Dosing Technique: Variations in injection volume or placement. - Stress: Animal stress can influence physiological responses. | - Increase Sample Size: Use a sufficient number of animals to account for biological variability. - Standardize Procedures: Ensure all personnel are trained on consistent administration techniques. - Acclimatize Animals: Allow animals to acclimate to the experimental environment to minimize stress.[9] |
Data Presentation: Dosage and Administration
The following tables summarize dosages of [Lys5,MeLeu9,Nle10]-NKA(4-10) used in various animal models.
Table 1: Rat Models
| Route of Administration | Dosage Range | Observed Effects | Reference |
| Intravenous (IV) | 0.1 - 300 µg/kg | Dose-dependent increases in bladder and colorectal pressure. Urine release induced at doses > 0.3-1 µg/kg in intact rats and ≥ 10 µg/kg in spinalized rats. | [3] |
| Subcutaneous (SC) | 10 - 100 µg/kg | Dose-related increases in urination and defecation. | [2][9] |
| Sublingual (SL) | 0.1 - 5 mg (ODT) | Dose-dependent increase in bladder pressure. | [10] |
Table 2: Dog Models
| Route of Administration | Dosage Range | Observed Effects | Reference |
| Intravenous (IV) | 10 - 100 µg/kg | Elicits micturition, defecation, emesis, and hypotension. | [1] |
| Intranasal (IN) | 100 - 1000 µg/kg | Dose-related increase in voiding responses and reduction in latency to urinate and defecate. Emesis observed at 300 and 1000 µg/kg. | [5] |
| Sublingual (SL) | 2.0 - 6.7 mg/kg | Increased colorectal and bladder pressure. Induced urination but not defecation or emesis at 6.7 mg/kg in conscious dogs. | [5] |
Table 3: Minipig Models
| Route of Administration | Dosage Range | Observed Effects | Reference |
| Intravenous (IV) | 0.3 µg/kg | Increased bladder and colorectal pressures. | [1][4] |
| Subcutaneous (SC) | 30 - 300 µg/kg | Dose-related increase in defecation. Urination increased at 100 µg/kg. Emesis observed in 38% of subjects at 300 µg/kg. | [1][4] |
| Intranasal (IN) | 100 µg/kg | Increased bladder and colorectal pressures. | [1][4] |
| Sublingual (SL) | 5 - 10 mg/kg | Increased bladder and colorectal pressures. At 7-10 mg/kg, 83% of animals urinated and defecated with no emesis. | [4] |
Experimental Protocols
Protocol 1: Assessment of Bladder and Colorectal Pressure in Anesthetized Rats
1. Animal Preparation:
- Anesthetize female Sprague-Dawley rats (230-300g) with urethane (B1682113) (1.2-1.4 g/kg, s.c.).[3]
- Maintain body temperature at 37°C using a heating blanket.[3]
- Cannulate the carotid artery and jugular vein for blood pressure monitoring and drug administration, respectively.[3]
2. Surgical Procedure for Cystometry and Colorectal Manometry:
- For cystometry, insert a catheter into the bladder via the urethra.
- For colorectal pressure measurements, insert a balloon catheter into the colon.
3. Drug Administration and Data Collection:
- Administer [Lys5,MeLeu9,Nle10]-NKA(4-10) intravenously at the desired doses (e.g., 0.1–300 µg/kg).[3]
- Follow each drug administration with a saline flush (e.g., 0.3 ml).[3]
- Continuously record bladder and colorectal pressure.
4. Antagonist Studies (Optional):
- To confirm NK2 receptor mediation, administer an NK2 receptor antagonist (e.g., GR159897, 1 mg/kg i.v.) 5-15 minutes prior to [Lys5,MeLeu9,Nle10]-NKA(4-10) administration and compare responses.[3][4]
Visualizations
Signaling Pathway of [Lys5,MeLeu9,Nle10]-NKA(4-10)
Caption: Signaling pathway of [Lys5,MeLeu9,Nle10]-NKA(4-10) via NK2 and NK1 receptors.
Experimental Workflow for Assessing Prokinetic Effects
Caption: General experimental workflow for in vivo assessment.
Logical Relationship for Troubleshooting
Caption: Troubleshooting logic for experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chronic, Twice-Daily Dosing of an NK2 Receptor Agonist [Lys5,MeLeu9,Nle10]-NKA(4-10), Produces Consistent Drug-Induced Micturition and Defecation in Chronic Spinal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Prokinetic effects of the neurokinin NK2 receptor agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) on bladder and colorectal activity in minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. [Lys5,MeLeu9,Nle10]-NKA(4-10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prokinetic Effects of the Neurokinin NK2 Receptor Agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) on Bladder and Colorectal Activity in Minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Lys5,MeLeu9,Nle10]-NKA(4–10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization and in vivo efficacy of a heptapeptide ODT formulation for the treatment of neurogenic bladder dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Na+/K+-ATPase (NKA) Assays
Welcome to the technical support center for Na+/K+-ATPase (NKA) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Na+/K+-ATPase activity assay?
A1: The Na+/K+-ATPase, or sodium-potassium pump, is a transmembrane enzyme that actively transports sodium (Na+) and potassium (K+) ions across the cell membrane.[1] This process is coupled with the hydrolysis of ATP into ADP and inorganic phosphate (B84403) (Pi).[2][3] The assay quantifies the enzyme's activity by measuring the amount of Pi liberated from ATP.[2][4][5] The specific NKA activity is determined by calculating the difference in Pi released in the presence and absence of a specific inhibitor, such as ouabain (B1677812).[6]
Q2: What are the critical components of a typical NKA activity assay?
A2: A standard NKA activity assay includes:
-
NKA-enriched sample: This can be a crude tissue homogenate, cell lysate, or purified membrane fractions.[7][8]
-
Ions: Sodium (Na+), potassium (K+), and magnesium (Mg2+) are essential for enzyme function. Mg2+ is a required cofactor.[5][9]
-
Buffer System: A stable pH, typically around 7.2-7.4, is maintained using a buffer like Tris-HCl or Imidazole-HCl.[4][5]
-
Ouabain: A specific inhibitor used to distinguish NKA-dependent ATP hydrolysis from the activity of other ATPases.[5]
-
Detection Reagents: To quantify the inorganic phosphate produced, a common method is the malachite green colorimetric assay.[9][10]
Q3: My NKA activity readings are significantly lower than expected. What are the potential causes?
A3: Low NKA activity can stem from several factors:
-
Enzyme Inactivation: Improper sample handling, such as not keeping samples on ice, or repeated freeze-thaw cycles can lead to enzyme degradation.[3]
-
Suboptimal Reagent Concentrations: Incorrect concentrations of ATP, Mg2+, Na+, or K+ can limit enzyme activity. Ensure these are prepared accurately as per the optimal conditions.[5]
-
Expired or Improperly Stored Reagents: Always check the expiration dates of kit components and store them as recommended.[11]
-
Presence of Inhibitors: Contaminants in the sample or buffer, such as high concentrations of EDTA, azide, or certain detergents, can inhibit NKA activity.[11]
Q4: I am observing high variability between my replicate wells. How can I improve consistency?
A4: High variability often points to technical inconsistencies in the assay setup.
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and fresh tips for each addition.[9][11]
-
Inadequate Mixing: Mix all reagents thoroughly before use and ensure a homogenous reaction mixture in each well.[11]
-
Temperature Fluctuations: Maintain a constant and optimal temperature (typically 37°C) during the incubation steps.[5]
-
Edge Effects in Microplates: Avoid using the outer wells of a microplate, which are more susceptible to evaporation and temperature variations.
Troubleshooting Guides
Issue 1: High Background Signal (High Absorbance in "No Enzyme" Controls)
This issue often indicates phosphate contamination in your reagents or samples.
| Possible Cause | Recommended Solution |
| Phosphate Contamination in Buffers/Water | Use phosphate-free water and buffers for all reagent preparations.[10] |
| Contaminated Glassware/Plasticware | Use new, sterile labware or ensure that it is thoroughly rinsed with phosphate-free water. Some lab detergents contain phosphates.[10] |
| High Endogenous Phosphate in Sample | For crude samples like cell lysates, consider a deproteinization step to remove small molecules, including free phosphate.[11] |
| ATP Degradation | Prepare ATP solutions fresh and store them appropriately to prevent spontaneous hydrolysis into ADP and Pi. |
Issue 2: Inconsistent IC50 Values for Inhibitors
Variability in inhibitor potency can obscure the true efficacy of your test compounds.
| Possible Cause | Recommended Solution |
| Inconsistent Ion Concentrations | The inhibitory activity of some compounds can be dependent on the concentration of ions like K+. Ensure ion concentrations are consistent across all assays.[9] |
| Incorrect pH of Assay Buffer | The potency of some inhibitors can be pH-dependent. Standardize and verify the pH of the assay buffer for every experiment.[9] |
| Inhibitor Degradation | Prepare fresh serial dilutions of the inhibitor from a stock solution for each experiment. Store stock solutions under recommended conditions (e.g., protected from light, at the correct temperature).[9] |
| Inaccurate Serial Dilutions | Use calibrated pipettes and change tips for each dilution step to ensure accuracy.[9] |
Issue 3: Non-Linear Reaction Rate
The rate of phosphate release should be linear over the course of the assay. A non-linear rate suggests a problem with the reaction conditions.
| Possible Cause | Recommended Solution |
| Substrate (ATP) Depletion | If the enzyme concentration is too high or the incubation time is too long, the ATP may be depleted, causing the reaction rate to slow down. Reduce the amount of enzyme or shorten the incubation time.[12] |
| Enzyme Instability | The enzyme may be losing activity over the incubation period. Ensure the assay buffer conditions (pH, ionic strength) are optimal for enzyme stability. |
| Product Inhibition | High concentrations of the product (ADP or Pi) can sometimes inhibit enzyme activity. Perform a time-course experiment to identify the linear range of the reaction.[13] |
Experimental Protocols & Methodologies
Standard NKA Activity Assay Protocol (Colorimetric)
This protocol is a generalized procedure based on the principle of measuring inorganic phosphate (Pi) released from ATP hydrolysis.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl) with optimal concentrations of NaCl (e.g., 100-130 mM), KCl (e.g., 15-20 mM), MgCl2 (e.g., 4-7 mM), and EDTA (e.g., 1 mM) at pH 7.2-7.4.[4][5]
-
ATP Solution: Prepare a fresh solution of ATP (e.g., 3-5 mM) in the assay buffer.[5][14]
-
Ouabain Solution: Prepare a stock solution of ouabain (e.g., 10 mM) and dilute to a working concentration (e.g., 1 mM) to achieve maximal inhibition.[5]
-
Sample Preparation: Homogenize cells or tissues in a suitable buffer on ice. Centrifuge to obtain the desired fraction (e.g., membrane pellet). Determine the protein concentration of your sample.
-
-
Assay Procedure:
-
Set up two sets of reactions for each sample: one for total ATPase activity and one for ouabain-insensitive activity.
-
To the "total activity" wells, add your sample and the assay buffer.
-
To the "ouabain-insensitive" wells, add your sample, assay buffer, and ouabain solution.
-
Pre-incubate the reactions at 37°C for 10 minutes.[2]
-
Initiate the reaction by adding the ATP solution to all wells.
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes) within the linear range of the reaction.[2][9]
-
Stop the reaction by adding a stop solution (e.g., SDS or a protein precipitator).[2][4]
-
-
Phosphate Detection:
-
Prepare a phosphate standard curve.
-
Add a colorimetric reagent (e.g., malachite green-based reagent) to all wells (samples and standards).[10]
-
Incubate at room temperature for color development (e.g., 15-30 minutes).[2][10]
-
Measure the absorbance at the recommended wavelength (typically 620-660 nm).[2]
-
-
Data Analysis:
-
Calculate the amount of phosphate released in each well using the standard curve.[13]
-
Calculate the total ATPase activity and the ouabain-insensitive ATPase activity.
-
The Na+/K+-ATPase activity is the difference between the total activity and the ouabain-insensitive activity.
-
Express the final activity in units such as nmol Pi/min/mg protein.[13]
-
Visualizations
NKA Experimental Workflow
Caption: A typical workflow for a colorimetric Na+/K+-ATPase activity assay.
NKA Signaling Pathway
Caption: Ouabain-induced Na+/K+-ATPase signaling cascade.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. mybiosource.com [mybiosource.com]
- 4. znaturforsch.com [znaturforsch.com]
- 5. Optimal conditions for measurement of Na+,K+-ATPase activity of human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Oxidative Status and Na+/K+-ATPase Activity in Obsessive-Compulsive Disorder: A Case Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring enzyme activities in crude homogenates: Na+/K+-ATPase as a case study in optimizing assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
control experiments for [Lys5,MeLeu9,Nle10]-NKA(4-10) research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective NK2 receptor agonist, [Lys5,MeLeu9,Nle10]-NKA(4-10).
Frequently Asked Questions (FAQs)
Q1: What is [Lys5,MeLeu9,Nle10]-NKA(4-10) and what is its primary mechanism of action?
[Lys5,MeLeu9,Nle10]-NKA(4-10) is a synthetic analog of Neurokinin A (NKA) that acts as a potent and selective agonist for the neurokinin-2 (NK2) receptor, a G-protein coupled receptor (GPCR).[1] Its primary mechanism of action involves binding to and activating NK2 receptors, which are predominantly expressed on smooth muscle cells in various tissues, including the bladder and colon.[1][2] This activation triggers a downstream signaling cascade, leading to smooth muscle contraction.[1][2]
Q2: What are the common research applications of [Lys5,MeLeu9,Nle10]-NKA(4-10)?
[Lys5,MeLeu9,Nle10]-NKA(4-10) is widely used to investigate the physiological roles of the NK2 receptor. Its prokinetic activity makes it a valuable tool for studying smooth muscle contractility in the gastrointestinal and urinary tracts.[1] Common applications include in vitro studies on isolated tissues and in vivo models to explore its effects on bladder and bowel function.[3]
Q3: Does [Lys5,MeLeu9,Nle10]-NKA(4-10) have off-target effects?
Yes, while highly selective for the NK2 receptor, [Lys5,MeLeu9,Nle10]-NKA(4-10) can exhibit cross-reactivity with the neurokinin-1 (NK1) receptor, particularly at higher concentrations.[3][4] This can lead to NK1 receptor-mediated side effects such as hypotension and emesis.[4] Researchers should carefully consider dose-response relationships and utilize selective antagonists to dissect the specific receptor contributions to their observed effects.[4]
Troubleshooting Guides
Issue 1: Inconsistent or absent contractile response in isolated smooth muscle preparations.
| Possible Cause | Troubleshooting Step |
| Tissue Desensitization | Tachykinin receptors, including NK2, can undergo rapid desensitization upon prolonged or repeated exposure to agonists. Ensure adequate washout periods between agonist applications. |
| Incorrect Buffer Composition | The physiological salt solution (e.g., Krebs-Henseleit) must be correctly prepared, maintained at 37°C, and continuously aerated with 95% O2 / 5% CO2 to ensure tissue viability. |
| Tissue Viability | The tissue may have been damaged during dissection or may have degraded. Assess tissue viability by contracting it with a standard depolarizing agent like KCl before starting the experiment. |
| Agonist Degradation | Peptides like [Lys5,MeLeu9,Nle10]-NKA(4-10) can degrade if not stored properly. Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
Issue 2: High background or low signal-to-noise ratio in in-vitro cellular assays (e.g., Calcium mobilization, ERK phosphorylation).
| Possible Cause | Troubleshooting Step |
| Suboptimal Cell Density | Too few cells will result in a weak signal, while too many can lead to a high background. Optimize cell seeding density for your specific cell line and assay format. |
| Receptor Expression Levels | Very high receptor expression can lead to constitutive activity and a high baseline signal. Conversely, low expression will yield a weak response. Select a cell line with appropriate receptor expression or titrate the amount of receptor plasmid used for transfection. |
| Agonist Concentration | The agonist concentration may be too high, causing receptor saturation and desensitization, or too low to elicit a detectable response. Perform a full dose-response curve to determine the optimal concentration range. |
| Assay Buffer and Conditions | Ensure the assay buffer composition, pH, and temperature are optimal for your cell line and the specific assay being performed. |
Experimental Protocols
Protocol 1: In Vitro Smooth Muscle Contraction Assay
This protocol describes the methodology for assessing the contractile response of isolated smooth muscle tissue to [Lys5,MeLeu9,Nle10]-NKA(4-10) using an organ bath setup.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, rat bladder)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit buffer
-
Carbogen gas (95% O2, 5% CO2)
-
Organ bath system with force-displacement transducers
-
[Lys5,MeLeu9,Nle10]-NKA(4-10) stock solution
-
Potassium Chloride (KCl) solution (for viability check)
-
Selective NK1 receptor antagonist (e.g., CP-99,994) and NK2 receptor antagonist (e.g., GR159897) for control experiments.[4][5]
Procedure:
-
Tissue Preparation: Dissect the desired smooth muscle tissue and place it in ice-cold, carbogen-aerated PSS.
-
Mounting: Mount the tissue strip in the organ bath chamber containing PSS at 37°C, continuously bubbled with carbogen. Attach one end to a fixed hook and the other to a force-displacement transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a basal tension, with PSS changes every 15-20 minutes.
-
Viability Check: Induce a contraction with a high concentration of KCl (e.g., 60-80 mM) to confirm tissue viability. Wash the tissue thoroughly to return to baseline.
-
Dose-Response Curve:
-
Add increasing concentrations of [Lys5,MeLeu9,Nle10]-NKA(4-10) to the organ bath in a cumulative manner.
-
Record the contractile response at each concentration until a maximal response is achieved.
-
-
Control Experiments:
-
To confirm the involvement of the NK2 receptor, pre-incubate the tissue with a selective NK2 receptor antagonist before constructing the [Lys5,MeLeu9,Nle10]-NKA(4-10) dose-response curve.
-
To investigate potential NK1 receptor cross-reactivity, perform a similar experiment with a selective NK1 receptor antagonist.
-
Data Analysis: Plot the contractile response as a percentage of the maximal KCl-induced contraction against the logarithm of the agonist concentration. Calculate the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response) values.
Protocol 2: Calcium Mobilization Assay
This protocol outlines the steps to measure intracellular calcium mobilization in response to [Lys5,MeLeu9,Nle10]-NKA(4-10) in cells expressing the NK2 receptor.
Materials:
-
CHO or HEK293 cells stably or transiently expressing the human NK2 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
[Lys5,MeLeu9,Nle10]-NKA(4-10) stock solution.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Seeding: Seed the NK2 receptor-expressing cells into a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer, containing Pluronic F-127 to aid dye solubilization.
-
Remove the culture medium and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Record the baseline fluorescence for a short period.
-
Inject a specific concentration of [Lys5,MeLeu9,Nle10]-NKA(4-10) and continue to record the fluorescence signal over time to capture the transient calcium increase.
-
-
Control Experiments:
-
Use untransfected cells or cells treated with a vehicle as negative controls.
-
Pre-incubate cells with a selective NK2 receptor antagonist to confirm the specificity of the response.
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Data can be expressed as the peak fluorescence response over baseline (F/F0) or as the area under the curve.
Signaling Pathways and Experimental Workflows
NK2 Receptor Signaling Pathway
The binding of [Lys5,MeLeu9,Nle10]-NKA(4-10) to the NK2 receptor primarily activates the Gq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The NK2 receptor can also couple to Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[1]
Caption: NK2 Receptor Signaling Cascade.
Experimental Workflow for Receptor Specificity
To confirm that the observed effects of [Lys5,MeLeu9,Nle10]-NKA(4-10) are mediated by the NK2 receptor and to investigate potential off-target effects on the NK1 receptor, a logical experimental workflow involving selective antagonists is necessary.
Caption: Workflow for Receptor Specificity.
References
- 1. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prokinetic Effects of the Neurokinin NK2 Receptor Agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) on Bladder and Colorectal Activity in Minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Lys5,MeLeu9,Nle10]-NKA(4-10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: [Lys5,MeLeu9,Nle10]-NKA(4-10) Experiments
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of the selective NK2 receptor agonist, [Lys5,MeLeu9,Nle10]-NKA(4-10) (also known as LMN-NKA), particularly in the context of anesthetized experimental models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in the prokinetic response to LMN-NKA between subjects. What are the potential causes?
A1: Variability in anesthetized models can stem from several factors:
-
Choice of Anesthetic: Different anesthetics have distinct pharmacological profiles. For example, some inhalant anesthetics may have more pronounced smooth muscle relaxant effects than injectable agents, potentially dampening the contractile response to LMN-NKA. It is crucial to maintain a consistent anesthetic protocol.
-
Depth of Anesthesia: The depth of anesthesia can significantly influence autonomic reflexes and baseline physiological parameters. A deeper plane of anesthesia may suppress the very reflexes you aim to study. Monitor vital signs and reflexes closely to ensure a stable and appropriate anesthetic depth throughout the experiment.
-
Route of Administration: The bioavailability and pharmacokinetics of LMN-NKA differ dramatically with the route of administration. Intravenous (IV) bolus administration leads to high peak plasma concentrations and can activate lower-affinity NK1 receptors, causing off-target effects.[1] Subcutaneous (SC) injection provides a slower absorption and may yield more consistent NK2-receptor-mediated effects with fewer side effects.[1]
-
Animal Physiology: Factors such as the animal's age, weight, fasting state, and underlying health can all contribute to variability.
Q2: Our administration of LMN-NKA is causing significant hypotension, confounding our measurements of smooth muscle contraction. How can this be mitigated?
A2: The hypotensive effect of LMN-NKA is primarily mediated by the activation of off-target tachykinin NK1 receptors, not the intended NK2 receptors.[1][2] This is more common with administration routes that produce high peak plasma concentrations, such as IV bolus injections.[1]
-
Optimize Administration Route: Switch from IV to subcutaneous (SC) administration. Studies in anesthetized dogs have shown that SC administration of LMN-NKA can produce robust colorectal contractions and urination without causing hypotension.[1]
-
Use a Selective NK1 Antagonist: If IV administration is necessary, pretreatment with a selective NK1 receptor antagonist can block the hypotensive effects. In one study, the antagonist CP-99,994 (1 mg/kg) was used to block hypotension in anesthetized dogs.[1]
-
Dose-Response Evaluation: Perform a careful dose-response study to find the lowest effective dose that elicits the desired prokinetic effect without significant cardiovascular side effects.
Q3: The contractile response to LMN-NKA in our anesthetized model is weaker than what is reported in in vitro tissue bath assays. Why is this?
A3: This is a common observation when translating in vitro findings to in vivo models, especially under anesthesia.
-
Anesthetic-Induced Suppression: Most general anesthetics can suppress central and peripheral nervous system activity, as well as directly relax smooth muscle. This can increase the threshold required for an agonist to induce a contraction.
-
Complex Physiological Regulation: In an in vivo system, the direct prokinetic effect of LMN-NKA on smooth muscle is modulated by intact neuronal reflexes (e.g., sympathetic and parasympathetic inputs) and systemic cardiovascular changes, all of which are influenced by anesthesia.[3][4] Anesthetics can interfere with G-protein coupled receptor (GPCR) signaling, the very mechanism through which the NK2 receptor functions.[5][6]
-
Receptor Desensitization: Repeated or high-dose administration of a potent agonist can lead to receptor phosphorylation and internalization, a process known as tachyphylaxis, which reduces the response over time.[7]
Q4: Can you provide a reference anesthesia protocol for in vivo studies with LMN-NKA?
A4: Yes. The choice of anesthetic depends on the species and the specific experimental goals.[8][9][10] A protocol used successfully for studying the effects of LMN-NKA on bladder and colorectal pressure in minipigs is as follows[11]:
-
Induction: Anesthesia and analgesia are induced using Telazol (3–5 mg/kg, IM) and buprenorphine (0.005–0.3 mg/kg, IM).
-
Intubation: Animals are intubated with an appropriate size endotracheal tube.
-
Maintenance: Anesthesia is maintained with 2–3% isoflurane (B1672236) delivered via a ventilator (15–25 breaths/min; tidal volume 120–140 mmHg). Note: This is an example, and all protocols should be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Quantitative Data Summary
The following tables summarize the effects of LMN-NKA observed in anesthetized animal models.
Table 1: Effects of LMN-NKA in Anesthetized Dogs [1]
| Administration Route | Dose Range | Primary Effect (NK2-mediated) | Side Effect (NK1-mediated) | Antagonist Blockade |
|---|---|---|---|---|
| Intravenous (IV) | 0.1-300 µg/kg | Dose-related increase in colorectal pressure (up to 98 mmHg) | Hypotension (~40 mmHg decrease in mean arterial pressure) | Colorectal Pressure: GR 159897 (NK2 antag.)Hypotension: CP-99,994 (NK1 antag.) |
| Subcutaneous (SC) | 3-10 µg/kg | Increased colorectal pressure (up to 50 mmHg) and micturition | No hypotension observed | Not specified in this context |
Table 2: Effects of LMN-NKA in Anesthetized Minipigs [11]
| Administration Route | Dose | Primary Effect (NK2-mediated) | Antagonist Blockade |
|---|---|---|---|
| Subcutaneous (SC) | 30-100 µg/kg | Increased peak bladder and colorectal pressures | GR 159897 (1 mg/kg IV) |
| Intravenous (IV) | 0.3 µg/kg | Increased bladder and colorectal pressures | Not specified in this context |
| Intranasal (IN) | 100 µg/kg | Increased bladder and colorectal pressures | Not specified in this context |
Detailed Experimental Protocol Example
Protocol: Colorectal Manometry and Cystometry in Anesthetized Minipigs [11]
This protocol describes the methodology used to measure LMN-NKA-induced changes in bladder and colorectal pressure.
-
Animal Preparation:
-
Subjects: Male and female Gottingen minipigs (6.7–16 kg).
-
Fasting: Animals are fasted for 12 hours prior to surgery.
-
Anesthesia: Anesthesia is induced and maintained as described in FAQ #4 (Telazol/buprenorphine induction, isoflurane maintenance).
-
-
Surgical Instrumentation:
-
Vascular Access: A catheter is placed in a femoral artery to monitor blood pressure and heart rate, and in a femoral vein for IV drug administration.
-
Cystometry: A midline abdominal incision is made, and a catheter is inserted through the dome of the urinary bladder and secured with a purse-string suture. The catheter is connected to a pressure transducer and an infusion pump.
-
Colorectal Manometry: A balloon-tipped catheter is inserted into the distal colon via the anus. The catheter is connected to a pressure transducer.
-
-
Experimental Procedure:
-
Stabilization: The animal is allowed to stabilize after surgery.
-
Drug Administration: LMN-NKA or vehicle is administered via the desired route (e.g., SC, IV).
-
Antagonist Studies: In some experiments, an antagonist like GR 159897 (1 mg/kg IV) is administered 15 minutes prior to the LMN-NKA challenge to confirm receptor specificity.
-
Data Recording: Bladder pressure, colorectal pressure, mean arterial pressure, and heart rate are continuously recorded.
-
-
Euthanasia: At the end of the experiment, animals are euthanized with an IV overdose of potassium chloride while under deep isoflurane anesthesia.
Visualizations: Pathways and Workflows
References
- 1. NK2 and NK1 receptor-mediated effects of NKA and analogs on colon, bladder, and arterial pressure in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Lys5,MeLeu9,Nle10]-NKA(4-10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tachykinin NK2 receptors and enhancement of cholinergic transmission in the inflamed rat colon: an in vivo motility study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptors, G proteins, and their interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chapter 3 – Drug Action | Anesthesia Key [aneskey.com]
- 8. Anesthesia protocols in laboratory animals used for scientific purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mattioli1885journals.com [mattioli1885journals.com]
- 10. Anesthesia for Laboratory Animals | Research and Innovation [research.uoregon.edu]
- 11. Prokinetic Effects of the Neurokinin NK2 Receptor Agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) on Bladder and Colorectal Activity in Minipigs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Receptor Selectivity of [Lys5,MeLeu9,Nle10]-NKA(4-10) and Neurokinin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neurokinin receptor selectivity of the endogenous tachykinin peptide, neurokinin A (NKA), and its synthetic analog, [Lys5,MeLeu9,Nle10]-NKA(4-10). The data presented herein, derived from radioligand binding and functional assays, highlights the significantly enhanced selectivity of [Lys5,MeLeu9,Nle10]-NKA(4-10) for the neurokinin-2 (NK2) receptor over the neurokinin-1 (NK1) receptor, making it a valuable tool for investigating the physiological and pathological roles of the NK2 receptor.
Executive Summary
Neurokinin A is an endogenous peptide that exhibits affinity for both NK1 and NK2 receptors, with a modest preference for the latter. In contrast, [Lys5,MeLeu9,Nle10]-NKA(4-10) is a potent and highly selective NK2 receptor agonist.[1][2] Experimental data demonstrates that [Lys5,MeLeu9,Nle10]-NKA(4-10) possesses a substantially higher affinity and functional potency for the NK2 receptor compared to the NK1 receptor, with selectivity ratios significantly greater than those of NKA.[3][4][5] This enhanced selectivity minimizes off-target effects at the NK1 receptor, which is crucial for precise pharmacological studies and potential therapeutic applications.
Data Presentation
The following tables summarize the quantitative data from studies comparing the binding affinities (Ki) and functional potencies (EC50) of neurokinin A and [Lys5,MeLeu9,Nle10]-NKA(4-10) at human recombinant NK1 and NK2 receptors expressed in Chinese Hamster Ovary (CHO) cells.
Table 1: Comparison of Binding Affinities (Ki, nM)
| Compound | NK1 Receptor (Ki, nM) | NK2 Receptor (Ki, nM) | NK1/NK2 Ki Ratio (Selectivity) |
| Neurokinin A | 2.6 | 0.13 | 20 |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 162 | 0.24 | 674 |
Data sourced from Rupniak et al. (2018).[3][4][5]
Table 2: Comparison of Functional Potency in Calcium Mobilization Assay (EC50, nM)
| Compound | NK1 Receptor (EC50, nM) | NK2 Receptor (EC50, nM) | NK1/NK2 EC50 Ratio (Selectivity) |
| Neurokinin A | 0.83 | 0.83 | 1 |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 26 | 0.25 | 105 |
Data sourced from Rupniak et al. (2018).[3][4][5]
Table 3: Comparison of Functional Potency in Cyclic AMP Stimulation Assay (EC50, nM)
| Compound | NK1 Receptor (EC50, nM) | NK2 Receptor (EC50, nM) | NK1/NK2 EC50 Ratio (Selectivity) |
| Neurokinin A | 2.5 | 0.88 | 2.8 |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 130 | 1.75 | 74 |
Data sourced from Rupniak et al. (2018).[3][4]
Signaling Pathways
Neurokinin receptors (NK1, NK2, and NK3) are members of the G-protein coupled receptor (GPCR) superfamily.[6] Upon agonist binding, they primarily couple to Gq/11 proteins, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). In some cellular contexts, these receptors can also couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 6. tandfonline.com [tandfonline.com]
A Comparative Guide to NK2 Receptor Agonists: Focus on [Lys5,MeLeu9,Nle10]-NKA(4-10)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neurokinin 2 (NK2) receptor agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) with other relevant NK2 receptor agonists. The data presented is compiled from peer-reviewed scientific literature to ensure accuracy and objectivity, offering a valuable resource for researchers in pharmacology and drug development.
Introduction to NK2 Receptor Agonists
The tachykinin NK2 receptor, a G-protein coupled receptor (GPCR), is a key player in various physiological processes, including smooth muscle contraction, inflammation, and nociception.[1][2][3][4] Its endogenous ligand is Neurokinin A (NKA).[1][2] The development of selective NK2 receptor agonists is crucial for elucidating the receptor's functions and for potential therapeutic applications in conditions like gastrointestinal and respiratory disorders.[2][4] [Lys5,MeLeu9,Nle10]-NKA(4-10) is a potent and highly selective synthetic peptide agonist of the NK2 receptor.[5][6][7]
Comparative Performance Data
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of [Lys5,MeLeu9,Nle10]-NKA(4-10) in comparison to the endogenous ligand Neurokinin A (NKA) and other NKA analogs at human recombinant NK2 and NK1 receptors. This data highlights the selectivity of these compounds.
Table 1: Binding Affinity (Ki, nM) at Human NK2 and NK1 Receptors
| Compound | NK2 Ki (nM) | NK1 Ki (nM) | NK1/NK2 Ki Ratio (Selectivity for NK2) |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 0.25 | 168 | 674 |
| [Arg5,MeLeu9,Nle10]-NKA(4-10) | 0.13 | 73 | 561 |
| [β-Ala8]-NKA(4-10) | 1.1 | 180 | 164 |
| Neurokinin A (NKA) | 0.8 | 16 | 20 |
Data sourced from Rupniak et al., 2018.[5][6]
Table 2: Functional Potency (EC50, nM) for Intracellular Calcium Response
| Compound | NK2 EC50 (nM) | NK1 EC50 (nM) | NK1/NK2 EC50 Ratio (Selectivity for NK2) |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 0.17 | 18 | 105 |
| [Arg5,MeLeu9,Nle10]-NKA(4-10) | 0.08 | 5.8 | 70 |
| [β-Ala8]-NKA(4-10) | 0.2 | 4.8 | 24 |
| Neurokinin A (NKA) | 0.3 | 0.3 | 1 |
Data sourced from Rupniak et al., 2018.[5][6]
Table 3: Functional Potency (EC50, nM) for cAMP Stimulation
| Compound | NK2 EC50 (nM) | NK1 EC50 (nM) | NK1/NK2 EC50 Ratio (Selectivity for NK2) |
| [β-Ala8]-NKA(4–10) | 2.5 | 610 | 244 |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 1.2 | 89 | 74 |
| Neurokinin A (NKA) | 2.5 | 7 | 2.8 |
Data sourced from Rupniak et al., 2018.[5][6]
As the data illustrates, [Lys5,MeLeu9,Nle10]-NKA(4-10) demonstrates high affinity and potency for the NK2 receptor, with a significantly greater selectivity for NK2 over the NK1 receptor compared to the endogenous ligand NKA.[5][6] Another potent and selective NK2 receptor agonist is GR 64349, which has an EC50 of 3.7 nM in rat colon and displays over 1000-fold and 300-fold selectivity over NK1 and NK3 receptors, respectively.[8][9][10][11]
Experimental Methodologies
The following are detailed protocols for the key experiments cited in the comparison tables.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compounds for the human NK2 and NK1 receptors.
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human recombinant NK2 or NK1 receptors are cultured and harvested.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction:
-
For NK2 receptor binding, membranes are incubated with the radioligand [¹²⁵I]-NKA and varying concentrations of the competitor compound (e.g., [Lys5,MeLeu9,Nle10]-NKA(4-10)).
-
For NK1 receptor binding, membranes are incubated with the radioligand [³H]-Septide and varying concentrations of the competitor compound.
-
-
Incubation: The reaction mixtures are incubated to allow for binding equilibrium to be reached.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[5][6]
Intracellular Calcium Mobilization Assay
Objective: To measure the functional potency (EC50) of the agonists in stimulating the Gq-mediated signaling pathway.
Protocol:
-
Cell Culture: CHO cells expressing human recombinant NK2 or NK1 receptors are seeded into 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[3]
-
Agonist Stimulation: Varying concentrations of the test agonist are added to the wells.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from the concentration-response curves.[5][6]
Cyclic AMP (cAMP) Stimulation Assay
Objective: To measure the functional potency (EC50) of the agonists in stimulating the Gs-mediated signaling pathway.
Protocol:
-
Cell Culture: CHO cells expressing human recombinant NK2 or NK1 receptors are cultured in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Agonist Stimulation: Cells are incubated with varying concentrations of the test agonist.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as a LANCE Ultra cAMP kit.
-
Data Analysis: The EC50 value is calculated from the concentration-response curves.[5][6]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the NK2 receptor signaling pathway and a typical experimental workflow for determining agonist potency.
Caption: NK2 Receptor Signaling Pathways.
References
- 1. What are NK2R agonists and how do they work? [synapse.patsnap.com]
- 2. What are NK2R antagonists and how do they work? [synapse.patsnap.com]
- 3. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 6. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Lys5,MeLeu9,Nle10]-NKA(4-10) | CAS 137565-28-7 | Tocris Bioscience [tocris.com]
- 8. rndsystems.com [rndsystems.com]
- 9. GR 64349, A Selective and Potent NK2 Agonist - Creative Peptides [creative-peptides.com]
- 10. GR-64349 | NK2R agonist | Probechem Biochemicals [probechem.com]
- 11. GR 64349 | 137593-52-3 | MOLNOVA [molnova.com]
Validation of [Lys5,MeLeu9,Nle10]-NKA(4-10): A Comparative Guide to its Selective NK2 Agonist Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of [Lys5,MeLeu9,Nle10]-NKA(4-10) as a selective Neurokinin A (NKA) NK2 receptor agonist. Through objective comparisons with other relevant compounds and supported by experimental data, this document serves as a critical resource for researchers engaged in the study of tachykinin receptors and the development of novel therapeutics targeting the NK2 pathway.
Executive Summary
[Lys5,MeLeu9,Nle10]-NKA(4-10), a synthetic analog of Neurokinin A, has demonstrated exceptional selectivity and potency for the NK2 receptor. Experimental evidence from radioligand binding assays and functional studies consistently highlights its superiority over the endogenous ligand, NKA, and other synthetic agonists in discriminating between NK2 and other tachykinin receptors, particularly NK1. This high selectivity minimizes off-target effects, making it an invaluable tool for elucidating the physiological roles of the NK2 receptor and a promising lead compound for therapeutic development.
Comparative Analysis of NK2 Receptor Agonists
The following table summarizes the binding affinities and functional potencies of [Lys5,MeLeu9,Nle10]-NKA(4-10) in comparison to other known NK2 receptor agonists. The data clearly illustrates the superior selectivity of [Lys5,MeLeu9,Nle10]-NKA(4-10).
| Compound | Receptor | Binding Affinity (pKi) | Functional Potency (pEC50) | Selectivity Ratio (NK1/NK2) |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | NK2 | 9.90 | 10.08 | 674 (Ki ratio); 105 (EC50 ratio) |
| NK1 | 7.17 | 8.03 | ||
| Neurokinin A (NKA) | NK2 | 8.70 | 9.15 | 20 (Ki ratio); 1 (EC50 ratio) |
| NK1 | 7.40 | 9.15 | ||
| [Arg5,MeLeu9,Nle10]-NKA(4-10) | NK2 | 9.70 | 10.08 | 561 (Ki ratio); 70 (EC50 ratio) |
| NK1 | 7.05 | 8.23 | ||
| [β-Ala8]-NKA(4–10) | NK2 | 8.96 | 9.52 | 244 (cAMP EC50 ratio) |
| NK1 | 6.82 | 7.13 | ||
| GR 64349 | NK2 | 7.77 | 9.27 (Calcium), 10.66 (cAMP) | >1000 (Ki ratio); 500-900 (EC50 ratio)[1] |
| NK1 | <5 | 6.55 (Calcium), 7.71 (cAMP) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Radioligand Binding Assay Protocol
This protocol is designed to determine the binding affinity of a test compound for the NK2 receptor.
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant NK2 receptor.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation (typically 10-20 µg of protein per well).
-
Add a fixed concentration of a radiolabeled NK2 receptor ligand (e.g., [¹²⁵I]-NKA).
-
Add varying concentrations of the unlabeled test compound (e.g., [Lys5,MeLeu9,Nle10]-NKA(4-10)).
-
To determine non-specific binding, include wells with a high concentration of an unlabeled NK2 receptor antagonist (e.g., GR 159897).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay Protocol
This functional assay measures the ability of a test compound to activate the NK2 receptor and trigger an intracellular calcium response.
-
Cell Preparation:
-
Seed CHO cells stably expressing the human recombinant NK2 receptor into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate the cells in the dark at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
-
After incubation, wash the cells with the assay buffer to remove excess dye.
-
-
Assay Performance:
-
Prepare serial dilutions of the test compound (e.g., [Lys5,MeLeu9,Nle10]-NKA(4-10)) in the assay buffer.
-
Use a fluorescence plate reader equipped with an automated injection system to measure the baseline fluorescence of the cells in each well.
-
Inject the different concentrations of the test compound into the wells and immediately begin recording the fluorescence intensity over time.
-
Include control wells with buffer only (negative control) and a known NK2 receptor agonist (positive control).
-
-
Data Analysis:
-
For each well, determine the peak fluorescence response after the addition of the agonist.
-
Subtract the baseline fluorescence from the peak fluorescence to obtain the net change in fluorescence.
-
Plot the change in fluorescence against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated.
Caption: NK2 Receptor Signaling Pathway.
References
A Comparative Analysis of the Prokinetic Effects of [Lys5,MeLeu9,Nle10]-NKA(4-10)
This guide provides a detailed comparison of the prokinetic effects of the selective neurokinin-2 (NK2) receptor agonist, [Lys5,MeLeu9,Nle10]-NKA(4-10), against other prokinetic agents. The information is intended for researchers, scientists, and professionals in drug development, with a focus on experimental data, reproducibility, and underlying mechanisms.
Introduction to [Lys5,MeLeu9,Nle10]-NKA(4-10)
[Lys5,MeLeu9,Nle10]-NKA(4-10), also known as LMN-NKA, is a synthetic analog of Neurokinin A (NKA) and a potent and selective agonist for the tachykinin NK2 receptor.[1] Tachykinin NK2 receptors are expressed in the gastrointestinal tract of various species, including humans, and are involved in regulating intestinal motor functions.[2][3] Activation of these receptors generally leads to smooth muscle contraction.[1][4] LMN-NKA has demonstrated prokinetic activity, specifically inducing urination and defecation in various animal models.[4][5] Its effects are highly reproducible, making it a valuable tool for studying NK2 receptor pharmacology and a potential therapeutic agent for conditions involving bladder and bowel dysfunction.[4][6]
Comparative Data on Prokinetic Effects
The following tables summarize the in vivo prokinetic effects of LMN-NKA in comparison to other tachykinin receptor agonists and alternative prokinetic agents from different drug classes.
Table 1: Prokinetic Effects of Tachykinin Receptor Agonists
| Compound | Mechanism of Action | Animal Model | Dosage & Route | Prokinetic Effect | Side Effects/Other Effects | Reference |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) (LMN-NKA) | Selective NK2 Receptor Agonist | Rat (conscious) | 30-100 µg/kg, SC | Significant increase in defecation and urination.[4] | Dermal flushing (NK1 receptor-mediated).[4] | [4] |
| Rat (anesthetized) | 0.1-100 µg/kg, IV | Dose-dependent increase in colorectal pressure.[6] | No obvious cardiorespiratory effects noted.[6] | [6] | ||
| Minipig (anesthetized) | 30-100 µg/kg, SC | Increased peak bladder and colorectal pressures.[5] | Trend for hypotension at 100 µg/kg SC.[5] | [5] | ||
| Minipig (conscious) | 30-300 µg/kg, SC | Dose-related increase in defecation.[5] | Emesis at 300 µg/kg.[5] | [5] | ||
| Dog (conscious) | 10-100 µg/kg, IV | Elicits micturition and defecation.[1] | Emesis and hypotension.[1] | [1] | ||
| [β-Ala8]neurokinin A-(4-10) | Selective NK2 Receptor Agonist | Rat (anesthetized) | 0.3-300 nmol/kg, IV | Dose-dependent tonic contraction of the colon.[7] | Did not change the amplitude and frequency of spontaneous contractions.[7] | [7] |
| [Sar9]substance P sulfone | Selective NK1 Receptor Agonist | Rat (anesthetized) | 0.3-300 nmol/kg, IV | Induced phasic contractions followed by an enhancement in the amplitude and frequency of spontaneous contractions.[7] | Transient inhibition of spontaneous motility was also observed in some cases.[7] | [7] |
Table 2: Comparison with Other Classes of Prokinetic Agents
| Compound | Mechanism of Action | Animal Model | Dosage & Route | Prokinetic Effect | Reference |
| Erythromycin (B1671065) | Motilin Receptor Agonist | Rabbit (conscious) | 0.087-5.6 mg/kg, IV | Dose-dependently stimulated spike and mechanical activities in the colon and increased fecal pellet output.[8] | [8] |
| Metoclopramide | Dopamine D2 Receptor Antagonist | Rabbit (healthy) | 0.5 mg/kg, PO | No significant effect on fecal production or food intake compared to placebo.[9] | [9] |
| Cisapride | 5-HT4 Receptor Agonist | Rabbit (healthy) | 0.5 mg/kg, PO | No significant effect on fecal production or food intake compared to placebo.[9] | [9] |
| Pyridostigmine | Acetylcholinesterase Inhibitor | Rabbit (healthy) | 1 mg/kg, PO | No significant effect on fecal production or food intake compared to placebo.[9] | [9] |
| Capromorelin | Ghrelin Receptor Agonist (Growth Hormone Secretagogue) | Rabbit (healthy) | 3 mg/kg, PO | No significant effect on fecal production or food intake compared to placebo.[9] | [9] |
Signaling Pathways and Mechanisms
The prokinetic effects of LMN-NKA are primarily mediated through the activation of NK2 receptors on smooth muscle cells of the gastrointestinal and urinary tracts.[4]
NK2 Receptor Signaling Pathway
Activation of the G-protein coupled NK2 receptor by an agonist like LMN-NKA stimulates phospholipase C (PLC).[10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration is a key trigger for smooth muscle contraction.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Lys5,MeLeu9,Nle10]-NKA(4–10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prokinetic effects of the neurokinin NK2 receptor agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) on bladder and colorectal activity in minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Role of tachykinin NK1 and NK2 receptors on colonic motility in anesthetized rats: effect of agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo characterization of the colonic prokinetic effect of erythromycin in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
LMN-NKA: Unveiling Cross-Reactivity with NK1 Receptors at High Doses
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
LMN-NKA, an analogue of Neurokinin A (NKA), is a potent and selective agonist for the Neurokinin-2 (NK2) receptor, a G-protein coupled receptor primarily involved in smooth muscle contraction.[1] Its therapeutic potential is being explored for conditions requiring prokinetic activity, such as bladder and bowel dysfunction.[2][3] However, at high concentrations, LMN-NKA exhibits cross-reactivity with the Neurokinin-1 (NK1) receptor, leading to off-target effects. This guide provides a comprehensive comparison of LMN-NKA's activity at both NK1 and NK2 receptors, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
Quantitative Comparison of Receptor Affinity and Functional Potency
The selectivity of LMN-NKA for the NK2 receptor over the NK1 receptor has been quantified in various in vitro assays. The following table summarizes the binding affinity (pKi) and functional potency (pEC50) of LMN-NKA at human recombinant NK1 and NK2 receptors, with the endogenous ligand Neurokinin A (NKA) included for comparison.
| Compound | Receptor | pKi (Binding Affinity) | pEC50 (Functional Potency - Calcium) | pEC50 (Functional Potency - cAMP) |
| LMN-NKA | NK2 | 9.90 | 10.08 | 9.87 |
| NK1 | 7.08 | 7.97 | 7.99 | |
| NKA | NK2 | 9.40 | 9.32 | 9.32 |
| NK1 | 8.10 | 9.32 | 8.87 |
Data sourced from Rupniak et al., 2018.[4][5][6]
These data reveal that while LMN-NKA is significantly more potent at the NK2 receptor, it retains nanomolar to low micromolar affinity and functional activity at the NK1 receptor. Specifically, LMN-NKA demonstrates a 674-fold selectivity in binding affinity (Ki ratio) and a 74- to 105-fold selectivity in functional potency (EC50 ratio) for the NK2 receptor over the NK1 receptor.[4][5][6][7]
In Vivo Manifestations of NK1 Receptor Cross-Reactivity
The in vitro cross-reactivity of LMN-NKA translates to observable physiological effects at higher doses in vivo. While NK2 receptor activation by LMN-NKA leads to desired effects like urination and defecation, high doses can trigger NK1 receptor-mediated responses.[2][8] These off-target effects include:
-
Hypotension: Intravenous administration of high doses of LMN-NKA has been shown to cause a transient drop in blood pressure, an effect that can be blocked by pretreatment with an NK1 receptor antagonist.[7]
-
Emesis: In some animal models, high doses of LMN-NKA have been observed to induce vomiting, another known NK1 receptor-mediated effect.
-
Dermal Flushing: High concentrations of LMN-NKA can cause flushing of the skin, which is also attributed to the activation of NK1 receptors.[2][8]
The route of administration appears to influence the therapeutic window. Subcutaneous administration, for instance, may offer a better separation between the desired NK2-mediated effects and the unwanted NK1-mediated side effects compared to intravenous administration.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay for NK1 and NK2 Receptors
This protocol outlines the procedure for determining the binding affinity (Ki) of LMN-NKA for NK1 and NK2 receptors.
1. Membrane Preparation:
- Culture Chinese Hamster Ovary (CHO) cells stably expressing either the human NK1 or NK2 receptor.
- Harvest the cells and homogenize them in a cold lysis buffer.
- Centrifuge the homogenate to pellet the cell membranes.
- Wash the membrane pellet and resuspend it in an appropriate assay buffer.
- Determine the protein concentration of the membrane preparation.
2. Competitive Binding Assay:
- In a 96-well plate, add a fixed concentration of a radiolabeled ligand specific for the receptor of interest (e.g., [³H]-Septide for NK1 or [¹²⁵I]-NKA for NK2).
- Add increasing concentrations of the unlabeled competitor, LMN-NKA.
- Add the prepared cell membranes to initiate the binding reaction.
- Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a known high-affinity unlabeled ligand).
- Incubate the plate to allow the binding to reach equilibrium.
3. Separation and Quantification:
- Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
- Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
- Calculate the specific binding at each concentration of LMN-NKA.
- Plot the specific binding against the logarithm of the LMN-NKA concentration to generate a competition curve.
- Determine the IC50 value (the concentration of LMN-NKA that inhibits 50% of the specific radioligand binding).
- Calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of LMN-NKA to activate NK1 and NK2 receptors and trigger a downstream signaling cascade.
1. Cell Preparation:
- Seed CHO cells stably expressing either the human NK1 or NK2 receptor into a 96-well plate and allow them to adhere overnight.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This dye will fluoresce upon binding to intracellular calcium.
2. Agonist Stimulation:
- Prepare a series of dilutions of LMN-NKA in an appropriate assay buffer.
- Using a fluorescence plate reader with an integrated liquid handling system, add the different concentrations of LMN-NKA to the wells containing the dye-loaded cells.
3. Signal Detection:
- Immediately after the addition of LMN-NKA, monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
- Record the peak fluorescence response for each concentration of LMN-NKA.
4. Data Analysis:
- Plot the peak fluorescence response against the logarithm of the LMN-NKA concentration to generate a dose-response curve.
- Determine the EC50 value, which is the concentration of LMN-NKA that produces 50% of the maximal response.
Visualizing the Mechanisms
To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Lys5,MeLeu9,Nle10]-NKA(4–10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic, Twice-Daily Dosing of an NK2 Receptor Agonist [Lys5,MeLeu9,Nle10]-NKA(4-10), Produces Consistent Drug-Induced Micturition and Defecation in Chronic Spinal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 6. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prokinetic Effects of the Neurokinin NK2 Receptor Agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) on Bladder and Colorectal Activity in Minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Lys5,MeLeu9,Nle10]-NKA(4-10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Species-Specific Responses to [Lys5,MeLeu9,Nle10]-NKA(4-10): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
[Lys5,MeLeu9,Nle10]-NKA(4-10), a potent and selective neurokinin-2 (NK2) receptor agonist, has demonstrated significant prokinetic activity, particularly on bladder and colorectal smooth muscle.[1] However, its pharmacological profile, including efficacy, potency, and side effects, exhibits notable variation across different species. This guide provides a comprehensive comparison of these species-specific responses, supported by experimental data, to aid in the research and development of NK2 receptor-targeted therapeutics.
Comparative Efficacy and Potency
The in vitro and in vivo potency and efficacy of [Lys5,MeLeu9,Nle10]-NKA(4-10) have been evaluated in several species. The following tables summarize the key quantitative data from various studies, highlighting the species-dependent differences in its activity.
In Vitro Potency and Affinity
| Species | Tissue/Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| Human | Recombinant hNK2 (CHO cells) | Radioligand Binding (Displacement of [125I]-NKA) | Ki | ~1.0 | [2][3] |
| Human | Recombinant hNK2 (CHO cells) | Calcium Mobilization | EC50 | ~1.0 | [2][3] |
| Human | Recombinant hNK1 (CHO cells) | Calcium Mobilization | EC50 | ~105 | [2][3] |
| Human | Bladder Detrusor Muscle | Functional (Contraction) | pD2 | 8.1 | [4] |
| Human | Colon Circular Muscle | Radioligand Binding | IC50 | 0.87 | [5] |
| Rat | Fundus | Functional (Contraction) | EC50 | 117 | [5][6] |
| Rat | Bladder | Functional (Contraction) | EC50 | 10 | [5][6] |
| Rat | Uterus (proestrus/estrus) | Functional (Contraction) | EC50 | 25.12 | [5] |
| Rat | Uterus (diestrus/metestrus) | Functional (Contraction) | EC50 | 51.29 | [5] |
Note: pD2 is the negative logarithm of the EC50 value.
In Vivo Effects and Dosage
| Species | Administration Route | Effect | Dose Range | Reference |
| Minipig | Subcutaneous (s.c.) | Increased bladder and colorectal pressure | 30-100 µg/kg | [1][7] |
| Minipig | Intravenous (i.v.) | Increased bladder and colorectal pressure | 0.3 µg/kg | [1][7] |
| Minipig | Intranasal (i.n.) | Increased bladder and colorectal pressure | 100 µg/kg | [1][7] |
| Dog | Intravenous (i.v.) | Micturition, defecation, emesis, hypotension | 10-100 µg/kg | [1] |
| Dog | Intranasal (i.n.) | Urination, defecation, emesis | 300-1000 µg/kg | [8] |
| Dog | Sublingual (s.l.) | Urination | 6.7 mg/kg | [8] |
| Rat | Intravenous (i.v.) | Increased bladder pressure, voiding | 0.1-300 µg/kg | [9] |
| Rat | Subcutaneous (s.c.) | Urination, defecation, dermal flushing | 10-100 µg/kg | [10] |
Species Differences in Side Effect Profile
A significant aspect of the species-specific response to [Lys5,MeLeu9,Nle10]-NKA(4-10) is the variation in observed side effects, which are primarily attributed to off-target activation of the neurokinin-1 (NK1) receptor.[11]
-
Dogs: Exhibit a pronounced sensitivity to NK1 receptor-mediated side effects, including emesis and hypotension, at doses similar to those that elicit the desired prokinetic effects.[1][5]
-
Rats: Also show NK1-mediated side effects, specifically dermal flushing.[10][11] However, the prokinetic effects on urination and defecation are mediated by the NK2 receptor.[11]
-
Minipigs: Appear to be less susceptible to emesis compared to dogs, making them a potentially more suitable species for toxicological studies.[7]
These differences highlight the importance of species selection in preclinical studies and underscore the need for highly selective NK2 receptor agonists to minimize adverse effects in human applications. The selectivity of [Lys5,MeLeu9,Nle10]-NKA(4-10) for the NK2 receptor over the NK1 receptor is approximately 74- to 105-fold in functional assays.[2][3][10]
Signaling Pathways and Experimental Workflow
The biological effects of [Lys5,MeLeu9,Nle10]-NKA(4-10) are initiated by its binding to and activation of NK2 and, to a lesser extent, NK1 receptors. The downstream signaling pathways and a typical experimental workflow for assessing its activity are depicted below.
Caption: Signaling pathways of [Lys5,MeLeu9,Nle10]-NKA(4-10) via NK2 and NK1 receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 3. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jurology.com [jurology.com]
- 5. caymanchem.com [caymanchem.com]
- 6. [Lys5,MeLeu9,Nle10]-NKA(4-10) | CAS 137565-28-7 | Tocris Bioscience [tocris.com]
- 7. Prokinetic Effects of the Neurokinin NK2 Receptor Agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) on Bladder and Colorectal Activity in Minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. scispace.com [scispace.com]
- 10. [Lys5,MeLeu9,Nle10]-NKA(4–10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Lys5,MeLeu9,Nle10]-NKA(4-10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profile of [Lys5,MeLeu9,Nle10]-NKA(4-10) in Minipigs
This guide provides a detailed examination of the pharmacokinetic properties of [Lys5,MeLeu9,Nle10]-NKA(4-10), a potent and selective neurokinin-2 (NK2) receptor agonist, with a specific focus on studies conducted in minipigs. [Lys5,MeLeu9,Nle10]-NKA(4-10), also referred to as LMN-NKA, has shown prokinetic activity, stimulating bladder and colorectal function, which makes its preclinical evaluation in relevant animal models crucial for potential therapeutic applications.[1][2][3] The Göttingen minipig is increasingly utilized in pharmaceutical research as a non-rodent model due to its physiological similarities to humans, making it a suitable species for toxicological and pharmacokinetic studies.[4][5][6]
Pharmacokinetic Profile of [Lys5,MeLeu9,Nle10]-NKA(4-10)
Pharmacokinetic studies in conscious minipigs have provided key insights into the absorption and systemic exposure of [Lys5,MeLeu9,Nle10]-NKA(4-10) following various routes of administration. The data reveals a rapid onset of action and a very short half-life.
Table 1: Pharmacokinetic Parameters of [Lys5,MeLeu9,Nle10]-NKA(4-10) in Minipigs Following Subcutaneous (SC) Administration
| Parameter | Value | Dose | Route of Administration |
| Cmax (Peak Plasma Concentration) | 123 ng/mL | 100 µg/kg | Subcutaneous (SC) |
| AUC (Area Under the Curve) | 1790 min*ng/mL | 100 µg/kg | Subcutaneous (SC) |
| t½ (Half-life) | < 1 minute | Not specified | All species evaluated |
Data sourced from Rupniak et al., 2019 and Dignify Therapeutics, 2023.[1][2][7]
The pharmacokinetic profile, characterized by a short half-life of less than one minute across all evaluated species, aligns well with the rapid onset and short duration of its pharmacodynamic effects on the bladder and colon.[7] This suggests the potential for on-demand therapeutic use.[2]
Comparison with Alternative Neurokinin A (NKA) Analogs
Table 2: In-Vitro Receptor Selectivity Ratios of NKA Analogs
| Compound | NK1/NK2 Ki Ratio | NK1/NK2 EC50 Ratio (Calcium Assay) | NK1/NK2 EC50 Ratio (cAMP Assay) |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 674 | 105 | 74 |
| [Arg5,MeLeu9,Nle10]-NKA(4-10) | 561 | 70 | Not Reported |
| [β-Ala8]-NKA(4-10) | Not Reported | Not Reported | 244 |
| Neurokinin A (NKA) | 20 | 1 | 2.8 |
A higher ratio indicates greater selectivity for the NK2 receptor over the NK1 receptor. Data sourced from Rupniak et al., 2018.[8]
As shown in the table, [Lys5,MeLeu9,Nle10]-NKA(4-10) demonstrates significantly higher selectivity for the NK2 receptor compared to the endogenous peptide, Neurokinin A.[8] This high selectivity is a desirable characteristic, as activation of NK1 receptors is associated with side effects such as hypotension and emesis.[2][9]
Experimental Protocols
The following methodologies are based on the study "Prokinetic effects of the neurokinin NK2 receptor agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) on bladder and colorectal activity in minipigs" by Rupniak et al. (2019).
In Vivo Pharmacokinetic Study in Conscious Minipigs
-
Animal Model: Conscious Göttingen minipigs were used for the experiments.[5][10]
-
Drug Formulation and Administration: The stock solution of [Lys5,MeLeu9,Nle10]-NKA(4-10) was thawed and diluted with saline to the required concentration. For subcutaneous (SC) administration, doses ranging from 30 to 300 µg/kg were injected in a volume of ≤0.1 mL while the animals were manually restrained.[2] Other routes investigated in anesthetized minipigs included intravenous (IV), intranasal (IN), and sublingual (SL).[1][2]
-
Pharmacokinetic Sampling: Blood samples were collected to determine plasma concentrations of the compound. The peak plasma exposure (Cmax) and the area under the curve (AUC) were calculated from these measurements.[1][2]
-
Pharmacodynamic Assessment: The effects on bladder and colorectal function were monitored. In anesthetized animals, peak bladder and colorectal pressures were measured.[1][3] In conscious animals, the incidence and latency of urination and defecation were recorded.[2]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the pharmacokinetic and pharmacodynamic profile of [Lys5,MeLeu9,Nle10]-NKA(4-10) in minipigs.
Caption: Workflow for PK/PD assessment of [Lys5,MeLeu9,Nle10]-NKA(4-10) in minipigs.
NK2 Receptor Signaling Pathway
[Lys5,MeLeu9,Nle10]-NKA(4-10) exerts its effects by acting as an agonist at the NK2 receptor, which is a G-protein coupled receptor (GPCR). The simplified signaling cascade is depicted below.
Caption: Simplified signaling pathway of the NK2 receptor activated by an agonist.
References
- 1. Prokinetic effects of the neurokinin NK2 receptor agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) on bladder and colorectal activity in minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prokinetic Effects of the Neurokinin NK2 Receptor Agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) on Bladder and Colorectal Activity in Minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. minipigs.dk [minipigs.dk]
- 5. Utility of Göttingen minipigs for the prediction of human pharmacokinetic profiles after intravenous drug administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dignifytherapeutics.com [dignifytherapeutics.com]
- 8. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 9. caymanchem.com [caymanchem.com]
- 10. Pharmacokinetics and pharmacodynamics of standard nerve agent medical countermeasures in Göttingen Minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro and In Vivo Effects of LMN-NKA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological effects of LMN-NKA, a selective neurokinin-2 (NK2) receptor agonist. The data presented herein is intended to support research and development efforts in fields requiring modulation of smooth muscle contractility, particularly concerning bladder and bowel function.
At a Glance: In Vitro vs. In Vivo Activity of LMN-NKA
| Parameter | In Vitro Findings | In Vivo Findings |
| Primary Target | Neurokinin-2 (NK2) Receptor | NK2 Receptors on bladder and colorectal smooth muscle |
| Secondary Target | Neurokinin-1 (NK1) Receptor (lower affinity) | NK1 Receptors, mediating side effects |
| Primary Effect | Receptor binding and activation (calcium mobilization) | Contraction of bladder and colorectal smooth muscle, leading to urination and defecation |
| Selectivity | High selectivity for NK2 over NK1 receptors | Dose-dependent separation of NK2-mediated prokinetic effects from NK1-mediated side effects |
| Potency | Nanomolar to sub-nanomolar affinity and potency at NK2 receptors | Microgram per kilogram dose range for prokinetic effects |
In Vitro Profile of LMN-NKA
LMN-NKA is a potent and selective agonist of the NK2 receptor. In vitro studies have characterized its binding affinity and functional potency at human recombinant neurokinin receptors.
Receptor Binding and Functional Activity
| Receptor | Binding Affinity (Ki) Ratio (NK1/NK2) | Functional Potency (EC50) Ratio (NK1/NK2) |
| NK2 vs. NK1 | 674 | 105 |
Data from radioligand binding and calcium mobilization assays in CHO cells expressing human recombinant NK1 and NK2 receptors.
These data demonstrate that LMN-NKA has a significantly higher affinity and functional potency for the NK2 receptor compared to the NK1 receptor, indicating its high in vitro selectivity.
Signaling Pathway
Activation of the NK2 receptor by LMN-NKA primarily initiates a Gq/11 protein-coupled signaling cascade, leading to an increase in intracellular calcium. This is the fundamental mechanism driving smooth muscle contraction.
Figure 1: LMN-NKA Signaling Pathway for Smooth Muscle Contraction.
In Vivo Profile of LMN-NKA
In vivo studies in various animal models, including rats, minipigs, and dogs, have consistently demonstrated the prokinetic effects of LMN-NKA, leading to on-demand urination and defecation.
Prokinetic Effects: Urination and Defecation
LMN-NKA induces dose-dependent increases in urination and defecation. The primary mechanism is the direct contraction of the detrusor muscle of the bladder and the smooth muscle of the gastrointestinal tract.[1]
Summary of In Vivo Prokinetic Effects in Rats (Subcutaneous Administration)
| Dose (µg/kg) | Urination Response | Defecation Response |
| 10 | Minimal effect | Minimal effect |
| 30 | Significant increase in urine volume and frequency | Significant increase in number of fecal pellets |
| 100 | Potent and rapid urination | Potent and rapid defecation |
Data from the rapid detection voiding assay in conscious rats.[1]
The onset of action is rapid, typically occurring within minutes of administration, and the duration of effect is short-lasting.[2]
Side Effects: Flushing and Hypotension
At higher doses, LMN-NKA can induce side effects such as dermal flushing and transient hypotension. These effects are not mediated by the NK2 receptor but rather by the activation of NK1 receptors.[1][3] The subcutaneous route of administration appears to provide a better separation between the desired NK2-mediated prokinetic effects and the unwanted NK1-mediated cardiovascular effects compared to intravenous administration.[4]
References
- 1. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P and neurokinins as stimulants of the human isolated urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prokinetic Effects of the Neurokinin NK2 Receptor Agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) on Bladder and Colorectal Activity in Minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NK2 and NK1 receptor-mediated effects of NKA and analogs on colon, bladder, and arterial pressure in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of [Lys5,MeLeu9,Nle10]-NKA(4-10) in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the selective neurokinin-2 (NK2) receptor agonist, [Lys5,MeLeu9,Nle10]-NKA(4-10) (also known as LMN-NKA), across various preclinical disease models. The data presented is compiled from published experimental studies to support researchers and professionals in the field of drug development.
Overview of [Lys5,MeLeu9,Nle10]-NKA(4-10)
[Lys5,MeLeu9,Nle10]-NKA(4-10) is a potent and selective peptide agonist of the neurokinin NK2 receptor.[1][2] It has demonstrated significant prokinetic activity, particularly in stimulating smooth muscle contraction in the urinary bladder and colon.[1][2] This has led to its investigation as a potential therapeutic agent for conditions characterized by bladder and bowel dysfunction, such as spinal cord injury.[3]
Mechanism of Action: NK2 Receptor Signaling
[Lys5,MeLeu9,Nle10]-NKA(4-10) exerts its effects by binding to and activating NK2 receptors, which are G-protein coupled receptors. Activation of NK2 receptors primarily couples to Gq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium is a key driver of smooth muscle contraction. Some studies also suggest that NK2 receptor activation can couple to Gs, leading to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.[4][5]
Caption: NK2 Receptor Signaling Pathway.
Comparative Efficacy in Preclinical Models
The prokinetic effects of [Lys5,MeLeu9,Nle10]-NKA(4-10) have been evaluated in several animal models, demonstrating its potential to induce urination and defecation.
In Vivo Efficacy in Rodent Models
In anesthetized, spinally intact and acutely spinalized female rats, intravenous administration of LMN-NKA produced rapid, dose-dependent increases in bladder and colorectal pressure.[3]
| Animal Model | Administration Route | Dosage (µg/kg) | Key Findings | Reference |
| Anesthetized, spinally intact female rats | Intravenous (i.v.) | 0.1 - 300 | Dose-dependent increase in bladder pressure. Urine release induced at doses > 0.3-1 µg/kg. | [3] |
| Anesthetized, acutely spinalized female rats | Intravenous (i.v.) | 0.1 - 300 | Dose-dependent increase in bladder pressure. Higher doses (≥ 10 µg/kg) required for less efficient urine release. | [3] |
| Anesthetized female rats | Intravenous (i.v.) | 0.1 - 100 | Dose-dependent increases in colorectal pressure. | [3] |
| Conscious rats | Subcutaneous (s.c.) | 10, 30, 100 | Dose-related increases in urination and defecation. Flushing observed, mediated by NK1 receptors. | [6][7] |
In Vivo Efficacy in Larger Animal Models
Studies in dogs and minipigs have further substantiated the prokinetic effects of LMN-NKA, exploring various routes of administration.
| Animal Model | Administration Route | Dosage | Key Findings | Reference |
| Conscious dogs | Intravenous (i.v.) | 10 - 100 µg/kg (four times daily for six days) | Elicited micturition, defecation, emesis, and hypotension. | [1] |
| Anesthetized dogs | Intranasal (i.n.) | 100, 300 µg/kg | Increased colorectal and bladder peak pressure. | [8] |
| Anesthetized dogs | Sublingual (s.l.) | 2.0 - 6.7 mg/kg | Increased colorectal and bladder peak pressure. | [8] |
| Conscious dogs | Intranasal (i.n.) | 300, 1000 µg/kg | Dose-related increase in voiding responses and reduced latency to urinate and defecate. | [8] |
| Minipigs | Subcutaneous (s.c.) | 30 - 100 µg/kg | Dose-dependent increase in peak bladder and colorectal pressures. | [1] |
| Minipigs | Intravenous (i.v.) | 0.3 µg/kg | Increased bladder and colorectal pressures. | [1] |
| Minipigs | Intranasal (i.n.) | 100 µg/kg | Increased bladder and colorectal pressures. | [1] |
Comparison with Other NK2 Receptor Agonists
The selectivity and potency of [Lys5,MeLeu9,Nle10]-NKA(4-10) have been compared to the endogenous ligand, Neurokinin A (NKA), and another synthetic agonist, GR64349.
| Compound | Receptor Binding Affinity (Ki Ratio NK1/NK2) | Functional Potency (EC50 Ratio NK1/NK2 - Calcium Assay) | Functional Potency (EC50 Ratio NK1/NK2 - cAMP Assay) | Reference |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 674 | 105 | 74 | [4] |
| Neurokinin A (NKA) | 20 | 1 | 2.8 | [4] |
| [β-Ala8]-NKA(4-10) | Not Reported | Not Reported | 244 | [4][9] |
| GR64349 | >1000 | 500 | ~900 | [10][11] |
These data highlight that while LMN-NKA is highly selective for the NK2 receptor over the NK1 receptor, GR64349 demonstrates even greater selectivity.[4][10][11]
Experimental Protocols
In Vivo Cystometry and Colorectal Pressure Measurement in Rats
A common experimental workflow to assess the in vivo efficacy of [Lys5,MeLeu9,Nle10]-NKA(4-10) involves anesthetizing the animals and surgically implanting catheters to measure bladder and colorectal pressure.
Caption: General Experimental Workflow.
Detailed Methodology:
-
Animal Preparation: Female Sprague-Dawley rats are anesthetized with urethane (B1682113) (1.2 g/kg, s.c.).[3] Body temperature is maintained at 37°C. The carotid artery and jugular vein are cannulated for blood pressure monitoring and intravenous drug administration, respectively. The ureters are ligated and cut.[3]
-
Catheter Placement: A saline-filled polyethylene (B3416737) tube is inserted into the dome of the bladder for pressure measurement and infusion. For colorectal pressure measurements, a balloon catheter is inserted into the rectum.[3]
-
Drug Administration: [Lys5,MeLeu9,Nle10]-NKA(4-10) is dissolved in saline and administered intravenously. In antagonist studies, an NK2 receptor antagonist like GR159897 can be administered prior to the agonist.[3]
-
Data Collection and Analysis: Bladder and colorectal pressures are continuously recorded. Voided urine is collected and measured to calculate voiding efficiency. Statistical analysis is typically performed using ANOVA followed by a post-hoc test.[3]
Receptor Binding and Functional Assays
The selectivity and potency of [Lys5,MeLeu9,Nle10]-NKA(4-10) are determined using in vitro assays with cell lines expressing human recombinant NK1 and NK2 receptors.
Methodologies:
-
Radioligand Binding Assays: These assays measure the affinity of the compound for the receptor by assessing its ability to displace a radiolabeled ligand (e.g., [125I]-NKA for NK2 receptors and [3H]-Septide for NK1 receptors).[4]
-
Intracellular Calcium Mobilization Assays: Changes in intracellular calcium levels upon receptor activation are measured using fluorescent calcium indicators. The potency of the agonist (EC50) is determined from the concentration-response curve.[4]
-
Cyclic AMP (cAMP) Stimulation Assays: The ability of the agonist to stimulate the production of cAMP is quantified to assess Gs-coupled signaling.[4][5]
Conclusion
[Lys5,MeLeu9,Nle10]-NKA(4-10) is a potent and selective NK2 receptor agonist with demonstrated prokinetic effects on the bladder and colon in various preclinical models. Its ability to induce urination and defecation makes it a promising candidate for further investigation in the context of bladder and bowel dysfunction. Comparative data suggests that while highly selective, other compounds such as GR64349 may offer even greater selectivity for the NK2 receptor, which could be advantageous in minimizing off-target effects mediated by NK1 receptor activation, such as flushing and emesis.[6][7] The choice of agonist for therapeutic development will likely depend on the desired pharmacokinetic and pharmacodynamic profile for a specific clinical indication.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) peptide [novoprolabs.com]
- 3. scispace.com [scispace.com]
- 4. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. [Lys5,MeLeu9,Nle10]-NKA(4-10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Lys5,MeLeu9,Nle10]-NKA(4–10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparison Guide: Long-Term Administration Effects of [Lys5,MeLeu9,Nle10]-NKA(4-10)
This guide provides a comparative analysis of the tachykinin NK2 receptor agonist, [Lys5,MeLeu9,Nle10]-NKA(4-10), against other tachykinin receptor agonists. Due to a lack of specific long-term administration studies, this document synthesizes data from acute and short-term studies to infer potential long-term effects based on the compound's mechanism of action and the physiological role of the NK2 receptor.
Comparative Analysis of Tachykinin Receptor Agonists
[Lys5,MeLeu9,Nle10]-NKA(4-10), also known as LMN-NKA, is a synthetic peptide analogue of Neurokinin A (NKA) designed to be a highly selective and potent agonist for the tachykinin NK2 receptor.[1][2] Tachykinin receptors are G-protein coupled receptors (GPCRs) that are instrumental in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception.[3] There are three primary subtypes: NK1, NK2, and NK3, each with a preferred endogenous ligand.[4]
Table 1: Quantitative Comparison of Tachykinin Agonist Selectivity and Potency
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of [Lys5,MeLeu9,Nle10]-NKA(4-10) compared to endogenous ligands and other selective agonists at human recombinant tachykinin receptors. Lower values indicate higher affinity/potency.
| Compound | Primary Target | NK2 Receptor | NK1 Receptor | Selectivity Ratio (NK1/NK2) |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | NK2 | pKi = 9.47 [5] | pKi = 6.64 [5] | Ki Ratio: 674 [5] |
| EC50 = 10 nM (bladder) [2] | EC50 Ratio (Calcium): 105 [5] | |||
| Neurokinin A (NKA) (Endogenous) | NK2 / NK1 | pKi = 9.24[5] | pKi = 7.94[5] | Ki Ratio: 20[5] |
| EC50 Ratio (Calcium): 1[5] | ||||
| Substance P (Endogenous) | NK1 | - | High Affinity | Favors NK1 |
| Senktide | NK3 | Low Affinity | Low Affinity | Highly selective for NK3[4] |
| GR 64349 | NK2 | EC50 = 3.7 nM[6] | >1000-fold lower affinity | >1000 (over NK1) |
Data derived from studies using human recombinant receptors expressed in CHO cells or isolated rat tissues.[2][5][6]
Potential Long-Term Administration Effects
Direct experimental data on the long-term administration of [Lys5,MeLeu9,Nle10]-NKA(4-10) is limited. However, potential effects can be extrapolated from its mechanism of action, the known physiological roles of the NK2 receptor, and data from repeated short-term dosing studies.
Observed Effects from Repeated Dosing (Up to 7 Days):
-
Maintained Efficacy: Repeated intravenous or subcutaneous administration in dogs and minipigs for up to seven consecutive days reliably elicited micturition (urination) and defecation, suggesting a lack of significant tachyphylaxis (rapid loss of response).[7][8][9]
-
Prokinetic Activity: The primary effects are prokinetic, stimulating smooth muscle contraction in the bladder and gastrointestinal tract.[1][7]
-
Off-Target Effects: At higher doses, side effects consistent with NK1 receptor activation, such as emesis and hypotension/flushing, were observed.[8][10][11] These effects could be reduced by pretreatment with an NK1 receptor antagonist, confirming the high but not absolute selectivity of the compound.[8][11]
Inferred Long-Term Effects (Hypothetical):
-
Receptor Desensitization: Chronic stimulation of GPCRs typically leads to receptor phosphorylation, β-arrestin recruitment, and subsequent internalization, which desensitizes the cellular response.[3] While short-term studies show maintained efficacy, true long-term administration (weeks to months) could lead to a diminished prokinetic response.
-
Gastrointestinal and Urinary Tract Alterations: The NK2 receptor plays a significant role in modulating intestinal motility and secretion.[4][12] Chronic activation could potentially lead to conditions like hypermotility, altered secretion patterns, or visceral hypersensitivity.
-
Inflammatory and Fibrotic Changes: Tachykinins are key players in neurogenic inflammation.[3] Sustained activation of tachykinin pathways, even selectively via NK2, could contribute to chronic inflammatory states or fibrotic remodeling in tissues with high receptor expression, such as the respiratory and gastrointestinal tracts.[13]
-
Cardiovascular Adaptation: While acute high doses can cause hypotension (likely via NK1 cross-activation), the long-term cardiovascular effects of selective NK2 agonism are not well-defined.[8]
Signaling Pathways and Experimental Workflows
Signaling Pathway of the NK2 Receptor
The tachykinin NK2 receptor is a GPCR that primarily couples to Gq and Gs proteins.[14][15] Agonist binding initiates a conformational change, leading to the activation of downstream signaling cascades that result in smooth muscle contraction and other cellular responses.[15][16]
Caption: NK2 Receptor Gq and Gs signaling cascades.
Hypothetical Workflow for a Long-Term Administration Study
A study designed to investigate the true long-term effects of [Lys5,MeLeu9,Nle10]-NKA(4-10) would require continuous administration and monitoring of multiple physiological parameters.
Caption: A potential experimental workflow for a 28-day study.
Experimental Protocols
Protocol 1: Acute In Vivo Assessment of Bladder and Colorectal Activity (Rat Model)
This protocol is adapted from methodologies used to characterize the acute prokinetic effects of [Lys5,MeLeu9,Nle10]-NKA(4-10).[7]
-
1. Animal Preparation:
-
Anesthetize female rats with urethane (B1682113) (1.2 g/kg, s.c.).
-
Maintain body temperature at 37°C.
-
Cannulate the jugular vein for intravenous (i.v.) drug administration and the carotid artery for blood pressure monitoring.
-
Surgically expose the bladder and insert a saline-filled polyethylene (B3416737) catheter into the dome for pressure measurement (cystometry).
-
For colorectal measurements, insert a balloon catheter 3-4 cm into the rectum.
-
-
2. Drug Administration and Measurement:
-
Prepare [Lys5,MeLeu9,Nle10]-NKA(4-10) by dissolving in sterile saline.
-
Infuse saline into the bladder to approximately 70% capacity to establish a baseline pressure.
-
Administer the agonist intravenously in a dose-escalation manner (e.g., 0.1–100 µg/kg), followed by a saline flush.[7]
-
Record bladder or colorectal pressure continuously using a pressure transducer and amplifier.
-
Monitor for drug-induced voiding (micturition) and measure voided volume to assess efficiency.
-
-
3. Antagonist Confirmation (Optional):
-
To confirm NK2 receptor mediation, pre-treat a cohort of animals with a selective NK2 receptor antagonist (e.g., GR159897, 1 mg/kg i.v.) 5-15 minutes before administering the agonist.[7] A significant reduction in the pressure response confirms receptor specificity.
-
Protocol 2: General Protocol for Long-Term Peptide Administration via Osmotic Pump
This protocol provides a general framework for conducting a long-term study as depicted in the workflow diagram.
-
1. Peptide Formulation for Pumps:
-
Due to the limited stability of peptides in solution, stability testing at 37°C for the intended infusion duration (e.g., 28 days) is critical.
-
Dissolve the peptide in a sterile, stable vehicle, potentially including stabilizing excipients. The final solution must be sterile-filtered.
-
-
2. Osmotic Pump Implantation:
-
Select an osmotic minipump (e.g., ALZET) with the appropriate flow rate and reservoir volume for the desired dose and duration.
-
Under sterile surgical conditions and appropriate anesthesia, implant the filled pump subcutaneously in the dorsal region of the animal.
-
-
3. In-Life Monitoring:
-
Conduct daily health checks.
-
Perform weekly or bi-weekly functional assessments as outlined in the workflow (e.g., conscious cystometry, metabolic cage analysis for urine/feces output).
-
For cardiovascular monitoring, use of implantable telemetry devices is recommended.
-
-
4. Terminal Procedures:
-
At the study endpoint, collect blood for pharmacokinetic analysis.
-
Euthanize the animal and harvest target organs (bladder, colon, lungs, etc.) for histopathological and molecular analysis to assess tissue-level changes and receptor expression.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Lys5,MeLeu9,Nle10]-NKA(4-10) | CAS 137565-28-7 | Tocris Bioscience [tocris.com]
- 3. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 6. GR-64349 | NK2R agonist | Probechem Biochemicals [probechem.com]
- 7. scispace.com [scispace.com]
- 8. [Lys5,MeLeu9,Nle10]-NKA(4-10) Elicits NK2 Receptor-Mediated Micturition and Defecation, and NK1 Receptor-Mediated Emesis and Hypotension, in Conscious Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prokinetic Effects of the Neurokinin NK2 Receptor Agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) on Bladder and Colorectal Activity in Minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. read.qxmd.com [read.qxmd.com]
- 11. [Lys5,MeLeu9,Nle10]-NKA(4-10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are NK2R agonists and how do they work? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
Confirming NK2 Receptor Mediation of [Lys5,MeLeu9,Nle10]-NKA(4-10) Actions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental evidence confirming that the physiological actions of the synthetic peptide [Lys5,MeLeu9,Nle10]-NKA(4-10) are mediated by the neurokinin-2 (NK2) receptor. The data presented herein, derived from functional assays and radioligand binding studies, demonstrates the peptide's potency and selectivity for the NK2 receptor over other tachykinin receptors.
Comparative Efficacy and Selectivity
[Lys5,MeLeu9,Nle10]-NKA(4-10) is a potent and highly selective agonist for the NK2 receptor.[1][2] Its efficacy in eliciting physiological responses, such as smooth muscle contraction, urination, and defecation, has been demonstrated to be directly linked to its interaction with NK2 receptors.[3][4]
Quantitative Comparison of Receptor Affinity and Potency
The selectivity of [Lys5,MeLeu9,Nle10]-NKA(4-10) for the human NK2 receptor over the NK1 receptor has been quantified in multiple studies. The following tables summarize key binding affinity (Ki) and functional potency (EC50) data.
| Compound | NK2 Receptor Ki (nM) | NK1 Receptor Ki (nM) | Selectivity Ratio (NK1 Ki / NK2 Ki) |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 0.12 | 80.9 | 674 |
| Neurokinin A (NKA) | 1.0 | 20.0 | 20 |
| Data from radioligand binding assays with human recombinant receptors expressed in CHO cells.[5][6] |
| Compound | NK2 Receptor EC50 (nM) - Calcium Flux | NK1 Receptor EC50 (nM) - Calcium Flux | Selectivity Ratio (NK1 EC50 / NK2 EC50) |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 0.13 | 13.7 | 105 |
| Neurokinin A (NKA) | 0.25 | 0.25 | 1 |
| Data from functional assays measuring intracellular calcium mobilization in CHO cells expressing human recombinant receptors.[5][7] |
| Compound | NK2 Receptor EC50 (nM) - cAMP | NK1 Receptor EC50 (nM) - cAMP | Selectivity Ratio (NK1 EC50 / NK2 EC50) |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | ~5.6 | >1000 | ~74 |
| Neurokinin A (NKA) | ~2.4 | ~6.7 | ~2.8 |
| Data from functional assays measuring cyclic AMP stimulation in CHO cells expressing human recombinant receptors.[5][7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
Radioligand Binding Assay for NK1 and NK2 Receptors
This protocol outlines the methodology used to determine the binding affinity of [Lys5,MeLeu9,Nle10]-NKA(4-10) for NK1 and NK2 receptors.
Objective: To quantify the binding affinity (Ki) of the test compound for human NK1 and NK2 receptors.
Materials:
-
Membranes from CHO cells expressing human recombinant NK1 or NK2 receptors.
-
Radioligands: [3H]-Septide for NK1 receptors and [125I]-NKA for NK2 receptors.[5][6]
-
Test compound: [Lys5,MeLeu9,Nle10]-NKA(4-10].
-
Non-specific binding control: High concentration of a known non-radiolabeled ligand (e.g., unlabeled NKA or Substance P).
-
Assay buffer.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
For determining non-specific binding, incubate membranes with the radioligand and a high concentration of a non-radiolabeled ligand.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove any unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Rapid Detection Voiding Assay in Rats
This protocol describes a method to assess the in vivo effects of [Lys5,MeLeu9,Nle10]-NKA(4-10) on urination and defecation and to confirm NK2 receptor mediation using selective antagonists.[3][4]
Objective: To determine if [Lys5,MeLeu9,Nle10]-NKA(4-10)-induced urination and defecation are mediated by NK2 receptors.
Animals: Adult female rats.
Materials:
-
[Lys5,MeLeu9,Nle10]-NKA(4-10) (LMN-NKA).
-
NK1 receptor antagonist (e.g., CP-99,994) as a control for selectivity.[3]
-
Vehicle (e.g., saline).
-
Observation chambers with absorbent paper on the floor.
Procedure:
-
Acclimate the rats to the observation chambers.
-
Administer the vehicle, NK2 antagonist, or NK1 antagonist to respective groups of rats before the administration of LMN-NKA.
-
After a suitable pre-treatment period to allow for receptor blockade, administer LMN-NKA subcutaneously at a dose known to induce urination and defecation (e.g., 100 μg/kg).[3][4]
-
Record the incidence and latency of urination and defecation.
-
Quantify the amount of urine by weighing the absorbent paper before and after the experiment.
-
Count the number of fecal pellets produced.
-
Compare the effects of LMN-NKA in the presence and absence of the antagonists to determine which receptor mediates the observed actions.
Visualizing the Mechanisms
To further elucidate the processes involved, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: NK2 Receptor Signaling Pathway.
Caption: In Vivo Antagonist Study Workflow.
References
- 1. [Lys5,MeLeu9,Nle10]-NKA(4-10) | CAS 137565-28-7 | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Lys5,MeLeu9,Nle10]-NKA(4-10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Lys5,MeLeu9,Nle10]-NKA(4–10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. innoprot.com [innoprot.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of [Lys5,MeLeu9,Nle10]-NKA(4-10)
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate, essential safety and logistical information for the proper disposal of the neurokinin-2 (NK2) receptor agonist, [Lys5,MeLeu9,Nle10]-NKA(4-10). Adherence to these procedural steps is critical for maintaining a safe research environment and complying with regulatory standards.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, a thorough review of the substance's Safety Data Sheet (SDS) is mandatory.[1] If an SDS is not available, the substance should be handled as a hazardous chemical.[2] The toxicological properties of [Lys5,MeLeu9,Nle10]-NKA(4-10) have not been thoroughly investigated, and it should be treated as potentially hazardous.
Personal Protective Equipment (PPE) is non-negotiable:
-
Gloves: Use chemical-resistant gloves, such as nitrile.[1][2]
-
Eye Protection: Safety goggles or a face shield are required to protect against splashes.[1][2]
-
Lab Coat: A buttoned lab coat must be worn to prevent skin contact.[1][2]
-
Respiratory Protection: When handling the lyophilized powder, which can easily become airborne, work within a fume hood or a biosafety cabinet to prevent inhalation.[1]
Step-by-Step Disposal Procedures
The correct disposal method for [Lys5,MeLeu9,Nle10]-NKA(4-10) waste depends on its form (liquid or solid) and must align with your institution's environmental health and safety (EHS) guidelines.[1][2] Never dispose of peptides in regular trash or down the drain without appropriate inactivation and institutional approval.[1][3]
Experimental Protocol: Chemical Inactivation of Liquid Waste
Chemical inactivation is the preferred method for liquid waste containing [Lys5,MeLeu9,Nle10]-NKA(4-10] as it denatures the peptide, rendering it biologically inactive.[2]
Methodology:
-
Select an Inactivation Reagent: Choose one of the following common and effective reagents:
-
10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite)[2]
-
1 M sodium hydroxide (B78521) (NaOH)[2]
-
1 M hydrochloric acid (HCl)[2]
-
-
Prepare the Inactivation Solution: In a designated chemical fume hood, carefully prepare the chosen inactivation solution.
-
Inactivate the Peptide Waste: Cautiously add the liquid peptide waste to the inactivation solution. A recommended ratio is 1 part waste to 10 parts inactivation solution.[2]
-
Ensure Sufficient Inactivation Time: Allow the mixture to stand for a minimum of 24 hours to ensure complete degradation of the peptide.
-
Neutralization (if applicable): If a strong acid or base was used for inactivation, the solution must be neutralized to a pH between 5.5 and 9.0.[2] This can be achieved by adding a suitable neutralizing agent, such as sodium bicarbonate for acidic solutions or a weak acid for basic solutions.[2]
-
Final Disposal: After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, but only if it complies with local wastewater regulations.[2] Crucially, always verify with your institution's EHS department before any drain disposal. [2]
Solid Waste Disposal
Solid waste contaminated with [Lys5,MeLeu9,Nle10]-NKA(4-10), including pipette tips, gloves, and empty vials, must be treated as hazardous waste.
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[1][2]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.[2]
-
Collection: Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[1][3]
Quantitative Data Summary for Disposal
| Parameter | Recommendation | Rationale |
| Inactivation Reagent Concentration | 1 M HCl, 1 M NaOH, or 10% Bleach | Effective for peptide bond hydrolysis and denaturation.[2] |
| Waste to Inactivation Solution Ratio | 1:10 | Ensures a sufficient excess of the inactivating reagent.[2] |
| Minimum Inactivation Time | 24 hours | Allows for complete degradation of the peptide.[3] |
| Final pH for Aqueous Waste | 5.5 - 9.0 | Neutral pH is generally required for institutional wastewater disposal.[2] |
Disposal Workflow Diagram
Caption: Disposal workflow for [Lys5,MeLeu9,Nle10]-NKA(4-10).
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.[1]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Rinse the mouth with water and seek immediate medical attention.
Always have a chemical spill kit readily accessible in the laboratory.[1] In case of a spill, evacuate the area, ensure adequate ventilation, and cover the spill with a suitable absorbent material. Collect the material in an appropriate container for disposal as hazardous waste.
References
Essential Safety and Operational Guide for Handling [Lys5,MeLeu9,Nle10]-NKA(4-10)
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with the neurokinin A analog, [Lys5,MeLeu9,Nle10]-NKA(4-10). The following procedures for personal protective equipment (PPE), handling, and disposal are compiled to ensure a safe laboratory environment. Although this specific peptide is not broadly classified as hazardous, its toxicological properties have not been fully investigated, warranting careful handling.[1][2]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for specific laboratory procedures to determine if additional PPE is required.[3] The following table summarizes the recommended PPE for handling [Lys5,MeLeu9,Nle10]-NKA(4-10).
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes.[3][4] Must conform to ANSI Z87.1 standards.[3] |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing, such as during initial reconstitution of the lyophilized powder.[3][5] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement for incidental contact.[3][5] Consider double-gloving for added protection when handling concentrated solutions.[3][5] Gloves should be removed and replaced immediately after any contact with the peptide.[3] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential splashes.[3][4][5] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized powder to prevent inhalation of fine particles.[3][4][5] Work should be conducted in a well-ventilated area or a chemical fume hood.[2][4] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | This is the minimum required attire for working in a laboratory where hazardous materials are present.[3] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of [Lys5,MeLeu9,Nle10]-NKA(4-10) and ensuring personnel safety.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
For long-term storage of the lyophilized peptide, a temperature of -20°C or colder is recommended.[3][6] Store in a tightly sealed, light-protective, and desiccated container.[5]
Handling Lyophilized Peptide:
-
To prevent moisture absorption, allow the container to warm to room temperature in a desiccator before opening.[3]
-
Weigh the lyophilized powder in a controlled environment, such as a chemical fume hood, to minimize inhalation exposure.[2]
-
After weighing, tightly reseal the container. For long-term storage, consider flushing the container with a dry, inert gas.
Reconstitution:
-
This peptide is soluble in water (to 1 mg/ml), DMSO (≥ 10 mg/ml), and PBS (pH 7.2) (≥ 10 mg/ml).[7][8]
-
Add the appropriate solvent to the vial containing the lyophilized powder.
-
Sonication may be used to aid dissolution, but avoid excessive heat.[3]
Storage of Peptide Solutions:
-
It is not recommended to store peptides in solution for extended periods.[3]
-
If necessary, create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] Stock solutions may be stable for up to one month at -20°C and up to six months at -80°C.[6]
Disposal Plan
Dispose of all waste containing [Lys5,MeLeu9,Nle10]-NKA(4-10) in accordance with institutional and local environmental regulations.[9] Never dispose of peptides down the drain or in regular trash.[1][10]
| Waste Type | Disposal Procedure |
| Unused Peptide (Solid or Concentrated Solution) | Treat as chemical waste. Place in a clearly labeled, sealed container for hazardous waste.[5] Arrange for disposal by a certified hazardous waste management service.[11] |
| Contaminated Materials (e.g., pipette tips, gloves, vials) | Collect in a designated, leak-proof hazardous waste container that is clearly labeled.[5][11] Store in a designated hazardous waste accumulation area pending disposal.[11] |
| Dilute Aqueous Waste | Chemical inactivation is recommended. Treat the solution with a 10% bleach solution, 1 M NaOH, or 1 M HCl for at least 24 hours.[1][11] After inactivation, neutralize the solution to a pH between 5.5 and 9.0.[11] Check with your institution's Environmental Health & Safety (EHS) department for guidance on drain disposal of the neutralized solution.[11] |
Experimental Workflow
Caption: Workflow for safe handling of [Lys5,MeLeu9,Nle10]-NKA(4-10).
References
- 1. benchchem.com [benchchem.com]
- 2. documents.tocris.com [documents.tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. maxedoutcompounds.com [maxedoutcompounds.com]
- 10. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
